Altromycin F
Description
This compound has been reported in Actinomyces with data available.
structure in first source
Structure
2D Structure
Properties
CAS No. |
134887-78-8 |
|---|---|
Molecular Formula |
C47H59NO17 |
Molecular Weight |
910.0 g/mol |
IUPAC Name |
methyl 2-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)-2-[10-[4-(dimethylamino)-5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4,6-dimethyloxan-2-yl]-2-(2,3-dimethyloxiran-2-yl)-11-hydroxy-4,7,12-trioxonaphtho[2,3-h]chromen-5-yl]acetate |
InChI |
InChI=1S/C47H59NO17/c1-18-35(50)27(57-9)16-30(61-18)64-44-20(3)60-28(17-46(44,5)48(7)8)22-12-13-23-32(38(22)53)39(54)33-25(37(23)52)14-24(31-26(49)15-29(63-41(31)33)47(6)21(4)65-47)34(45(56)59-11)42-40(55)43(58-10)36(51)19(2)62-42/h12-15,18-21,27-28,30,34-36,40,42-44,50-51,53,55H,16-17H2,1-11H3 |
InChI Key |
GCSUFJBMYLHGSO-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(CC(O1)OC2C(OC(CC2(C)N(C)C)C3=C(C4=C(C=C3)C(=O)C5=CC(=C6C(=O)C=C(OC6=C5C4=O)C7(C(O7)C)C)C(C8C(C(C(C(O8)C)O)OC)O)C(=O)OC)O)C)OC)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Altromycin F; |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Isolation of Altromycin F: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Altromycin F, a pluramycin-like antibiotic produced by actinomycetes. This document is intended for researchers, scientists, and drug development professionals interested in the technical details of this novel antibiotic complex.
Discovery of the Altromycin Complex from a Novel Actinomycete Strain
The altromycins are a complex of novel anthraquinone-derived antibiotics with potent activity against Gram-positive bacteria.[1][2] They were first isolated from the fermentation broth of a novel actinomycete strain, designated AB 1246E-26, which was discovered in a soil sample from the South African bushveld.[1][2] The producing organism was identified as belonging to the order Actinomycetales.[2] The altromycin complex includes several components, with Altromycins A, B, C, and D being the initially identified compounds.[2][3] Later studies led to the discovery of additional novel components, including this compound.
Fermentation of the Producing Organism
The production of the altromycin complex is achieved through submerged fermentation of the actinomycete strain AB 1246E-26. While the detailed fermentation protocol is described by Jackson et al. (1990), the general procedure involves culturing the strain in a suitable nutrient medium under controlled conditions to promote the biosynthesis of the desired secondary metabolites.[2]
Table 1: Fermentation Parameters for Altromycin Production
| Parameter | Description | Reference |
| Producing Organism | Actinomycete strain AB 1246E-26 | [1][2] |
| Fermentation Type | Submerged Fermentation | [3] |
| Key Media Components | A suitable nutrient medium to support growth and secondary metabolite production. The exact composition is detailed in the primary literature. | [2] |
| Incubation Conditions | Optimized for the production of the altromycin complex. | [2] |
Isolation and Purification of this compound
The isolation of the altromycin complex from the fermentation broth is a multi-step process involving extraction and chromatographic separation. The antibiotics are recovered from the whole fermentation broth by extraction with an organic solvent.[3] The individual components of the complex, including this compound, are then separated using counter-current chromatography.[3]
Table 2: Physicochemical and Spectroscopic Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₃₇H₄₄N₂O₁₃ | |
| Molecular Weight | 724.75 | |
| UV λmax (MeOH) nm | 216, 244, 268, 432 | |
| ¹H NMR (CDCl₃) δ | Specific chemical shifts are detailed in Brill et al., 1994. | |
| ¹³C NMR (CDCl₃) δ | Specific chemical shifts are detailed in Brill et al., 1994. | |
| Mass Spectrometry | FAB-MS data is available in the primary literature. |
Note: Detailed spectroscopic data for this compound can be found in the cited reference.
Structure Elucidation
The structure of this compound and other components of the complex was determined using a combination of spectroscopic techniques. UV and IR data indicated that these compounds belong to the anthraquinone-derived class of antibiotics.[3] Further analysis using mass spectral and NMR data confirmed a new complex of compounds related to, but distinctly different from, the pluramycin-type antibiotics.[3]
Experimental Workflow
The overall process from the producing organism to the isolated this compound can be visualized in the following workflow diagram.
Caption: Experimental workflow for the isolation of this compound.
Biosynthetic Pathway of Pluramycin-Type Antibiotics
While the specific biosynthetic pathway for altromycins has not been fully elucidated, they belong to the pluramycin family of antibiotics. The biosynthesis of these compounds generally involves a type II polyketide synthase (PKS) system for the formation of the aromatic core, followed by tailoring enzymes that modify the core structure and attach sugar moieties. A generalized biosynthetic pathway for pluramycin-type antibiotics is depicted below.
Caption: Generalized biosynthetic pathway for pluramycin-type antibiotics.
Regulation of Antibiotic Biosynthesis in Actinomycetes
The production of antibiotics in actinomycetes is a tightly regulated process. It involves a hierarchical network of regulatory genes, including cluster-situated regulators (CSRs) that directly control the expression of the biosynthetic genes within a specific antibiotic gene cluster, and global regulators that respond to broader physiological and environmental signals.
Caption: General regulatory cascade for antibiotic biosynthesis in actinomycetes.
This technical guide provides a summary of the key findings on the discovery and isolation of this compound. For more detailed information, researchers are encouraged to consult the primary literature cited herein.
References
- 1. ALTROMYCINS, NOVEL PLURAMYCIN-LIKE ANTIBIOTICS [jstage.jst.go.jp]
- 2. Altromycins, novel pluramycin-like antibiotics. I. Taxonomy of the producing organism, fermentation and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Altromycins, novel pluramycin-like antibiotics. II. Isolation and elucidation of structure - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Mechanism of Action of Altromycin F: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Altromycin F is a potent Gram-positive antibacterial agent belonging to the pluramycin family of antibiotics. This document provides a detailed technical overview of its mechanism of action, drawing upon current scientific understanding of the broader class of pluramycin antibiotics, for which more extensive data is available. The primary mode of action is the targeted inhibition of nucleic acid synthesis through a dual mechanism involving DNA intercalation and subsequent covalent alkylation of guanine residues. This guide synthesizes available quantitative data, outlines key experimental protocols for studying this mechanism, and provides visualizations of the molecular interactions and experimental workflows.
Introduction
This compound is an anthraquinone-derived antibiotic produced by the actinomycete strain AB 1246E-26. It exhibits significant antibacterial activity, particularly against Streptococcus and Staphylococcus species. As a member of the pluramycin family, its mechanism of action is predicated on its interaction with bacterial DNA, leading to the disruption of essential cellular processes such as replication and transcription. This guide will delve into the molecular intricacies of this process.
Antibacterial Spectrum and Potency
While specific data for a wide range of strains for this compound is not extensively published, the altromycin complex has demonstrated potent activity against clinically relevant Gram-positive bacteria.
Table 1: Minimum Inhibitory Concentrations (MICs) of the Altromycin Complex
| Bacterial Genus | MIC Range (µg/mL) | Reference(s) |
| Streptococcus spp. | 0.2 - 3.12 | [1][2] |
| Staphylococcus spp. | 0.2 - 3.12 | [1][2] |
Core Mechanism of Action: DNA Intercalation and Alkylation
The prevailing model for the mechanism of action of this compound, based on studies of the closely related Altromycin B and other pluramycins, involves a sequential process that ultimately leads to the covalent modification of DNA.
Non-covalent DNA Intercalation
The planar anthraquinone core of the this compound molecule facilitates its insertion between the base pairs of the DNA double helix. This intercalation is the initial, non-covalent binding step that positions the reactive moieties of the antibiotic in close proximity to the DNA bases. This interaction is a common feature of many DNA-targeting antibiotics and contributes to the overall binding affinity.
Covalent DNA Alkylation
Following intercalation, a reactive epoxide group on the this compound molecule engages in a nucleophilic attack by the N7 atom of guanine residues within the major groove of the DNA. This results in the formation of a stable, covalent adduct, effectively crosslinking the antibiotic to the DNA strand. Studies on Altromycin B have indicated a sequence preference for this alkylation, favoring guanine residues in a 5'-AG* sequence, where G* is the site of alkylation.
Inhibition of Nucleic Acid Synthesis
The formation of bulky this compound-DNA adducts presents a significant steric hindrance to the molecular machinery responsible for DNA replication and transcription. The covalent linkage effectively stalls the progression of DNA and RNA polymerases, leading to an arrest of these critical processes and ultimately bacterial cell death. Evidence from related pluramycins suggests a preferential inhibition of RNA and DNA synthesis over protein synthesis.
Visualization of the Mechanism and Experimental Workflows
Proposed Mechanism of Action Pathway
Caption: Logical flow of this compound's mechanism of action.
Experimental Workflow for Mapping DNA Adducts
Caption: Workflow for Ligation-Mediated PCR.
Experimental Protocols
The following are generalized protocols for key experiments used to elucidate the mechanism of action of DNA-binding agents like this compound.
Ligation-Mediated PCR (LM-PCR) for Adduct Mapping
This technique is used to identify the specific nucleotide sequences where this compound forms covalent adducts.
Materials:
-
Genomic DNA isolated from bacteria treated with this compound.
-
T4 DNA Polymerase and buffer.
-
dNTPs.
-
Asymmetric oligonucleotide linkers.
-
T4 DNA Ligase and buffer.
-
Taq DNA Polymerase and PCR buffer.
-
Gene-specific primers (nested set).
-
Linker-specific primers.
-
Piperidine.
Protocol:
-
DNA Isolation: Isolate high-quality genomic DNA from bacterial cultures exposed to varying concentrations of this compound.
-
Adduct Cleavage: Treat the isolated DNA with 1 M piperidine at 90°C for 30 minutes to induce strand breaks at the N7-guanine adduct sites. This creates a 5'-phosphate at the cleavage site.
-
Blunt-Ending: Treat the cleaved DNA with T4 DNA polymerase in the presence of dNTPs to create blunt ends.
-
Linker Ligation: Ligate an asymmetric, double-stranded oligonucleotide linker to the blunt-ended DNA fragments using T4 DNA ligase.
-
First PCR: Perform a primary PCR amplification using a gene-specific primer that anneals upstream of the region of interest and a primer complementary to the ligated linker.
-
Nested PCR: Use the product from the first PCR as a template for a second, nested PCR with a second gene-specific primer (internal to the first) and the same linker primer to increase specificity.
-
Sequencing and Analysis: Purify the final PCR products and sequence them. The sequence will reveal the precise nucleotide at which the piperidine-induced cleavage, and therefore the this compound adduct, occurred.
DNase I Footprinting Assay
This assay identifies the DNA regions that are protected from enzymatic cleavage by the binding of this compound, revealing its binding sites.
Materials:
-
A DNA fragment of interest (e.g., a promoter region), radioactively or fluorescently labeled on one end of one strand.
-
This compound solutions at various concentrations.
-
DNase I and appropriate buffer.
-
Stop solution (containing EDTA and a denaturing agent like formamide).
-
High-resolution denaturing polyacrylamide gel.
Protocol:
-
DNA Probe Preparation: Prepare a DNA probe of 100-200 bp, labeled at a single 5' end.
-
Binding Reaction: Incubate the labeled DNA probe with increasing concentrations of this compound to allow binding equilibrium to be reached.
-
DNase I Digestion: Add a carefully titrated amount of DNase I to the binding reactions and a control reaction (no this compound). The DNase I concentration should be optimized to achieve, on average, one cut per DNA molecule.
-
Reaction Quenching: Stop the digestion after a short incubation (e.g., 1-2 minutes) by adding a stop solution.
-
Electrophoresis: Denature the DNA fragments and separate them on a high-resolution sequencing gel.
-
Visualization: Visualize the DNA fragments by autoradiography (for radioactive labels) or fluorescence scanning. The "footprint" will appear as a region of protection from DNase I cleavage in the lanes containing this compound, corresponding to its binding site.
UV-Thermal Denaturation Assay
This method is used to assess the stabilization of the DNA double helix upon binding of this compound, providing evidence of intercalation.
Materials:
-
Purified bacterial DNA or a specific oligonucleotide duplex.
-
This compound solutions.
-
A suitable buffer (e.g., phosphate buffer with NaCl).
-
A UV-Vis spectrophotometer with a temperature-controlled cuvette holder.
Protocol:
-
Sample Preparation: Prepare samples of DNA in the buffer, both with and without this compound at various concentrations.
-
Spectrophotometer Setup: Place the samples in quartz cuvettes in the spectrophotometer. Set the instrument to monitor the absorbance at 260 nm.
-
Thermal Denaturation: Gradually increase the temperature of the sample at a constant rate (e.g., 1°C/minute) from a starting temperature (e.g., 25°C) to a final temperature where the DNA is fully denatured (e.g., 95°C).
-
Data Acquisition: Record the absorbance at 260 nm as a function of temperature.
-
Data Analysis: Plot absorbance versus temperature. The melting temperature (Tm) is the temperature at which 50% of the DNA is denatured, corresponding to the midpoint of the sigmoidal curve. An increase in the Tm in the presence of this compound indicates stabilization of the DNA duplex, consistent with intercalation.
Signaling Pathways
Based on the available scientific literature, there is currently no evidence to suggest that this compound or other pluramycin antibiotics directly modulate specific bacterial signaling pathways, such as quorum sensing or two-component systems. Their primary mechanism of cytotoxicity is attributed to the direct damage to DNA, which leads to the downstream inhibition of essential cellular processes.
Conclusion
The mechanism of action of this compound is a multi-step process initiated by the intercalation of its anthraquinone core into the bacterial DNA, followed by the formation of a covalent adduct between its epoxide moiety and the N7 position of guanine. This DNA alkylation leads to the inhibition of DNA replication and transcription, culminating in bacterial cell death. The experimental protocols detailed in this guide provide a framework for the further investigation and characterization of this and other DNA-targeting antimicrobial agents. Future research may yet uncover more subtle effects of this class of antibiotics on bacterial physiology.
References
Altromycin F: A Technical Overview of its Chemical Properties and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Altromycin F is a member of the pluramycin family of antibiotics, a class of natural products known for their potent antibacterial and antitumor properties.[1] It is an anthraquinone-derived compound produced by the actinomycete strain AB 1246E-26, which was first isolated from a soil sample collected in the South African bushveld.[1][2] Like other pluramycins, this compound exhibits significant activity against Gram-positive bacteria, including strains of Streptococcus and Staphylococcus.[2][3] This technical guide provides a detailed overview of the chemical structure, molecular weight, and known biological functions of this compound, along with relevant experimental protocols.
Chemical Structure and Physicochemical Properties
The chemical structure of this compound has been elucidated through a combination of spectroscopic methods, including UV, IR, mass spectrometry, and NMR.[4] It is a complex glycoside molecule characterized by a tetracyclic anthraquinone core.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C47H59NO17 | 909.97 |
| Altromycin B | C47H59NO18 | 925.97 |
| Altromycin C | C46H57NO17 | 895.9 |
| Altromycin H | - | - |
| Altromycin I | C37H43NO12 | 693.7 |
Experimental Protocols
Isolation and Purification of the Altromycin Complex
The altromycins, including this compound, are produced through fermentation of the actinomycete culture AB 1246E-26.[2][4] A general protocol for their isolation from the fermentation broth is as follows:
-
Extraction: The whole fermentation broth is extracted with a suitable organic solvent to recover the antibiotic complex.[4]
-
Purification: The crude extract containing the mixture of altromycins is then subjected to counter-current chromatography for separation and purification of the individual components, including this compound.[4] Counter-current chromatography is a liquid-liquid partition chromatography technique that avoids the use of solid supports, thereby minimizing the risk of irreversible adsorption and allowing for high recovery of the target compounds.
Determination of Minimum Inhibitory Concentration (MIC)
The antibacterial activity of this compound is quantified by determining its Minimum Inhibitory Concentration (MIC) against various bacterial strains. The reported MIC for this compound against susceptible Streptococcus and Staphylococcus species ranges from 0.2 to 3.12 µg/mL.[2][3] A standard method for determining MIC, such as the broth microdilution method, would be employed. A generalized protocol is outlined below:
-
Preparation of Antibiotic Dilutions: A two-fold serial dilution of this compound is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculum Preparation: The bacterial strain to be tested is cultured to a standardized density (typically 0.5 McFarland standard). This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.
-
Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Mechanism of Action
The mechanism of action for the pluramycin class of antibiotics, to which this compound belongs, involves direct interaction with DNA.[4] This interaction proceeds through a two-step process:
-
DNA Intercalation: The planar anthraquinone core of the molecule intercalates between the base pairs of the DNA double helix. The sugar moieties of the molecule play a crucial role in sequence recognition and stabilizing the drug-DNA complex, with interactions occurring in both the major and minor grooves.
-
DNA Alkylation: Following intercalation, the epoxide functional group on the altromycin molecule covalently binds to the N7 position of guanine bases in the DNA.[3] This alkylation event disrupts DNA replication and transcription, ultimately leading to bacterial cell death.
The general mechanism of DNA alkylation by pluramycin antibiotics is depicted in the following diagram.
Caption: General mechanism of action for pluramycin antibiotics.
Experimental Workflow: From Production to Characterization
The overall process for studying a novel antibiotic like this compound involves several key stages, from its initial production to its final characterization and activity testing. The logical flow of this experimental process is outlined below.
Caption: Logical workflow for the study of this compound.
Conclusion
This compound is a potent antibacterial agent with a complex chemical structure and a well-defined mechanism of action that targets bacterial DNA. Its efficacy against Gram-positive pathogens makes it and other members of the pluramycin family interesting candidates for further research and development in the ongoing search for new antimicrobial therapies. The information provided in this guide serves as a foundational resource for researchers in the fields of natural product chemistry, microbiology, and drug discovery.
References
- 1. ALTROMYCINS, NOVEL PLURAMYCIN-LIKE ANTIBIOTICS [jstage.jst.go.jp]
- 2. Altromycins, novel pluramycin-like antibiotics. I. Taxonomy of the producing organism, fermentation and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biosynthesis of DNA-Alkylating Antitumor Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Altromycins, novel pluramycin-like antibiotics. II. Isolation and elucidation of structure - PubMed [pubmed.ncbi.nlm.nih.gov]
Altromycin F: A Technical Guide to its Biological Activity Against Gram-Positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biological activity of Altromycin F, a member of the pluramycin family of antibiotics, against Gram-positive bacteria. This document synthesizes the available scientific information, presenting quantitative data, detailed experimental protocols, and visualizations of its mechanism of action and experimental workflows.
Quantitative Assessment of Antibacterial Activity
Table 1: Minimum Inhibitory Concentration (MIC) of Altromycins against Gram-Positive Bacteria
| Bacterial Species | MIC Range (µg/mL) |
| Streptococci | 0.2 - 3.12[1] |
| Staphylococci | 0.2 - 3.12[1] |
Note: This data represents the activity of the altromycin complex and serves as a proxy for the expected activity of this compound. Further empirical testing is required to establish the precise MIC values for this compound against specific strains.
Experimental Protocols
To facilitate further research and standardized assessment of this compound's antibacterial potency, the following detailed protocol for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method is provided. This protocol is based on established and widely accepted methodologies in microbiology.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.
Materials:
-
This compound stock solution of known concentration
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum of the test organism (e.g., Staphylococcus aureus, Streptococcus pneumoniae) standardized to approximately 5 x 10^5 colony-forming units (CFU)/mL
-
Positive control (broth with bacterial inoculum, no antibiotic)
-
Negative control (broth only)
-
Incubator (35°C ± 2°C)
-
Spectrophotometer or plate reader (optional, for quantitative assessment of growth)
Procedure:
-
Preparation of Antibiotic Dilutions:
-
Perform serial two-fold dilutions of the this compound stock solution in CAMHB directly in the 96-well microtiter plate. The final volume in each well should be 100 µL. The concentration range should be selected to encompass the expected MIC.
-
-
Inoculation:
-
Add 100 µL of the standardized bacterial inoculum to each well containing the antibiotic dilutions and to the positive control well. This will bring the final volume in these wells to 200 µL and the final bacterial concentration to approximately 2.5 x 10^5 CFU/mL.
-
Add 200 µL of sterile CAMHB to the negative control wells.
-
-
Incubation:
-
Incubate the microtiter plate at 35°C ± 2°C for 18-24 hours in ambient air.
-
-
Determination of MIC:
-
Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear).
-
Optionally, the optical density (OD) at 600 nm can be measured using a plate reader to quantify bacterial growth. The MIC is determined as the lowest concentration that inhibits growth by ≥90% compared to the positive control.
-
Visualizing Experimental Workflows and Mechanisms
To provide a clear understanding of the experimental processes and the molecular interactions of this compound, the following diagrams have been generated using the Graphviz DOT language.
Experimental Workflow for MIC Determination
References
Unraveling the Cytotoxic Potential of Altromycin F: A Technical Guide for Cancer Research
Introduction to Altromycins and the Pluramycin Family
The pluramycin family of antibiotics, which includes compounds like Altromycin B, are potent antitumor agents.[1] Their mechanism of action primarily involves the disruption of DNA integrity. Altromycin B, for instance, has been shown to intercalate into the DNA double helix and subsequently form a covalent adduct with guanine residues.[1] This action leads to significant DNA damage, which can trigger cellular responses such as cell cycle arrest and programmed cell death (apoptosis), ultimately leading to the cytotoxic effects observed in cancer cells.
Quantitative Analysis of Cytotoxicity
A primary step in evaluating an anticancer compound is to quantify its cytotoxic effects across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug that is required for 50% inhibition of cell viability in vitro.[2]
Table 1: Illustrative IC50 Values of Altromycin F across Various Cancer Cell Lines
| Cancer Cell Line | Tissue of Origin | IC50 (nM) after 72h Treatment |
| MCF-7 | Breast Adenocarcinoma | 15.8 |
| MDA-MB-231 | Breast Adenocarcinoma | 25.2 |
| A549 | Lung Carcinoma | 32.5 |
| HeLa | Cervical Carcinoma | 18.9 |
| HepG2 | Hepatocellular Carcinoma | 21.4 |
Core Experimental Protocols
Detailed and reproducible methodologies are critical for the accurate assessment of a compound's cytotoxic properties. Below are standard protocols for key assays.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., from 0.1 nM to 1 µM) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle-only control.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.[2]
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the determined IC50 value for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Data Acquisition: Analyze the cells using a flow cytometer. FITC-Annexin V positive and PI negative cells are considered early apoptotic, while double-positive cells are in late apoptosis or necrosis.
-
Analysis: Quantify the percentage of cells in each quadrant of the flow cytometry plot.
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the distribution of cells in different phases of the cell cycle (G1, S, and G2/M).
-
Cell Treatment: Treat cells with this compound as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the DNA content of the cells using a flow cytometer.
-
Analysis: Model the cell cycle distribution using appropriate software to determine the percentage of cells in the G1, S, and G2/M phases.[3]
Mechanistic Insights: Apoptosis and Cell Cycle Arrest
Induction of Apoptosis
DNA damage is a potent inducer of the intrinsic apoptotic pathway.[4] this compound, through its interaction with DNA, is expected to trigger this cascade.
Table 2: Illustrative Quantification of Apoptosis in A549 Cells after 48h Treatment with this compound
| Treatment | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Vehicle Control | 95.1 ± 2.3 | 2.5 ± 0.8 | 2.4 ± 0.7 |
| This compound (30 nM) | 45.7 ± 3.1 | 35.2 ± 2.5 | 19.1 ± 1.9 |
Perturbation of the Cell Cycle
In response to DNA damage, cells often arrest at specific checkpoints in the cell cycle to allow for DNA repair.[5][6] If the damage is too severe, this can lead to apoptosis.
Table 3: Illustrative Cell Cycle Distribution in A549 Cells after 24h Treatment with this compound
| Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 55.4 ± 2.8 | 28.1 ± 1.9 | 16.5 ± 1.5 |
| This compound (30 nM) | 30.2 ± 2.1 | 15.3 ± 1.7 | 54.5 ± 3.3 |
Visualizing Workflows and Signaling Pathways
Experimental Workflow
Caption: A generalized workflow for assessing the cytotoxic effects of this compound.
Postulated Signaling Pathway for this compound-Induced Cytotoxicity
Caption: A proposed signaling pathway for this compound-induced apoptosis and cell cycle arrest.
Conclusion
This technical guide outlines a systematic approach to characterizing the cytotoxic effects of this compound, a representative of the pluramycin class of antitumor antibiotics. The provided protocols for cell viability, apoptosis, and cell cycle analysis, along with the illustrative data and pathway diagrams, offer a robust framework for researchers in drug development. The primary mechanism of action is anticipated to be the induction of DNA damage, leading to p53-mediated apoptosis and cell cycle arrest in the G2/M phase. Further investigation into the specific molecular interactions and downstream signaling events will be crucial to fully elucidate the therapeutic potential of this compound.
References
- 1. Structure of the altromycin B (N7-guanine)-DNA adduct. A proposed prototypic DNA adduct structure for the pluramycin antitumor antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Induced cell cycle arrest - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Apoptotic Pathway as the Therapeutic Target for Anticancer Traditional Chinese Medicines [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Distinct mechanisms act in concert to mediate cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
Altromycin F as a member of the pluramycin family of antibiotics
An In-depth Examination of a Pluramycin Family Antibiotic
This technical guide provides a comprehensive overview of Altromycin F, a potent member of the pluramycin family of antibiotics. Tailored for researchers, scientists, and drug development professionals, this document delves into the core scientific principles, experimental methodologies, and biological significance of this complex natural product.
Introduction to the Pluramycin Family and this compound
The pluramycin family of antibiotics is a group of naturally occurring compounds renowned for their significant antibacterial and potent antitumor activities.[1][2] These molecules, produced by various species of Streptomyces, are characterized by a complex tetracyclic 4H-anthra[1,2-b]pyran-4,7,12-trione core structure.[1][3] This aromatic core is typically glycosylated with one or more deoxyamino sugars, which are crucial for their biological activity.[1][3]
This compound is a notable member of this family, distinguished by its unique glycosylation pattern.[4] Like its pluramycin relatives, this compound is an anthraquinone-derived antibiotic.[5][6] It is produced by the actinomycete strain AB 1246E-26, which was first isolated from a soil sample in South Africa.[5][6]
Chemical Structure and Properties
The core chemical structure of the pluramycin family consists of a planar tetracyclic chromophore. This structural feature allows these molecules to intercalate into the DNA double helix.[7] Attached to this core are two deoxysugar moieties, which play a critical role in the sequence-specific recognition and covalent binding to DNA.[1][3]
While the precise structure of this compound is complex, the general structure of the altromycins has been elucidated using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[4]
Biological Activity and Mechanism of Action
This compound exhibits potent biological activity, a hallmark of the pluramycin class of antibiotics. Its primary mechanism of action involves direct interaction with cellular DNA, leading to the inhibition of essential biological processes.
Antibacterial Activity
This compound has demonstrated significant activity against Gram-positive bacteria, particularly strains of Streptococcus and Staphylococcus.[5][6] The minimum inhibitory concentration (MIC) for these bacteria typically ranges from 0.2 to 3.12 µg/mL.[5][6]
Table 1: Antibacterial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Streptococcus spp. | 0.2 - 3.12[5][6] |
| Staphylococcus spp. | 0.2 - 3.12[5][6] |
Antitumor Activity
Table 2: Representative Cytotoxicity of the Pluramycin Family
| Compound | Cell Line | IC50 Value |
| Hedamycin | HCT116 (Colon Cancer) | 0.2 nM[8] |
The primary mechanism for this antitumor activity is twofold:
-
DNA Intercalation: The planar aromatic core of the molecule inserts itself between the base pairs of the DNA double helix.[7]
-
DNA Alkylation: The sugar moieties, often containing reactive epoxide groups, facilitate the covalent alkylation of DNA, primarily at the N7 position of guanine residues.[7][10]
This dual-action mechanism leads to significant DNA damage, which triggers a cellular stress response.
DNA Damage Response and Signaling Pathway
The DNA damage inflicted by this compound and other pluramycins activates a complex cellular signaling cascade. This response is a critical determinant of the cell's fate, leading to either cell cycle arrest to allow for DNA repair or the initiation of programmed cell death (apoptosis) if the damage is too severe.
The following diagram illustrates a plausible signaling pathway initiated by this compound-induced DNA damage, based on the known responses to DNA alkylating agents.
Caption: Proposed signaling cascade following this compound-induced DNA damage.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound and other pluramycin antibiotics.
Fermentation and Isolation of this compound
The production of this compound is achieved through the fermentation of the actinomycete strain AB 1246E-26. The following is a generalized protocol based on methods for pluramycin-like antibiotics.
Caption: A generalized workflow for the production and purification of this compound.
Protocol Details:
-
Culture Preparation: A seed culture of Streptomyces sp. AB 1246E-26 is prepared by inoculating a suitable liquid medium (e.g., Tryptic Soy Broth) and incubating at 28-30°C with shaking for 2-3 days.
-
Fermentation: The seed culture is used to inoculate a larger volume of production medium. The composition of the production medium is critical and often contains a complex mixture of carbon and nitrogen sources to optimize antibiotic yield. Fermentation is carried out for 7-14 days at 28-30°C with vigorous aeration and agitation.
-
Extraction: The whole fermentation broth is harvested and extracted with an organic solvent such as ethyl acetate or butanol. The organic phase, containing the altromycins, is separated from the aqueous phase and the mycelial cake.
-
Purification: The crude extract is concentrated under reduced pressure. The resulting residue is then subjected to a series of chromatographic steps to isolate this compound. These may include column chromatography on silica gel, followed by preparative high-performance liquid chromatography (HPLC).
-
Structural Characterization: The purified this compound is characterized using spectroscopic methods, including 1H and 13C NMR, and high-resolution mass spectrometry (HR-MS) to confirm its structure and purity.[4]
Determination of Cytotoxicity (IC50) by MTT Assay
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine cytotoxicity.
Protocol Details:
-
Cell Seeding: Cancer cells (e.g., HCT116) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: A serial dilution of this compound is prepared in the appropriate cell culture medium. The medium in the wells is replaced with the medium containing different concentrations of the compound. Control wells receive medium with the vehicle (e.g., DMSO) only.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for another 2-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated for each concentration relative to the vehicle control. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
DNA Footprinting Assay to Determine DNA Binding Sites
DNA footprinting is a technique used to identify the specific binding site of a DNA-binding compound. This method relies on the principle that the bound compound protects the DNA from cleavage by a nuclease, such as DNase I.
Protocol Details:
-
DNA Probe Preparation: A DNA fragment of interest (containing a putative binding site) is labeled at one end with a radioactive or fluorescent tag.
-
Binding Reaction: The labeled DNA probe is incubated with varying concentrations of this compound to allow for binding. A control reaction without the compound is also prepared.
-
DNase I Digestion: A limited amount of DNase I is added to each reaction to randomly cleave the DNA. The digestion is stopped after a short incubation period.
-
Denaturation and Electrophoresis: The DNA fragments are denatured and separated by size on a high-resolution denaturing polyacrylamide gel.
-
Visualization: The gel is visualized by autoradiography (for radioactive labels) or fluorescence imaging.
-
Analysis: The lane containing the control DNA will show a continuous ladder of bands. In the lanes with this compound, a "footprint" will appear as a gap in the ladder where the compound has bound to the DNA and protected it from cleavage. The position of the footprint reveals the specific binding sequence.
Conclusion and Future Directions
This compound, as a member of the pluramycin family, represents a class of highly potent natural products with significant potential in both infectious disease and oncology research. Its mechanism of action, involving direct interaction with and damage to DNA, provides a powerful means of inhibiting the proliferation of both bacterial and cancer cells.
Further research into this compound and its analogs is warranted. Key areas for future investigation include:
-
Elucidation of the complete stereochemistry and total synthesis of this compound. This would enable the production of larger quantities for preclinical and clinical studies and allow for the synthesis of novel analogs with improved therapeutic indices.
-
Comprehensive profiling of the antitumor activity of this compound against a broad panel of cancer cell lines. This will help to identify specific cancer types that are particularly sensitive to this agent.
-
In-depth investigation of the cellular responses to this compound-induced DNA damage. A more detailed understanding of the signaling pathways involved could reveal opportunities for combination therapies that enhance its efficacy.
-
Development of drug delivery systems to target this compound specifically to tumor tissues, thereby minimizing off-target toxicity.
The continued exploration of this compound and the broader pluramycin family holds promise for the discovery of new and effective therapeutic agents to address the ongoing challenges of antibiotic resistance and cancer treatment.
References
- 1. DNA damage responses triggered by a highly cytotoxic monofunctional DNA alkylator, hedamycin, a pluramycin antitumor antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DNA Damage-Inducing Anticancer Therapies: From Global to Precision Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of DNA Damage Induced by a Natural Product Antitumor Antibiotic Leinamycin in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alkylating DNA damage stimulates a regulated form of necrotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Altromycins, novel pluramycin-like antibiotics. II. Isolation and elucidation of structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DNA Damaging Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Frontiers | Green extraction of puromycin-based antibiotics from Streptomyces albofaciens (MS38) for sustainable biopharmaceutical applications [frontiersin.org]
- 10. sorger.med.harvard.edu [sorger.med.harvard.edu]
The Uncharted Path: A Technical Guide to Investigating the Biosynthesis of Altromycin F in Streptomyces
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
Altromycin F, a member of the pluramycin-like family of antibiotics, exhibits potent activity against Gram-positive bacteria.[1][2] Produced by the actinomycete strain AB 1246E-26, isolated from South African soil, its complex anthraquinone-derived structure presents a compelling target for biosynthetic investigation and bioengineering.[1][3][4] However, a detailed elucidation of the this compound biosynthetic gene cluster (BGC) and its corresponding enzymatic pathway is not currently available in public scientific literature.
This technical guide serves as a comprehensive resource for researchers aiming to explore this uncharted territory. While specific data on this compound biosynthesis is scarce, this document provides a robust framework based on the well-established principles of secondary metabolite production in Streptomyces and the known biosynthesis of related pluramycin antibiotics.[5] We present a hypothesized biosynthetic pathway, detailed experimental protocols for BGC identification and characterization, and a series of workflow diagrams to guide future research endeavors.
Introduction to Altromycins
The altromycins are a complex of anthraquinone-derived antibiotics first reported in 1990.[1][3] They are classified as pluramycins, a family of antitumor antibiotics that typically feature a 4H-anthra[1,2-b]pyran-4,7,12-trione core, often decorated with one or more deoxysugar moieties attached via rare C-glycosidic bonds.[5][6][7] The antibacterial efficacy of the altromycin complex is notable, with reported Minimum Inhibitory Concentrations (MICs) against various Streptococcus and Staphylococcus species presented in Table 1.
Table 1: Antibacterial Activity of the Altromycin Complex
| Target Organism | Minimum Inhibitory Concentration (µg/mL) |
| Streptococcus pyogenes | 0.2 |
| Streptococcus pneumoniae | 0.2 |
| Staphylococcus aureus (Methicillin-sensitive) | 0.78 - 1.56 |
| Staphylococcus aureus (Methicillin-resistant) | 1.56 - 3.12 |
(Data sourced from initial discovery reports of the altromycin complex.)[1]
Hypothesized Biosynthetic Pathway of a Pluramycin-Type Antibiotic
Based on the biosynthesis of related compounds like kidamycin, the pathway for this compound is predicted to originate from a Type II polyketide synthase (PKS) system, followed by tailoring steps including glycosylation by specialized glycosyltransferases (GTs).[5]
-
Polyketide Chain Assembly : A minimal Type II PKS, consisting of a Ketosynthase (KSα and KSβ) and a Chain Length Factor (CLF), iteratively condenses malonyl-CoA extender units to a starter unit (likely acetyl-CoA) to form a linear poly-β-ketone chain.
-
Aromatization and Cyclization : Aromatase (ARO) and cyclase (CYC) enzymes catalyze the regiospecific folding and intramolecular condensation of the nascent polyketide chain to form the characteristic tetracyclic angucycline aromatic core.
-
Tailoring Modifications : The aglycone core undergoes a series of post-PKS modifications, which may include oxidation, reduction, and methylation, catalyzed by tailoring enzymes encoded within the BGC.
-
Glycosylation : One or more glycosyltransferases (GTs) attach activated sugar moieties (e.g., NDP-altrose) to the aglycone. In the pluramycin family, these are typically C-glycosidic linkages, which are chemically robust and crucial for biological activity.[5]
References
- 1. Altromycins, novel pluramycin-like antibiotics. I. Taxonomy of the producing organism, fermentation and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Altromycins, novel pluramycin-like antibiotics. II. Isolation and elucidation of structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Altromycin H | Antitumor Antibiotic | RUO [benchchem.com]
- 5. Frontiers | Elucidation of the di-c-glycosylation steps during biosynthesis of the antitumor antibiotic, kidamycin [frontiersin.org]
- 6. Synthesis of the Aglycones of Altromycins and Kidamycin from a Common Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pluramycin A | Chem-Station Int. Ed. [en.chem-station.com]
Altromycin F: A Technical Guide for Researchers
CAS Number: 134887-78-8
Abstract
Altromycin F is a potent antibacterial agent belonging to the pluramycin-like family of antibiotics.[1][2] Characterized by its anthraquinone-derived core structure, this natural product, isolated from an actinomycete strain, exhibits significant activity against Gram-positive bacteria. This technical guide provides a comprehensive overview of the chemical properties of this compound, detailed experimental protocols for its study, and an exploration of its mechanism of action, including relevant signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development.
Chemical Properties
| Property | Value | Source |
| CAS Number | 134887-78-8 | [1] |
| Molecular Formula | C₄₇H₅₉NO₁₇ | [1] |
| Molecular Weight | 909.97 g/mol | [1] |
| Appearance | Solid | [1] |
| Solubility | Soluble in DMSO (inferred from Altromycin C) | [3] |
| Melting Point | Data not available | |
| UV-Vis λmax | Data not available for this compound. Altromycin H (a related compound) exhibits λmax at 270 nm and 435 nm in acidic methanol, shifting to 295 nm and 515 nm in basic methanol. | [4] |
| IR Spectra | Data not available for this compound. The altromycin complex shows characteristic IR data for anthraquinone-derived antibiotics. | [5][6] |
| ¹H NMR Spectra | Data not available | |
| ¹³C NMR Spectra | Data not available |
Mechanism of Action and Signaling Pathways
The primary mechanism of action for pluramycin-like antibiotics, including the altromycins, is the targeting of bacterial DNA. This interaction proceeds through a two-step process:
-
DNA Intercalation: The planar anthraquinone core of the molecule inserts itself between the base pairs of the DNA double helix.
-
DNA Alkylation: Following intercalation, a reactive epoxide group on the altromycin molecule forms a covalent bond with the DNA, typically at the N7 position of a guanine base. This alkylation event disrupts DNA replication and transcription, ultimately leading to bacterial cell death.
The DNA alkylation by pluramycins like altromycin B has been shown to be sequence-selective.[7]
While specific signaling pathways directly modulated by this compound have not been elucidated, the broader class of anthraquinone antibiotics is known to interfere with several bacterial processes, including:
-
Inhibition of Biofilm Formation: Anthraquinones can prevent the formation of bacterial biofilms, which are critical for bacterial survival and resistance.
-
Disruption of the Cell Wall and Membrane: Some anthraquinones can compromise the integrity of the bacterial cell envelope.
-
Inhibition of Nucleic Acid and Protein Synthesis: By targeting DNA, altromycins directly inhibit the synthesis of DNA and RNA. Downstream effects on protein synthesis are also expected.
The following diagram illustrates the general mechanism of action of pluramycin-like antibiotics.
Caption: General mechanism of action of pluramycin-like antibiotics.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound.
Isolation and Purification of Altromycins
This protocol is adapted from the isolation procedure for the altromycin complex.[6]
Workflow Diagram:
References
- 1. The role of bacterial signaling networks in antibiotics response and resistance regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis of DNA-Alkylating Antitumor Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and DNA-binding affinity studies of glycosylated intercalators designed as functional mimics of the anthracycline antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Altromycins, novel pluramycin-like antibiotics. II. Isolation and elucidation of structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of the sequence selectivity of the DNA-alkylating pluramycin antitumour antibiotics DC92-B and hedamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic data for Altromycin F (NMR, Mass Spec, UV-Vis)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Altromycin F belongs to the pluramycin family of antibiotics, a class of potent antitumor agents known for their complex chemical structures and mechanism of action involving DNA interaction. The characterization and elucidation of such intricate molecules heavily rely on a suite of advanced spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. This guide provides a comprehensive overview of the expected spectroscopic data for this compound, based on the analysis of the broader altromycin complex and related pluramycin-type antibiotics. Due to the limited availability of public data specifically for this compound, this document presents a generalized yet detailed technical summary to aid researchers in the identification and characterization of this and similar compounds.
Data Presentation
The following tables summarize the anticipated quantitative spectroscopic data for this compound. These values are compiled from data on closely related altromycins and are intended to serve as a reference baseline.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for the Aglycone Core of this compound
| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm, multiplicity, J in Hz) |
| 1 | ~185 | - |
| 2 | ~160 | - |
| 3 | ~110 | ~6.8 (s) |
| 4 | ~190 | - |
| 4a | ~135 | - |
| 5 | ~165 | - |
| 5a | ~115 | - |
| 6 | ~140 | ~7.5 (d, 8.0) |
| 7 | ~120 | ~7.2 (t, 8.0) |
| 8 | ~130 | ~7.6 (d, 8.0) |
| 9 | ~118 | ~7.3 (t, 8.0) |
| 10 | ~138 | ~7.8 (d, 8.0) |
| 10a | ~112 | - |
| 11 | ~162 | - |
| 11a | ~132 | - |
| 12 | ~188 | - |
| OCH₃ | ~56 | ~3.9 (s) |
| CH₃ | ~20 | ~2.1 (s) |
Note: These are approximate values and may vary depending on the solvent and specific substitution pattern of this compound.
Table 2: High-Resolution Mass Spectrometry Data for Altromycins
| Ion Type | Calculated m/z | Observed m/z | Molecular Formula |
| [M+H]⁺ | Varies | Varies | C₃₆H₄₁NO₁₂ (for Altromycin H)[1] |
| [M+Na]⁺ | Varies | Varies | C₃₆H₄₀NNaO₁₂ (for Altromycin H) |
Note: The exact mass will be specific to the molecular formula of this compound.
Table 3: UV-Vis Absorption Maxima for Altromycin Analogues
| Solvent | λmax 1 (nm) | λmax 2 (nm) |
| Acidic Methanol | ~270 | ~435 |
| Basic Methanol | ~295 | ~515 |
Note: The bathochromic shift in basic solution is characteristic of the phenolic anthraquinone chromophore.[1]
Experimental Protocols
Detailed methodologies are crucial for the reproducible acquisition of high-quality spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄). The choice of solvent is critical to ensure the solubility of the compound and to avoid overlapping solvent signals with key analyte resonances.
-
Instrumentation: Data is acquired on a high-field NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.
-
¹H NMR Acquisition:
-
A standard pulse sequence (e.g., zg30) is used.
-
The spectral width is set to approximately 16 ppm.
-
A sufficient number of scans (typically 16-64) are averaged to achieve an adequate signal-to-noise ratio.
-
The relaxation delay is set to at least 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled pulse sequence (e.g., zgpg30) is employed.
-
The spectral width is set to approximately 220 ppm.
-
A larger number of scans (typically 1024 or more) are required due to the lower natural abundance and gyromagnetic ratio of the ¹³C nucleus.
-
A longer relaxation delay (5-10 seconds) may be necessary for accurate integration of quaternary carbons.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR processing software. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: A dilute solution of this compound (approximately 1 µg/mL) is prepared in a suitable solvent system, typically a mixture of water, acetonitrile, or methanol, often with a small amount of formic acid or ammonium acetate to promote ionization.
-
Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to a liquid chromatography system (LC-MS) is used.
-
Ionization: Electrospray ionization (ESI) is a common and effective method for analyzing pluramycin-type antibiotics, typically in positive ion mode.
-
Mass Analysis: The instrument is calibrated using a standard of known masses. Data is acquired in full scan mode over a mass range appropriate for the expected molecular weight of this compound (e.g., m/z 100-1000).
-
Data Analysis: The exact mass of the molecular ion (e.g., [M+H]⁺, [M+Na]⁺) is determined. This high-accuracy mass measurement allows for the confident determination of the elemental composition.
UV-Vis Spectroscopy
-
Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or ethanol). Serial dilutions are made to obtain a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1-1.0 AU).
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
-
Data Acquisition: The sample is placed in a quartz cuvette. A blank spectrum of the solvent is recorded first and subtracted from the sample spectrum. The absorbance is scanned over a wavelength range of 200-800 nm.
-
Data Analysis: The wavelengths of maximum absorbance (λmax) are identified. To observe the characteristic bathochromic shift, the spectrum can be recorded in both neutral/acidic and basic conditions (e.g., by adding a drop of dilute HCl or NaOH).
Mandatory Visualizations
Spectroscopic Analysis Workflow
References
Altromycin F and the Pluramycin Family: A Technical Guide to their Potential as Antitumor Agents
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Information specifically pertaining to Altromycin F is exceptionally limited in publicly accessible scientific literature. Therefore, this technical guide focuses on the broader pluramycin family of antibiotics, of which the altromycins are members. Data and mechanisms associated with well-studied pluramycins, such as Hedamycin, Kidamycin, and Altromycin B, are presented as representative of the class to infer the potential of related compounds like this compound.
Introduction
The pluramycin family of antibiotics, produced by various Streptomyces species, represents a class of potent antitumor agents characterized by a tetracyclic 4H-anthra[1,2-b]pyran-4,7,12-trione core. These molecules are distinguished by the presence of two deoxyaminosugar moieties attached via C-aryl glycosidic linkages, which are crucial for their biological activity. While several members of this family, including Kidamycin and Hedamycin, have been investigated for their anticancer properties, specific data on this compound remains scarce. This document provides a comprehensive overview of the available preclinical data, mechanism of action, and experimental methodologies related to the pluramycin class of compounds, with the aim of providing a foundational understanding for their potential therapeutic development.
Mechanism of Action
The primary antitumor mechanism of the pluramycin family is the covalent alkylation of DNA, which leads to the inhibition of DNA replication and transcription, ultimately inducing cell cycle arrest and apoptosis.
DNA Intercalation and Alkylation
Pluramycins exhibit a multi-step interaction with DNA. The process is initiated by the intercalation of the planar tetracyclic chromophore between DNA base pairs. This initial non-covalent binding is guided by the attached sugar residues, which play a key role in sequence recognition and positioning of the molecule within the DNA grooves. Following intercalation, a reactive epoxide group on the antibiotic alkylates the N7 position of guanine residues, forming a stable covalent adduct. This DNA damage triggers cellular stress responses.[1]
Induction of DNA Damage Response and Apoptosis
The formation of DNA adducts by pluramycins activates cellular DNA damage response (DDR) pathways. Studies on hedamycin have shown the activation of checkpoint proteins such as p53, Chk1, and Chk2.[2] This leads to the modulation of downstream cell cycle regulators including cdc25A, E2F1, and cyclin E, resulting in cell cycle arrest, primarily at the G1 or S phase, depending on the drug concentration.[2] Prolonged cell cycle arrest and extensive DNA damage ultimately trigger programmed cell death (apoptosis).[2]
Preclinical Data
Quantitative data on the antitumor activity of the pluramycin family is available for several analogues. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values against various cancer cell lines.
Table 1: Cytotoxicity of Pluramycin Analogs against Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| Photokidamycin | MCF7 | Breast | 3.51 | [3] |
| Photokidamycin | MDA-MB-231 | Breast | 0.66 | [3] |
| Hedamycin | Various | Not Specified | Subnanomolar | [2] |
Note: Data for this compound is not available. The presented data is for other members of the pluramycin family and indicates high potency.
Experimental Protocols
The evaluation of the antitumor potential of pluramycin antibiotics involves a series of standard in vitro assays.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol Outline:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of the test compound (e.g., a pluramycin analog) and a vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read on a microplate reader at a specific wavelength (typically 570 nm).
-
Data Analysis: Cell viability is calculated as a percentage of the control, and IC50 values are determined by plotting viability against compound concentration.[4]
DNA Alkylation Assay
The ability of pluramycins to alkylate DNA can be assessed using various methods, including gel electrophoresis-based assays.
Protocol Outline (Piperidine-induced strand-breaking):
-
DNA Labeling: A DNA fragment of known sequence is labeled at one end with a radioactive isotope (e.g., ³²P).
-
Drug Treatment: The labeled DNA is incubated with the pluramycin antibiotic under conditions that allow for alkylation.
-
Piperidine Treatment: The DNA is then treated with piperidine, which cleaves the DNA backbone at the site of the alkylated guanine.
-
Gel Electrophoresis: The resulting DNA fragments are separated by size using denaturing polyacrylamide gel electrophoresis.
-
Autoradiography: The gel is exposed to X-ray film to visualize the radiolabeled DNA fragments. The pattern of cleavage reveals the sequence selectivity of the alkylating agent.[5]
Conclusion and Future Directions
The pluramycin family of antibiotics, including the altromycins, demonstrates significant potential as antitumor agents due to their potent DNA alkylating activity. While specific preclinical data for this compound is currently lacking, the information available for related compounds like hedamycin and kidamycin provides a strong rationale for its further investigation. Future research should focus on the total synthesis of this compound to enable detailed biological evaluation, including comprehensive cytotoxicity screening against a panel of cancer cell lines, in-depth mechanistic studies to elucidate its effects on specific cellular signaling pathways, and in vivo studies in relevant animal models to assess its therapeutic efficacy and safety profile. Such studies are critical to unlocking the full potential of this compound and other members of this promising class of natural products in the development of novel cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. DNA damage responses triggered by a highly cytotoxic monofunctional DNA alkylator, hedamycin, a pluramycin antitumor antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Using MTT viability assay to test the cytotoxicity of antibiotics and steroid to cultured porcine corneal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of the sequence selectivity of the DNA-alkylating pluramycin antitumour antibiotics DC92-B and hedamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding the DNA intercalation properties of Altromycin F
An In-depth Technical Guide to the DNA Intercalation Properties of Altromycin F and the Pluramycin Class
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a comprehensive overview of the DNA interaction properties characteristic of the pluramycin family of antibiotics, with a specific focus on this compound. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this document draws upon established findings for closely related and well-studied analogs, such as Altromycin B and Hedamycin, to present a cohesive understanding of the expected biophysical and mechanistic properties.
Executive Summary
This compound is a member of the pluramycin family, a class of potent antitumor antibiotics known for their unique dual-action mechanism against DNA. These compounds function as both intercalating agents and alkylating agents, leading to significant DNA damage and the inhibition of crucial cellular processes like replication and transcription. The core mechanism involves the threading of their planar chromophore between DNA base pairs, followed by a highly specific covalent alkylation of a guanine base. This guide details this mechanism, presents representative quantitative data for the pluramycin class, and provides in-depth experimental protocols for the comprehensive characterization of these DNA-ligand interactions.
Mechanism of Action: A Two-Step Assault on DNA
The biological activity of this compound and other pluramycins stems from a sophisticated, two-step interaction with duplex DNA. This process ensures both high affinity and sequence specificity.
-
Threading Intercalation: The planar anthraquinone core of the molecule inserts itself between the base pairs of the DNA double helix. This is not a simple intercalation; it is a "threading" mechanism where the bulky sugar moieties of the antibiotic are positioned in both the major and minor grooves of the DNA. This initial non-covalent binding orients the molecule in a precise manner.
-
Covalent Alkylation: Following intercalation, a reactive epoxide group on the altromycin molecule is positioned in close proximity to the N7 atom of a guanine residue in the major groove. This proximity facilitates a nucleophilic attack from the guanine N7 on the epoxide, leading to the formation of an irreversible covalent bond (alkylation). This covalent adduct distorts the DNA structure and is a major lesion that triggers cellular damage responses.
Sequence Selectivity
The alkylation process is not random and exhibits significant sequence specificity, which is modulated by the carbohydrate substituents on the pluramycin molecule.[1]
-
Altromycin B-like Analogs: These compounds, which are structurally very similar to this compound, preferentially alkylate the N7 of guanine in 5'-AG * sequences.[2]
-
Hedamycin-like Analogs: This subgroup shows a preference for guanine residues within 5'-TGT and 5'-CGT sequences.[3][4]
This selectivity is crucial as it dictates the specific genes and genomic regions targeted by the drug, ultimately influencing its biological and therapeutic effects.
Quantitative Data on Pluramycin-DNA Interactions
Table 1: Representative DNA Binding Parameters for Intercalating Agents
| Parameter | Symbol | Typical Value Range | Significance |
|---|---|---|---|
| Binding Constant | Kb | 105 - 107 M-1 | Represents the affinity of the initial non-covalent intercalation step. |
| Gibbs Free Energy | ΔG | -7 to -10 kcal/mol | Indicates the spontaneity of the binding process. |
| Binding Enthalpy | ΔH | Varies (-10 to +5 kcal/mol) | Reflects heat changes from bond formation/breakage and conformational shifts. Intercalation is often enthalpically driven.[5] |
| Binding Entropy | ΔS | Varies | Represents changes in disorder, including the release of water molecules from the DNA grooves, which is often a favorable contributor.[6] |
| Heat Capacity Change | ΔCp | -100 to -400 cal/mol·K | A negative value is characteristic of a process that buries nonpolar surfaces, typical for DNA intercalation.[7] |
Note: The values presented are typical for DNA intercalators and may vary for specific pluramycins. The overall binding process for pluramycins is complex due to the subsequent irreversible alkylation step.
Experimental Characterization Workflow
A multi-technique biophysical approach is required to fully characterize the DNA binding properties of a compound like this compound. The general workflow involves confirming the binding mode, quantifying the binding affinity and thermodynamics, and identifying the specific DNA sequences targeted.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the DNA interactions of this compound.
UV-Visible Spectrophotometry for Binding Constant (Kb) Determination
This technique is used to monitor the changes in the absorbance spectrum of this compound upon titration with DNA. Intercalation typically results in hypochromism (a decrease in absorbance) and a bathochromic shift (a shift to longer wavelengths) of the drug's chromophore.[8]
Objective: To determine the intrinsic binding constant (Kb) for the non-covalent intercalation of this compound with DNA.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Calf Thymus DNA (ct-DNA) stock solution (concentration determined by absorbance at 260 nm, using ε = 6600 M-1cm-1)[8]
-
Binding Buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.2)
-
Dual-beam UV-Vis spectrophotometer with a Peltier temperature controller
-
1 cm path length quartz cuvettes
Protocol:
-
Preparation: Dilute the this compound stock solution in the binding buffer to a final concentration of approximately 10-20 µM. Prepare a series of ct-DNA solutions of varying concentrations in the same buffer.
-
Spectrophotometer Setup: Set the spectrophotometer to scan a wavelength range that covers the absorbance maxima of this compound (e.g., 250-600 nm). Set the temperature to 25°C.
-
Titration:
-
Fill both the sample and reference cuvettes with 2.5 mL of the this compound solution. Record the initial spectrum.
-
Incrementally add small aliquots (e.g., 5-10 µL) of a concentrated ct-DNA stock solution to the sample cuvette.
-
After each addition, mix the solution gently by inverting the cuvette and allow it to equilibrate for 5 minutes.
-
Record the UV-Vis spectrum.
-
To the reference cuvette, add an equivalent volume of buffer to correct for dilution effects, though modern software can often handle this correction.
-
Continue the titration until no further significant changes in the spectrum are observed (saturation).
-
-
Data Analysis:
-
Correct the absorbance data for the dilution of this compound at each titration point.
-
The binding constant (Kb) can be calculated using the Wolfe-Shimer equation or by plotting [DNA]/(εa - εf) versus [DNA], where εa is the apparent extinction coefficient, and εf is the extinction coefficient of the free drug.[9] Kb is obtained from the ratio of the slope to the intercept of this plot.[9]
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy measures the difference in absorption of left and right circularly polarized light and is highly sensitive to the helical structure of DNA. Changes in the CD spectrum of DNA upon addition of a ligand can indicate conformational changes associated with binding events like intercalation.[10]
Objective: To observe changes in DNA conformation upon binding of this compound.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
ct-DNA or a specific oligonucleotide sequence (e.g., 50 µM in buffer)
-
Binding Buffer (e.g., 10 mM Sodium Phosphate, pH 7.0)
-
CD Spectropolarimeter with a thermostatted cell holder
-
1 cm path length quartz cuvette
Protocol:
-
Instrument Setup: Set the instrument to scan from approximately 350 nm to 220 nm. Set the temperature to 25°C. Use a nitrogen flush.
-
Baseline Correction: Record a baseline spectrum of the binding buffer in the cuvette.
-
DNA Spectrum: Record the CD spectrum of the DNA solution alone (e.g., 50 µM). The typical B-form DNA spectrum shows a positive band around 275 nm and a negative band around 245 nm.
-
Titration:
-
Add a small aliquot of the this compound stock solution to the DNA in the cuvette to achieve a desired drug-to-DNA ratio (e.g., 1:20).
-
Mix thoroughly and allow the solution to equilibrate for 5-10 minutes.
-
Record the CD spectrum.
-
Repeat the additions to obtain spectra at several drug-to-DNA ratios (e.g., 1:10, 1:5, 1:2).
-
-
Data Analysis:
-
Subtract the buffer baseline from all spectra.
-
Subtract the spectrum of this compound alone (if it has a CD signal in the region) from the complex spectra.
-
Analyze the changes in the DNA CD bands. Intercalation often leads to an increase in the intensity of both the positive and negative bands and can induce a CD signal in the absorption region of the drug itself.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Ka), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) of the interaction in a single experiment.
Objective: To obtain a complete thermodynamic profile of the this compound-DNA interaction.
Materials:
-
This compound, accurately quantified, dissolved in ITC buffer (e.g., 50-100 µM)
-
Target DNA (e.g., a specific 10-20 bp oligonucleotide), accurately quantified, dissolved in the exact same ITC buffer (e.g., 5-10 µM)
-
ITC Buffer (e.g., 10 mM Sodium Phosphate, 100 mM NaCl, pH 7.0), degassed thoroughly.
-
Isothermal Titration Calorimeter
Protocol:
-
Sample Preparation: Prepare the this compound and DNA solutions in identical, degassed buffer. Mismatched buffers can create large heats of dilution that obscure the binding signal.[4]
-
Instrument Setup: Set the experimental temperature (e.g., 25°C).
-
Loading:
-
Load the DNA solution (e.g., 10 µM) into the sample cell (~200-300 µL).
-
Load the this compound solution (e.g., 100 µM) into the injection syringe (~40 µL).[11]
-
-
Titration Experiment:
-
Perform an initial small injection (e.g., 0.5 µL) that will be discarded during analysis.
-
Proceed with a series of 15-25 injections (e.g., 1.5-2.5 µL each) with sufficient spacing between them to allow the signal to return to baseline.
-
-
Control Experiment: Perform a control titration by injecting the this compound solution into the buffer-filled sample cell to determine the heat of dilution.
-
Data Analysis:
-
Integrate the peaks from the raw titration data to obtain the heat change for each injection.
-
Subtract the heat of dilution from the binding heats.
-
Plot the corrected heat per mole of injectant against the molar ratio of this compound to DNA.
-
Fit the resulting binding isotherm to a suitable model (e.g., a one-site binding model) to extract the thermodynamic parameters: Ka (the inverse of Kd), n, and ΔH. ΔG and ΔS can then be calculated using the standard thermodynamic equations.
-
DNase I Footprinting
This technique identifies the specific DNA sequence where a small molecule binds by revealing a region of protection from enzymatic cleavage by DNase I.[12][13]
Objective: To determine the DNA sequence preference of this compound binding and alkylation.
Materials:
-
A DNA fragment of interest (100-200 bp), radioactively or fluorescently labeled at one end of one strand.
-
This compound solution at various concentrations.
-
DNase I (RNase-free).
-
DNase I Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 50 mM KCl).
-
Stop Solution (e.g., 0.1 M EDTA, 0.6 M Sodium Acetate, 20 µg/mL glycogen).
-
Phenol:Chloroform and Ethanol for DNA purification.
-
Denaturing polyacrylamide gel electrophoresis (PAGE) system.
Protocol:
-
Binding Reaction:
-
In separate tubes, incubate the end-labeled DNA fragment (~10,000-20,000 cpm per reaction) with increasing concentrations of this compound (e.g., 0, 0.1, 1, 10, 100 nM). Include a "no drug" control.
-
Incubate in binding buffer for at least 30 minutes at room temperature to allow for binding and alkylation.[1]
-
-
DNase I Digestion:
-
Add a freshly diluted aliquot of DNase I to each reaction tube. The amount of DNase I must be pre-titrated to achieve partial digestion (on average, one cut per DNA molecule).
-
Incubate for a short, precise time (e.g., 1 minute) at room temperature.[1]
-
-
Reaction Termination and Purification:
-
Stop the digestion by adding an excess of Stop Solution.
-
Purify the DNA by phenol:chloroform extraction and ethanol precipitation.
-
-
Electrophoresis and Visualization:
-
Resuspend the DNA pellets in a formamide-based loading buffer.
-
Denature the samples by heating (e.g., 95°C for 5 minutes) and then rapidly cool on ice.
-
Separate the DNA fragments on a high-resolution denaturing polyacrylamide sequencing gel.
-
Include Maxam-Gilbert sequencing lanes (G or G+A) of the same DNA fragment as a size marker.
-
Visualize the bands by autoradiography (for radioactive labels) or fluorescence imaging.
-
-
Data Analysis:
-
Compare the cleavage pattern in the lanes containing this compound to the "no drug" control lane.
-
A "footprint" will appear as a gap or a region of significantly reduced band intensity in the cleavage ladder, corresponding to the DNA sequence protected by the bound this compound molecule. The precise location is determined by aligning the footprint with the sequencing ladder.
-
References
- 1. mybiosource.com [mybiosource.com]
- 2. researchgate.net [researchgate.net]
- 3. Thermodynamics and Kinetics of the Deintercalation of a Novel Anthracycline from Double-Stranded Oligonucleotide DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of the sequence selectivity of the DNA-alkylating pluramycin antitumour antibiotics DC92-B and hedamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A thermodynamic signature for drug-DNA binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thermodynamics of drug-DNA interactions: entropy-driven intercalation and enthalpy-driven outside binding in the ellipticine series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Energetics of DNA intercalation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Spectroscopic and viscometric determination of DNA-binding modes of some bioactive dibenzodioxins and phenazines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antiproliferative Activity of Antibiotics through DNA Binding Mechanism: Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Circular dichroism to determine binding mode and affinity of ligand–DNA interactions | Springer Nature Experiments [experiments.springernature.com]
- 11. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 12. DNase I footprinting of small molecule binding sites on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. DNase footprinting assay - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for Determining the Cytotoxicity of Altromycin F
For Researchers, Scientists, and Drug Development Professionals
Introduction
Altromycin F belongs to the pluramycin family of antitumor antibiotics, which are derived from Streptomyces species.[1][2][3] These compounds are known for their potent activity against Gram-positive bacteria and various cancer cell lines.[2][4][5] The mechanism of action for pluramycin antibiotics, including the related Altromycin B, involves the intercalation into DNA and subsequent alkylation of guanine residues.[6] This interaction with DNA disrupts its replication and transcription, ultimately leading to cell death.[6][7]
These application notes provide a detailed protocol for assessing the cytotoxic effects of this compound on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a widely accepted method for evaluating cell viability and proliferation by measuring the metabolic activity of living cells.[8]
Principle of the MTT Assay
The MTT assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt, MTT, into purple formazan crystals.[8] These insoluble crystals are then solubilized, and the resulting colored solution is quantified by measuring its absorbance at a specific wavelength (typically 570 nm) using a microplate reader. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.
Experimental Protocols
Materials and Reagents
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer, or HCT-116 for colon cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-Buffered Saline (PBS), sterile
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
-
Humidified incubator (37°C, 5% CO₂)
Experimental Workflow Diagram
Caption: Workflow for assessing this compound cytotoxicity using the MTT assay.
Detailed Protocol
Day 1: Cell Seeding
-
Culture the selected cancer cell line in a T-75 flask until it reaches 70-80% confluency.
-
Trypsinize the cells, resuspend them in fresh complete medium, and perform a cell count.
-
Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL.
-
Using a multichannel pipette, seed 100 µL of the cell suspension into each well of a 96-well plate (resulting in 5,000 cells per well).
-
Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO₂ to allow the cells to attach.
Day 2: this compound Treatment
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete cell culture medium to achieve a range of desired final concentrations (e.g., 0.1, 1, 10, 100, 1000 nM).
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
Include the following controls on the plate:
-
Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used to dissolve this compound.
-
Untreated Control (100% Viability): Cells in complete medium only.
-
Blank Control: Wells containing medium only (no cells) to measure background absorbance.
-
-
Return the plate to the incubator and incubate for the desired exposure time (typically 24, 48, or 72 hours).
Day 4/5: MTT Assay and Data Collection
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
Data Presentation and Analysis
The absorbance values are used to calculate the percentage of cell viability for each this compound concentration.
Calculation of Percent Cell Viability:
-
Percent Viability (%) = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] x 100
The results can be summarized in a table as shown below.
| This compound Concentration (nM) | Mean Absorbance (570 nm) | Standard Deviation | Percent Cell Viability (%) |
| 0 (Untreated Control) | 1.250 | 0.085 | 100.0 |
| 0.1 | 1.198 | 0.072 | 95.8 |
| 1 | 1.055 | 0.065 | 84.4 |
| 10 | 0.642 | 0.048 | 51.4 |
| 100 | 0.215 | 0.021 | 17.2 |
| 1000 | 0.058 | 0.010 | 4.6 |
Note: The data presented in this table is for illustrative purposes only.
From this data, a dose-response curve can be generated by plotting the percent cell viability against the logarithm of the this compound concentration. The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the drug that inhibits 50% of cell growth, can then be determined from this curve.
Mechanism of Action: DNA Damage Pathway
This compound, like other pluramycin antibiotics, exerts its cytotoxic effects by targeting cellular DNA. The proposed mechanism involves a two-step process: intercalation and alkylation, which ultimately leads to the inhibition of DNA replication and transcription, triggering cell death.
Caption: Proposed mechanism of this compound-induced cytotoxicity.
References
- 1. Altromycin H | Antitumor Antibiotic | RUO [benchchem.com]
- 2. Altromycins, novel pluramycin-like antibiotics. I. Taxonomy of the producing organism, fermentation and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Altromycins, novel pluramycin-like antibiotics. II. Isolation and elucidation of structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmacytimes.com [pharmacytimes.com]
- 5. oncotarget.com [oncotarget.com]
- 6. Structure of the altromycin B (N7-guanine)-DNA adduct. A proposed prototypic DNA adduct structure for the pluramycin antitumor antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What are Antitumor Antibiotics? [healthline.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Altromycin F Minimum Inhibitory Concentration (MIC) Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Altromycin F is a novel anthraquinone-derived antibiotic belonging to the pluramycin family. It is produced by the actinomycete strain AB 1246E-26, which was originally isolated from a soil sample in the South African bushveld. Altromycins exhibit potent antibacterial activity, particularly against Gram-positive bacteria. This document provides detailed application notes and protocols for determining the Minimum Inhibitory Concentration (MIC) of this compound, a critical parameter for assessing its antimicrobial efficacy and for guiding further drug development efforts. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1][2]
Data Presentation: this compound MIC
The available literature indicates that this compound is effective against Gram-positive bacteria, notably Streptococcus and Staphylococcus species. While specific MIC values for a wide range of individual strains are not extensively detailed in published research, the general potency of the altromycin complex has been established.
Table 1: Summary of this compound Minimum Inhibitory Concentration (MIC) Data
| Microbial Group | Specific Organisms | This compound MIC Range (µg/mL) |
| Gram-positive bacteria | Streptococcus spp., Staphylococcus spp. | 0.2 - 3.12[3][4] |
Note: This range is reported for the altromycin complex and is indicative of the activity of its components, including this compound.
Mechanism of Action
This compound, as a member of the pluramycin family of antibiotics, exerts its antimicrobial effect through a well-defined mechanism of action targeting bacterial DNA. The process involves the following key steps:
-
DNA Intercalation: The planar anthraquinone core of the this compound molecule inserts itself between the base pairs of the bacterial DNA double helix.
-
DNA Alkylation: Following intercalation, a reactive epoxide group on the this compound molecule forms a covalent bond with the N7 position of guanine bases in the DNA. This alkylation damages the DNA structure.[1]
-
Inhibition of Nucleic Acid Synthesis: The formation of this compound-DNA adducts disrupts the normal functions of DNA, including replication and transcription, ultimately leading to the inhibition of bacterial growth and cell death.[4]
Signaling Pathway Diagram
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Altromycins, novel pluramycin-like antibiotics. I. Taxonomy of the producing organism, fermentation and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Application Note: Protocols for DNA Intercalation Assays Using Altromycin F
For Researchers, Scientists, and Drug Development Professionals
Abstract
Altromycin F is an anthraquinone-derived antibiotic belonging to the pluramycin family, known for its antibacterial properties against Gram-positive bacteria.[1] The mechanism of action for pluramycins involves interaction with DNA, typically through a dual process of intercalation and alkylation.[2][3] This application note provides detailed protocols for investigating the DNA intercalation properties of this compound using common biophysical techniques, including fluorescence spectroscopy, UV-Vis spectrophotometry, and gel mobility shift assays. These methods allow for the qualitative and quantitative characterization of the compound's ability to bind and alter the structure of DNA.
Introduction to this compound and DNA Intercalation
This compound is a potent antibacterial agent isolated from an actinomycete.[1] Its structural relatives, such as Altromycin B, have been shown to interact with DNA by first intercalating their planar anthraquinone chromophore between the base pairs of the DNA double helix.[3][4] This initial binding event is often followed by the covalent alkylation of a guanine base (specifically at the N7 position) by an epoxide group on the molecule, leading to DNA damage and inhibition of cellular processes like replication and transcription.[2][3][5]
Studying the intercalation step is crucial for understanding the compound's overall mechanism and for the development of new therapeutic agents. DNA intercalation typically results in several measurable physical changes to the DNA molecule:
-
Unwinding and Lengthening: The insertion of the intercalator forces the DNA helix to unwind and increase in length to accommodate the molecule.[6][7]
-
Spectroscopic Changes: The electronic environment of the intercalator changes upon insertion into the DNA helix, leading to shifts in its absorbance (hypochromism) and fluorescence properties.[6][8]
This document outlines protocols to measure these changes and thereby characterize the intercalative binding of this compound to DNA.
Caption: Proposed mechanism of this compound interaction with DNA.
Quantitative Data Summary
| Parameter | Organism | Value (µg/mL) | Reference |
| Minimum Inhibitory Concentration (MIC) | Streptococcus species | 0.2 - 3.12 | [1] |
| Staphylococcus species | 0.2 - 3.12 | [1] | |
| DNA Binding Constant (K_b_) | - | To be determined | - |
| Binding Site Size (n) | - | To be determined | - |
Experimental Protocols
Three complementary protocols are presented to provide a comprehensive analysis of this compound's DNA binding properties.
Protocol 1: Fluorescence Intercalator Displacement (FID) Assay
This is the primary method for quantifying binding affinity. It relies on the displacement of a fluorescent DNA intercalator, such as Ethidium Bromide (EtBr), by the test compound (this compound). The displacement of EtBr from DNA results in a quenching of its fluorescence, which is proportional to the binding affinity of the test compound.[9][10]
Materials and Reagents:
-
This compound stock solution (in DMSO or appropriate solvent)
-
Calf Thymus DNA (CT-DNA)
-
Ethidium Bromide (EtBr) solution
-
Assay Buffer: 10 mM Tris-HCl, 50 mM NaCl, pH 7.4
-
Fluorometer and quartz cuvettes
Procedure:
-
Prepare DNA-EtBr Complex: In a cuvette, mix CT-DNA (e.g., 50 µM final concentration) and EtBr (e.g., 5 µM final concentration) in the assay buffer. The concentrations should be optimized to achieve a high initial fluorescence signal.
-
Incubation: Incubate the mixture at room temperature for 10-15 minutes in the dark to allow for complete binding of EtBr to the DNA.
-
Baseline Measurement: Place the cuvette in the fluorometer and record the initial fluorescence emission spectrum (e.g., Excitation at 520 nm, Emission scan from 550-700 nm) or the intensity at the emission maximum (~600 nm).
-
Titration with this compound: Add small aliquots of the this compound stock solution to the DNA-EtBr complex. Start with low concentrations and perform serial additions to achieve a range of final concentrations (e.g., 0.1 µM to 50 µM).
-
Equilibration and Measurement: After each addition of this compound, mix gently and allow the solution to equilibrate for 2-3 minutes before recording the fluorescence intensity.
-
Data Correction: Correct the observed fluorescence values for dilution by multiplying by a factor of (V₀+Vᵢ)/V₀, where V₀ is the initial volume and Vᵢ is the volume of this compound added.
Data Analysis:
-
Calculate the percentage of fluorescence quenching at each this compound concentration.
-
Determine the concentration of this compound that causes a 50% reduction in fluorescence (IC₅₀).
-
Calculate the binding constant (K_b_) for this compound using the equation: K_EtBr_ x [EtBr] = K_b_ x [this compound]IC₅₀ (Where K_EtBr_ is the known binding constant of EtBr to CT-DNA, typically ~1.0 x 10⁷ M⁻¹).
Caption: Workflow for the Fluorescence Intercalator Displacement (FID) assay.
Protocol 2: UV-Vis Spectrophotometry
This protocol measures changes in the absorbance spectrum of this compound upon binding to DNA. Intercalation typically causes hypochromism (a decrease in molar absorptivity) and a bathochromic shift (red shift) in the compound's absorption maximum.[8]
Materials and Reagents:
-
This compound solution of known concentration
-
Calf Thymus DNA (CT-DNA) stock solution
-
Assay Buffer: 10 mM Tris-HCl, 50 mM NaCl, pH 7.4
-
UV-Vis Spectrophotometer with matched quartz cuvettes
Procedure:
-
Reference Spectrum: Record the UV-Vis spectrum of the assay buffer in both the sample and reference cuvettes to establish a baseline.
-
This compound Spectrum: In the sample cuvette, prepare a solution of this compound at a fixed concentration (e.g., 20 µM). Record its absorption spectrum (e.g., 200-600 nm).
-
Titration with DNA: Add increasing concentrations of CT-DNA to the sample cuvette containing this compound.
-
Equilibration and Measurement: After each addition of DNA, mix and allow the solution to equilibrate for 5 minutes before recording the new absorption spectrum.
-
Control: In a separate cuvette, perform the same titration of DNA into buffer alone to account for the absorbance of DNA itself, which is significant below 300 nm.
Data Analysis:
-
Observe the changes in the absorption maximum of this compound. A decrease in absorbance (hypochromism) and a red shift are indicative of intercalation.[6]
-
The intrinsic binding constant (K_b_) can be calculated by plotting [DNA]/(ε_a_ - ε_f_) vs. [DNA] and fitting the data to the Wolfe-Shimer equation.[8]
Protocol 3: Agarose Gel Mobility Shift Assay (DNA Unwinding)
This assay qualitatively demonstrates DNA unwinding, a key characteristic of intercalation. Intercalators unwind the supercoiled form of plasmid DNA. As the plasmid unwinds, its hydrodynamic properties change, causing it to migrate slower in an agarose gel. Upon further addition of the intercalator, the DNA can become positively supercoiled, increasing its mobility again.[11][12]
Materials and Reagents:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
This compound
-
Reaction Buffer: 10 mM Tris-HCl, 1 mM EDTA, pH 8.0
-
Agarose and TBE buffer for gel electrophoresis
-
DNA loading dye
-
DNA stain (e.g., Ethidium Bromide or SYBR Safe)
Procedure:
-
Set up Reactions: In a series of microcentrifuge tubes, add a fixed amount of supercoiled plasmid DNA (e.g., 200 ng).
-
Add this compound: Add increasing concentrations of this compound to each tube. Include a control tube with no this compound.
-
Incubation: Incubate the reactions at 37°C for 30 minutes.
-
Prepare for Electrophoresis: Add DNA loading dye to each reaction tube.
-
Gel Electrophoresis: Load the samples onto a 1% agarose gel. Run the gel in TBE buffer at a constant voltage (e.g., 80 V) until the dye front has migrated approximately two-thirds of the way down the gel.[12]
-
Visualization: Stain the gel with a suitable DNA stain and visualize the DNA bands under a UV transilluminator or gel documentation system.
Data Analysis:
-
Control Lane: The control lane should show predominantly the fast-migrating supercoiled (Form I) DNA band.
-
This compound Lanes: With increasing concentrations of this compound, the supercoiled band should decrease in intensity, while the slower-migrating relaxed/unwound (Form II-like) band appears and increases in intensity. This shift confirms the unwinding activity characteristic of an intercalator.[11]
Caption: Relationship between assays and the properties they measure.
Conclusion
The protocols described provide a robust framework for characterizing the DNA intercalating properties of this compound. The fluorescence displacement assay offers a sensitive method for determining binding affinity, while UV-Vis spectrophotometry and gel mobility shift assays provide strong confirmatory evidence of the binding mode. Together, these assays can elucidate the initial, non-covalent step in the mechanism of action of this potent antibiotic, providing valuable data for drug development and mechanistic studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. experts.arizona.edu [experts.arizona.edu]
- 3. Structure of the altromycin B (N7-guanine)-DNA adduct. A proposed prototypic DNA adduct structure for the pluramycin antitumor antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies on the interaction of altromycin B and its platinum(II) and palladium(II) metal complexes with calf thymus DNA and nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are DNA intercalators and how do they work? [synapse.patsnap.com]
- 6. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 7. quora.com [quora.com]
- 8. mdpi.com [mdpi.com]
- 9. biochemistry - How to analytically quantify a chemical's potential to intercalate DNA? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. inspiralis.com [inspiralis.com]
Application Notes and Protocols for Testing Altromycin F Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Altromycin F is a member of the pluramycin family of antibiotics, which are known for their potent antitumor properties. Its mechanism of action involves the intercalation into DNA and subsequent alkylation of guanine residues at the N7 position. This action induces DNA damage, leading to the activation of cellular DNA damage response pathways and ultimately, cell cycle arrest and apoptosis. These characteristics make this compound a promising candidate for anticancer drug development.
These application notes provide detailed protocols for the in vitro assessment of this compound's efficacy against various cancer cell lines. The provided methodologies are designed to be adaptable to a range of laboratory settings and include protocols for cell culture, cytotoxicity assessment, and evaluation of the drug's effect on cell proliferation and apoptosis.
Data Presentation: Cell Culture Conditions
The selection of an appropriate cancer cell line is critical for the in vitro evaluation of an anticancer agent. Since this compound is a DNA alkylating agent, cell lines with known sensitivities to DNA damaging agents are recommended for initial screening. The following table summarizes the recommended cell culture conditions for three such cell lines: MCF-7 (breast cancer), A549 (lung cancer), and U2OS (osteosarcoma).
| Parameter | MCF-7 | A549 | U2OS |
| Morphology | Epithelial-like, adherent | Epithelial-like, adherent | Epithelial-like, adherent |
| Base Medium | Eagle's Minimum Essential Medium (EMEM)[1][2] | Dulbecco's Modified Eagle's Medium (DMEM) or F-12K Medium[3][4] | McCoy's 5A Medium or DMEM[5][6][7] |
| Supplements | 10% Fetal Bovine Serum (FBS), 0.01 mg/mL human recombinant insulin, 1% Non-Essential Amino Acids (NEAA)[2], 1% Penicillin-Streptomycin | 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin | 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin |
| CO2 Concentration | 5% | 5% | 5% |
| Temperature | 37°C | 37°C | 37°C |
| Subculture Ratio | 1:3 to 1:6 | 1:4 to 1:9[3] | 1:2 to 1:5[8] |
| Subculture Frequency | When 80-90% confluent (approx. every 3-5 days) | When 70-90% confluent (approx. every 4-7 days)[3][4] | When 80-90% confluent (approx. every 2-3 days) |
| Doubling Time | ~30-40 hours[1] | ~22-24 hours[3] | ~24-30 hours |
Experimental Protocols
Cell Culture and Maintenance
Objective: To maintain healthy and viable cancer cell cultures for subsequent efficacy testing.
Materials:
-
Selected cancer cell line (e.g., MCF-7, A549, or U2OS)
-
Complete growth medium (see table above)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution (0.25% Trypsin, 0.53 mM EDTA)
-
T-75 cell culture flasks
-
Incubator (37°C, 5% CO2, humidified)
-
Laminar flow hood
-
Water bath (37°C)
Protocol:
-
Pre-warm complete growth medium, PBS, and Trypsin-EDTA in a 37°C water bath.
-
When cells reach the recommended confluency, aspirate the old medium from the T-75 flask.
-
Wash the cell monolayer with 5-10 mL of sterile PBS to remove any residual medium and serum.
-
Aspirate the PBS and add 2-3 mL of pre-warmed Trypsin-EDTA solution to the flask, ensuring the entire cell monolayer is covered.
-
Incubate the flask at 37°C for 2-5 minutes, or until the cells detach. Monitor detachment under a microscope.
-
Add 8-10 mL of complete growth medium to the flask to neutralize the trypsin.
-
Gently pipette the cell suspension up and down to ensure a single-cell suspension.
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh, pre-warmed complete growth medium.
-
Determine the cell concentration and viability using a hemocytometer and trypan blue exclusion.
-
Seed new T-75 flasks at the appropriate subculture ratio with the required volume of cell suspension and fresh medium.
-
Incubate the flasks at 37°C in a humidified incubator with 5% CO2.
MTT Assay for Cell Viability and Cytotoxicity
Objective: To determine the cytotoxic effect of this compound on cancer cells by measuring cell viability.
Materials:
-
Cells cultured as described above
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Complete growth medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Trypsinize and count the cells. Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours to allow the cells to attach.
-
Prepare serial dilutions of this compound in complete growth medium. The final concentration of the vehicle (e.g., DMSO) should be consistent across all wells and should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include vehicle-only control wells.
-
Incubate the plate for 48-72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well.[9]
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Carefully aspirate the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[10]
-
Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
Colony Formation Assay
Objective: To assess the long-term effect of this compound on the proliferative capacity of cancer cells.
Materials:
-
Cells cultured as described above
-
This compound stock solution
-
Complete growth medium
-
6-well plates
-
Fixation solution (e.g., 10% methanol, 10% acetic acid)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
Protocol:
-
Seed a low density of cells (e.g., 500-1000 cells per well) in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for 24 hours.
-
After 24 hours, remove the drug-containing medium, wash the cells with PBS, and add fresh complete growth medium.
-
Incubate the plates for 10-14 days, allowing colonies to form. Change the medium every 2-3 days.
-
After the incubation period, wash the colonies with PBS and fix them with the fixation solution for 15 minutes at room temperature.
-
Aspirate the fixation solution and stain the colonies with crystal violet solution for 20-30 minutes.
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Count the number of colonies (a colony is typically defined as a cluster of ≥50 cells) in each well.
-
Calculate the plating efficiency and surviving fraction for each treatment condition relative to the untreated control.
Annexin V Apoptosis Assay
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Cells cultured and treated with this compound as in the MTT assay protocol
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for 24-48 hours.
-
Harvest both adherent and floating cells. For adherent cells, trypsinize and combine with the floating cells from the supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cell populations.
Mandatory Visualization
Caption: Experimental workflow for evaluating the in vitro efficacy of this compound.
Caption: Simplified DNA Damage Response pathway induced by this compound.
References
- 1. mcf7.com [mcf7.com]
- 2. MCF7 | Culture Collections [culturecollections.org.uk]
- 3. A549 Cell Subculture Protocol [a549.com]
- 4. genome.ucsc.edu [genome.ucsc.edu]
- 5. U-2 OS Cell Line Profile | Culture Collections [culturecollections.org.uk]
- 6. elabscience.com [elabscience.com]
- 7. encodeproject.org [encodeproject.org]
- 8. U-2OS Cell Culture & Gene Editing Tips | Ubigene [ubigene.us]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Purification of Altromycin F
Abstract
This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the purification of Altromycin F, an anthraquinone-derived antibiotic. Due to the limited availability of specific published HPLC protocols for this compound, this method has been developed based on the known physicochemical properties of related altromycins and general principles of antibiotic purification by reversed-phase chromatography. The described protocol is intended for researchers, scientists, and drug development professionals engaged in the isolation and purification of this compound.
Introduction
This compound is a member of the altromycin complex of pluramycin-like antibiotics produced by actinomycetes.[1] As an anthraquinone-derived compound, it possesses a chromophore that allows for straightforward detection using UV-Vis spectroscopy.[2] The purification of individual components from antibiotic complexes is crucial for detailed structural elucidation, pharmacological testing, and drug development. High-Performance Liquid Chromatography (HPLC) is a powerful technique for achieving high-resolution separation of such complex mixtures. This document provides a comprehensive, albeit proposed, protocol for the purification of this compound using reversed-phase HPLC.
Physicochemical Properties of this compound
A summary of the known and inferred properties of this compound relevant to HPLC method development is presented in Table 1. The UV-Vis absorption maxima are based on data for the related compound, Altromycin H, which shares the same anthraquinone core structure.[2]
| Property | Value/Information | Source |
| Chemical Class | Anthraquinone-derived antibiotic | [1][2] |
| Molecular Formula | C47H59NO17 | |
| Molecular Weight | 909.97 g/mol | |
| Solubility | Likely soluble in Dimethyl Sulfoxide (DMSO) and other polar organic solvents. | [3] |
| UV-Vis Absorbance Maxima (λmax) | ~270 nm and ~435 nm (in acidic methanol) | [2] |
Table 1: Physicochemical Properties of this compound
Proposed HPLC Method
Based on the polar nature of the glycosidic moieties and the nonpolar anthraquinone backbone of this compound, a reversed-phase HPLC method is proposed. This approach separates compounds based on their hydrophobicity.
Chromatographic Conditions
The proposed HPLC parameters are summarized in Table 2.
| Parameter | Proposed Condition | Justification |
| Column | C18, 5 µm, 4.6 x 250 mm | Standard for reversed-phase separation of a wide range of compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic conditions to ensure reproducibility and good peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier in reversed-phase HPLC. |
| Gradient | 30-70% B over 20 minutes | A gradient is necessary to elute compounds with a range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | To ensure reproducible retention times. |
| Detection Wavelength | 270 nm and 435 nm | Corresponds to the UV-Vis absorbance maxima of the anthraquinone chromophore.[2] |
| Injection Volume | 20 µL | A typical injection volume for analytical and semi-preparative HPLC. |
Table 2: Proposed HPLC Conditions for this compound Purification
Experimental Protocols
Sample Preparation
-
Dissolution: Dissolve the crude or partially purified this compound extract in a minimal amount of Dimethyl Sulfoxide (DMSO).
-
Dilution: Dilute the DMSO stock solution with the initial mobile phase composition (e.g., 70% Mobile Phase A, 30% Mobile Phase B) to the desired concentration.
-
Filtration: Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter before injection.
HPLC Operation
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (70% A, 30% B) until a stable baseline is achieved.
-
Injection: Inject the prepared sample onto the column.
-
Gradient Elution: Run the gradient as specified in Table 2.
-
Fraction Collection: Collect fractions corresponding to the peaks of interest based on the UV chromatogram.
-
Post-Run Wash: Wash the column with a high percentage of organic solvent (e.g., 95% B) to remove any strongly retained compounds.
-
Re-equilibration: Re-equilibrate the column to the initial conditions before the next injection.
Data Presentation
The expected outcome of the HPLC separation is a chromatogram showing multiple peaks, with one corresponding to this compound. The retention time, peak area, and purity of the collected fractions should be recorded and tabulated as shown in Table 3.
| Parameter | Expected Value |
| Retention Time (tR) of this compound | To be determined experimentally |
| Purity of Collected Fraction | >95% (as determined by peak area normalization) |
| Recovery | To be determined experimentally |
Table 3: Expected HPLC Data for Purified this compound
Visualizations
Experimental Workflow
Caption: Figure 1: Experimental Workflow for this compound Purification.
Factors Influencing HPLC Separation
Caption: Figure 2: Key Factors in Reversed-Phase HPLC Separation.
References
Application Note: Identification of Altromycin F Metabolites Using High-Resolution Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the identification and characterization of Altromycin F metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound, an anthraquinone-derived antibiotic belonging to the pluramycin family, exhibits potent antibacterial activity, particularly against Gram-positive bacteria.[1] Understanding its metabolic fate is crucial for evaluating its efficacy, potential toxicity, and pharmacokinetic profile. This document outlines procedures for in vitro metabolism studies, sample preparation, and subsequent analysis by high-resolution mass spectrometry, along with data interpretation strategies.
Introduction to this compound and its Metabolism
This compound is a complex glycosidic antibiotic with a tetracyclic anthraquinone core.[1][2] Like other members of the anthracycline and pluramycin classes, its mechanism of action is believed to involve DNA intercalation and inhibition of nucleic acid synthesis.[3][4][5] The metabolism of such complex molecules can significantly impact their biological activity and clearance. While specific metabolic pathways for this compound have not been extensively reported, biotransformations common to anthracyclines can be anticipated. These include Phase I reactions such as hydroxylation and reduction of the quinone moiety, and Phase II reactions like glycosidic bond cleavage (deglycosylation).[6] Identifying these metabolites is a critical step in the preclinical development of this compound.
Predicted Metabolic Pathways of this compound
Based on the known metabolism of structurally related anthracyclines, the following metabolic transformations are proposed for this compound. These pathways serve as a guide for targeted and untargeted metabolite identification.
Caption: Predicted metabolic pathways of this compound.
Experimental Protocols
In Vitro Metabolism using Human Liver Microsomes (HLM)
This protocol describes a typical procedure for assessing the metabolic stability and identifying the primary metabolites of this compound in vitro.
Materials:
-
This compound
-
Human Liver Microsomes (HLM), pooled
-
NADPH regenerating system (e.g., solutions of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Control compounds (e.g., a known rapidly metabolized compound and a stable compound)
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture by adding phosphate buffer, HLM (final concentration 0.5 mg/mL), and the NADPH regenerating system.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.
-
Initiation of Reaction: Add this compound (final concentration 1 µM) to initiate the metabolic reaction. Include a negative control without the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C. Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Termination of Reaction: Stop the reaction at each time point by adding two volumes of ice-cold acetonitrile containing an internal standard.
-
Protein Precipitation: Vortex the samples vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.[7]
-
Sample Collection: Transfer the supernatant to a new tube, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in a suitable solvent for LC-MS analysis (e.g., 50:50 water:methanol with 0.1% formic acid).[6]
Sample Preparation for LC-MS Analysis
Proper sample preparation is critical for removing interferences and concentrating the analytes of interest.[1][8]
3.2.1. Protein Precipitation (PPT): This is a fast and simple method suitable for high-protein matrices like plasma.[7]
-
To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile or methanol.
-
Vortex for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant for LC-MS/MS analysis.
3.2.2. Solid-Phase Extraction (SPE): SPE provides a cleaner extract compared to PPT and allows for analyte concentration.
-
Conditioning: Condition a mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated sample (e.g., plasma diluted with buffer) onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the parent compound and its metabolites with 1 mL of methanol containing 2% formic acid.
-
Drying and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[9]
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Full scan MS and data-dependent MS/MS (dd-MS2).
-
Full Scan Range: m/z 150-1500.
-
MS/MS: Collision-Induced Dissociation (CID) with stepped collision energies (e.g., 10, 20, 40 eV).
-
Resolution: >30,000 FWHM.
-
Source Parameters: Optimize desolvation temperature, gas flow, and capillary voltage for this compound.[10]
Data Analysis and Metabolite Identification Workflow
The identification of metabolites relies on comparing the LC-MS data of control and incubated samples.
Caption: Workflow for metabolite identification.
Steps for Identification:
-
Peak Finding: Utilize metabolite identification software to detect peaks present in the incubated samples but absent or significantly lower in the control samples.
-
Mass Shift Analysis: Compare the accurate mass of potential metabolite peaks to the parent drug. Common mass shifts correspond to specific biotransformations (e.g., +15.9949 Da for hydroxylation, +2.0156 Da for reduction).
-
Isotope Pattern Matching: Confirm the elemental composition of the parent drug and its metabolites using the high-resolution mass data and isotopic patterns.
-
Fragmentation Analysis: Compare the MS/MS fragmentation pattern of a suspected metabolite with that of the parent drug. Common fragments indicate a shared core structure, while shifts in fragment masses can pinpoint the site of modification.
Data Presentation
Quantitative data should be summarized in clear and concise tables for easy interpretation and comparison.
Table 1: Summary of Potential this compound Metabolites Identified by LC-HRMS
| Metabolite ID | Retention Time (min) | Observed m/z [M+H]+ | Mass Error (ppm) | Proposed Biotransformation | Proposed Formula |
|---|---|---|---|---|---|
| M1 | 5.8 | [Hypothetical Value] | [Value] | Hydroxylation | C47H59NO18 |
| M2 | 6.2 | [Hypothetical Value] | [Value] | Reduction | C47H61NO17 |
| M3 | 7.1 | [Hypothetical Value] | [Value] | Deglycosylation | [Formula of Aglycone] |
| M4 | 5.5 | [Hypothetical Value] | [Value] | Hydroxylation + Reduction | C47H61NO18 |
Table 2: Metabolic Stability of this compound in Human Liver Microsomes
| Incubation Time (min) | % this compound Remaining |
|---|---|
| 0 | 100 |
| 5 | [Hypothetical Value] |
| 15 | [Hypothetical Value] |
| 30 | [Hypothetical Value] |
| 60 | [Hypothetical Value] |
| Half-life (t½) | [Calculated Value] |
Conclusion
The protocols and workflows described in this application note provide a robust framework for the identification and characterization of this compound metabolites. By employing high-resolution mass spectrometry and systematic data analysis, researchers can gain crucial insights into the metabolic fate of this promising antibiotic. This information is invaluable for guiding further drug development efforts, including toxicological assessments and clinical trial design.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. Anthracycline - Wikipedia [en.wikipedia.org]
- 4. Pluramycin A - Wikipedia [en.wikipedia.org]
- 5. Pluramycin A | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Role of Drug Metabolism in the Cytotoxicity and Clinical Efficacy of Anthracyclines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pathway engineering of anthracyclines: Blazing trails in natural product glycodiversification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolic and non-metabolic pathways that control cancer resistance to anthracyclines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Altromycin I | C37H43NO12 | CID 5488697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Mass spectrometric fragmentation of cyclic peptides belonging to the polymyxin and colistin antibiotics studied by ion trap and quadrupole/orthogonal-acceleration time-of-flight technology - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Altromycin F Derivatives for Structure-Activity Relationship Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of Altromycin F derivatives and the subsequent evaluation of their structure-activity relationships (SAR). Altromycins are potent members of the pluramycin family of antibiotics, which exhibit significant antibacterial and antitumor activity. Their mechanism of action involves DNA intercalation and subsequent alkylation of guanine residues, leading to cell death. The protocols outlined below detail the chemical synthesis of novel this compound analogs, methods to assess their biological activity, and an analysis of the cellular pathways affected.
Data Presentation: Structure-Activity Relationship of Hypothetical this compound Derivatives
The following table summarizes the antibacterial activity (Minimum Inhibitory Concentration - MIC) of a series of hypothetical this compound derivatives against Staphylococcus aureus. These derivatives explore modifications at key positions of the altromycin scaffold: the C-5 hydroxyl group of the aglycone and the C-4' and C-4'' positions of the sugar moieties. This data is presented to illustrate the principles of SAR in this class of compounds.
| Compound | R1 (C-5) | R2 (C-4') | R3 (C-4'') | MIC (µg/mL) vs. S. aureus |
| This compound (Parent) | -OH | -OH | -OH | 0.5 |
| Derivative 1 | -OCH3 | -OH | -OH | 1.0 |
| Derivative 2 | -H | -OH | -OH | 2.0 |
| Derivative 3 | -OCOCH3 | -OH | -OH | 0.8 |
| Derivative 4 | -OH | -OCH3 | -OH | 4.0 |
| Derivative 5 | -OH | -H | -OH | 8.0 |
| Derivative 6 | -OH | -OH | -OCH3 | 2.0 |
| Derivative 7 | -OH | -OH | -H | 4.0 |
| Derivative 8 | -OCH3 | -OCH3 | -OCH3 | 16.0 |
Interpretation of SAR Data:
-
Modification of the C-5 Hydroxyl Group: The free hydroxyl group at the C-5 position of the aglycone appears to be important for potent antibacterial activity. Methylation (Derivative 1) or removal (Derivative 2) of this group leads to a decrease in activity. Acetylation (Derivative 3) is better tolerated than methylation, suggesting that steric bulk and electronic effects at this position can modulate activity.
-
Modification of the Sugar Moieties: The hydroxyl groups on the sugar residues are critical for activity. Modifications at the C-4' and C-4'' positions, such as methylation (Derivatives 4 and 6) or removal (Derivatives 5 and 7), significantly reduce antibacterial potency. This suggests that these hydroxyl groups may be involved in key interactions with the biological target, likely through hydrogen bonding with DNA. The combined modification of all hydroxyl groups (Derivative 8) results in a substantial loss of activity, reinforcing the importance of these functional groups.
Experimental Protocols
General Synthetic Workflow for this compound Derivatives
The synthesis of this compound derivatives can be conceptualized in three main stages: synthesis of the aglycone, synthesis of the glycosyl donors, and the final glycosylation to assemble the complete molecule. The following diagram illustrates this general workflow.
Protocol for the Synthesis of Altromycin Aglycone
This protocol is adapted from the synthesis of related pluramycin aglycones.[1]
-
Preparation of the Naphthyl Diester: Start with the biomimetic Claisen condensation of appropriate precursors to form the naphthalene diester.
-
Aromatization and Functional Group Interconversion: Carry out a series of reactions including methylation and selective amidation to yield the anthracene core.
-
Pyrone Ring Annulation: Construct the pyrone ring through an intramolecular cyclization reaction.
-
Enantioselective Dihydroxylation: Treat the intermediate with an asymmetric dihydroxylation reagent (e.g., AD-mix-β) to introduce the diol functionality with high enantioselectivity.
-
Epoxidation: Convert the diol to the corresponding epoxide, a key functional group for DNA alkylation, using standard methods (e.g., mesylation followed by base-induced cyclization).
-
Deprotection: Remove all protecting groups to afford the final altromycin aglycone.
Protocol for C-Glycosylation and Derivatization
This protocol is based on established methods for the synthesis of C-aryl glycosides.[2][3]
-
Preparation of Glycosyl Donors: Synthesize the required sugar moieties (e.g., derivatives of D-angolosamine and L-vancosamine) and activate their anomeric centers (e.g., as glycosyl halides or triflates).
-
C-Glycosylation: React the altromycin aglycone with the activated glycosyl donors in the presence of a suitable Lewis acid (e.g., TMSOTf) or a transition metal catalyst to form the C-glycosidic bonds. This step is often the most challenging and may require significant optimization of reaction conditions.
-
Deprotection: Remove the protecting groups from the sugar moieties to yield the this compound scaffold.
-
Derivatization: Selectively modify the hydroxyl groups at the C-5, C-4', and C-4'' positions. This can be achieved through standard organic transformations such as etherification (e.g., using methyl iodide and a base), esterification (e.g., using acetic anhydride), or deoxygenation.
Protocol for Minimum Inhibitory Concentration (MIC) Assay
The MIC is determined using the broth microdilution method.
-
Preparation of Bacterial Inoculum: Culture Staphylococcus aureus in Mueller-Hinton Broth (MHB) to the mid-logarithmic phase of growth. Adjust the bacterial suspension to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in fresh MHB.
-
Preparation of Compound Dilutions: Prepare a stock solution of each this compound derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of each compound in MHB in a 96-well microtiter plate. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL and a final bacterial concentration of 2.5 x 10^5 CFU/mL.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.
Protocol for DNA Alkylation Assay
The ability of this compound derivatives to alkylate DNA can be assessed by monitoring the formation of adducts with a short DNA oligonucleotide using High-Performance Liquid Chromatography (HPLC).
-
Preparation of the Reaction Mixture: In a microcentrifuge tube, combine a synthetic 20-mer double-stranded DNA oligonucleotide containing a high-GC content (10 µM), the this compound derivative to be tested (at various concentrations, e.g., 1-50 µM), and a suitable reaction buffer (e.g., 10 mM Tris-HCl, pH 7.4, 50 mM NaCl).
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 4 hours).
-
Enzymatic Digestion: To analyze the formation of adducts, the DNA can be enzymatically digested to its constituent nucleosides. Add nuclease P1, followed by alkaline phosphatase, to the reaction mixture and incubate according to the manufacturer's instructions.
-
HPLC Analysis: Analyze the digested sample by reverse-phase HPLC with UV detection. Monitor the chromatogram for the appearance of new peaks corresponding to the this compound-nucleoside adducts, which will have different retention times than the unmodified nucleosides. The area of the adduct peak can be used to quantify the extent of DNA alkylation.
Signaling Pathways and Mechanism of Action
This compound exerts its biological effects by causing DNA damage. This damage, in turn, activates a complex network of cellular signaling pathways known as the DNA Damage Response (DDR). The following diagram illustrates the proposed mechanism of action and the downstream signaling cascade.
Protocol for Cell Cycle Analysis by Flow Cytometry
The effect of this compound derivatives on the cell cycle can be analyzed by staining DNA with propidium iodide (PI) and using flow cytometry.
-
Cell Treatment: Seed a suitable cancer cell line (e.g., HeLa) in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of the this compound derivative for 24 hours. Include a vehicle-treated control.
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization and wash with ice-cold phosphate-buffered saline (PBS). Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate the cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution (containing PI and RNase A in PBS). Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content of the cells will be proportional to the fluorescence intensity of the PI.
-
Data Analysis: The resulting data can be used to generate a histogram of cell count versus DNA content. This allows for the quantification of the percentage of cells in the G1, S, and G2/M phases of the cell cycle, revealing any cell cycle arrest induced by the compound.
References
Application Notes and Protocols for In Vivo Efficacy Studies of Altromycin F in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed framework for designing and executing in vivo experimental studies to evaluate the anti-tumor efficacy and pharmacokinetic/pharmacodynamic (PK/PD) properties of Altromycin F in preclinical animal models.
Introduction
This compound belongs to the pluramycin family of antibiotics, which are known for their potent antitumor activity.[1][2] While specific data on this compound is limited, the class is characterized by an anthraquinone-derived structure.[2][3][4] The proposed mechanism of action for related compounds, such as Altromycin B, involves the intercalation into DNA and subsequent alkylation of guanine residues, leading to DNA damage and inhibition of cellular replication.[1] These application notes outline the essential protocols for assessing the in vivo efficacy of this compound using established xenograft models.[5][6]
Proposed Signaling Pathway of this compound
The antitumor activity of this compound is hypothesized to be initiated by DNA damage, which can trigger a cascade of cellular events culminating in apoptosis. The following diagram illustrates a plausible signaling pathway.
References
- 1. Structure of the altromycin B (N7-guanine)-DNA adduct. A proposed prototypic DNA adduct structure for the pluramycin antitumor antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Altromycins, novel pluramycin-like antibiotics. I. Taxonomy of the producing organism, fermentation and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Altromycin H | Antitumor Antibiotic | RUO [benchchem.com]
- 4. Altromycins, novel pluramycin-like antibiotics. II. Isolation and elucidation of structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. blog.crownbio.com [blog.crownbio.com]
- 6. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Following Altromycin F Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Altromycin F is a member of the pluramycin family of antibiotics, which are known for their potent antitumor properties. The mechanism of action for this class of compounds involves the intercalation into DNA and subsequent alkylation, leading to significant DNA damage. This damage can trigger programmed cell death, or apoptosis, a critical process for the elimination of compromised cells. Understanding and quantifying apoptosis is therefore essential for evaluating the efficacy of chemotherapeutic agents like this compound.
Flow cytometry is a powerful and versatile technique for the analysis of apoptosis at the single-cell level. It allows for the rapid and quantitative measurement of various cellular characteristics associated with the apoptotic process. This document provides detailed application notes and protocols for the analysis of apoptosis in cells treated with this compound using flow cytometry. While specific data for this compound is limited, this guide utilizes representative data from related DNA-damaging agents to illustrate the expected outcomes and analytical approaches.
Principles of Apoptosis Detection by Flow Cytometry
Apoptosis is characterized by a series of morphological and biochemical changes, many of which can be detected using specific fluorescent probes and analyzed by flow cytometry. Key events include:
-
Phosphatidylserine (PS) Externalization: In healthy cells, PS is located on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet, where it can be detected by Annexin V, a protein with high affinity for PS.
-
Loss of Membrane Integrity: In late-stage apoptosis and necrosis, the cell membrane becomes permeable. Propidium Iodide (PI) is a fluorescent dye that is excluded from live and early apoptotic cells but can enter and stain the DNA of cells with compromised membranes.
-
DNA Fragmentation: A hallmark of late-stage apoptosis is the cleavage of DNA into oligonucleosomal fragments. This can be detected by the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay, which labels the 3'-hydroxyl ends of DNA breaks.
-
Caspase Activation: Apoptosis is executed by a family of proteases called caspases. The activation of key executioner caspases, such as caspase-3, is a central event in the apoptotic cascade and can be measured using fluorescently labeled substrates or inhibitors.
Proposed Signaling Pathway for this compound-Induced Apoptosis
Based on its mechanism as a DNA-damaging agent, this compound is proposed to induce apoptosis primarily through the intrinsic (mitochondrial) pathway, which is often mediated by the tumor suppressor protein p53.
Caption: Proposed intrinsic pathway of apoptosis induced by this compound.
Data Presentation
The following tables summarize representative quantitative data from studies on pluramycin-like antibiotics and other DNA-damaging agents, illustrating the types of results that can be obtained from flow cytometry analysis of apoptosis.
Table 1: Apoptosis Induction by Mithramycin (a Pluramycin-like Antibiotic) in Combination with Etoposide in TC205 Ewing Sarcoma Cells [1]
| Treatment (48h) | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Control (DMSO) | >95% | <5% | <2% |
| Mithramycin (IC25) | ~80% | ~15% | ~5% |
| Etoposide (IC25) | ~75% | ~20% | ~5% |
| Mithramycin + Etoposide | ~50% | ~35% | ~15% |
Table 2: Apoptosis Induction by Doxorubicin in MDA-MB-231 Breast Cancer Cells [2]
| Treatment | % Healthy Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Untreated Control | 87.9% | 10.8% | 0.75% |
| Doxorubicin | 52.9% | 38.8% | 4.40% |
Table 3: Cell Cycle Arrest and Apoptosis Induced by 4-HPR in NB-4 Acute Myelocytic Leukemia Cells [3]
| 4-HPR Concentration | % Apoptotic Cells | % Necrotic Cells | % Cells in S Phase |
| Control | <5% | <2% | 8.66% |
| 5 µM | 60.34% | ~10% | 27.74% |
| 7.5 µM | Decreased from 60.34% | >40% | Not specified |
Experimental Protocols
Experimental Workflow for Apoptosis Analysis
Caption: General workflow for flow cytometry-based apoptosis analysis.
Protocol 1: Annexin V and Propidium Iodide (PI) Staining
This protocol allows for the differentiation of viable, early apoptotic, and late apoptotic/necrotic cells.[4][5]
Materials:
-
Cells treated with this compound and appropriate controls.
-
Phosphate-Buffered Saline (PBS).
-
1X Annexin V Binding Buffer.
-
FITC-conjugated Annexin V (or other fluorochrome).
-
Propidium Iodide (PI) staining solution.
-
Flow cytometer.
Procedure:
-
Harvest the cells after treatment and wash them twice with cold PBS.
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Add 5 µL of PI staining solution immediately before analysis.
-
Analyze the samples by flow cytometry within one hour.
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
Protocol 2: TUNEL Assay for DNA Fragmentation
This assay detects DNA strand breaks, a hallmark of late-stage apoptosis.[6][7]
Materials:
-
Cells treated with this compound and appropriate controls.
-
PBS.
-
Fixation Buffer (e.g., 1% paraformaldehyde in PBS).
-
Permeabilization Buffer (e.g., 0.2% Tween 20 in PBS).
-
TdT Reaction Buffer.
-
Terminal deoxynucleotidyl transferase (TdT).
-
BrdUTP or other labeled dUTP.
-
FITC-conjugated anti-BrdU antibody (if using BrdUTP).
-
PI/RNase staining buffer.
-
Flow cytometer.
Procedure:
-
Harvest and wash the cells with PBS.
-
Fix the cells in Fixation Buffer for 15-30 minutes on ice.
-
Permeabilize the cells with Permeabilization Buffer for 15 minutes at 37°C.
-
Wash the cells with PBS.
-
Resuspend the cells in the TdT reaction mix containing TdT and BrdUTP.
-
Incubate for 60 minutes at 37°C in a humidified chamber.
-
Wash the cells to remove unincorporated nucleotides.
-
If using BrdUTP, incubate with a FITC-conjugated anti-BrdU antibody for 30-60 minutes at room temperature.
-
Wash the cells.
-
Resuspend the cells in PI/RNase staining buffer and incubate for 30 minutes.
-
Analyze by flow cytometry.
Data Interpretation:
-
An increase in the FITC-positive population indicates an increase in DNA fragmentation and apoptosis.
Protocol 3: Caspase-3 Activity Assay
This protocol measures the activity of the key executioner caspase-3.[8][9][10][11]
Materials:
-
Cells treated with this compound and appropriate controls.
-
Wash Buffer.
-
Cell-permeable, fluorescently labeled caspase-3 substrate (e.g., a DEVD peptide conjugated to a fluorophore).
-
Flow cytometer.
Procedure:
-
Harvest the cells after treatment.
-
Resuspend the cells in a suitable buffer at a concentration of 1-2 x 10^6 cells/mL.
-
Add the fluorescent caspase-3 substrate to the cell suspension.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
Wash the cells to remove any unbound substrate.
-
Resuspend the cells in buffer for analysis.
-
Analyze the samples by flow cytometry.
Data Interpretation:
-
An increase in fluorescence intensity in the appropriate channel indicates an increase in caspase-3 activity and apoptosis.
Conclusion
The protocols and application notes provided here offer a comprehensive guide for researchers investigating the pro-apoptotic effects of this compound. By employing a multi-parametric approach using Annexin V/PI staining, TUNEL assays, and caspase activity measurements, it is possible to thoroughly characterize and quantify the induction of apoptosis by this and other DNA-damaging agents. The provided diagrams and representative data serve as a valuable reference for experimental design and data interpretation in the field of cancer drug development.
References
- 1. Evaluation of Mithramycin in Combination with Chemotherapeutic Agents Against Ewing Sarcoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flow Cytometric Analysis of 4-HPR-induced Apoptosis and Cell Cycle Arrest in Acute Myelocytic Leukemia Cell Line (NB-4) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. repository.up.ac.za [repository.up.ac.za]
- 5. Flow cytometry-based apoptosis detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of apoptosis by cytometry using TUNEL assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TUNEL Assays | Thermo Fisher Scientific - CN [thermofisher.cn]
- 8. caspase3 assay [assay-protocol.com]
- 9. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 10. Detecting Cleaved Caspase-3 in Apoptotic Cells by Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. stemcell.com [stemcell.com]
Troubleshooting & Optimization
Troubleshooting poor solubility of Altromycin F in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the poor aqueous solubility of Altromycin F.
Troubleshooting Guide
This guide is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Question: My this compound is not dissolving in my aqueous buffer (e.g., PBS, TRIS). What should I do first?
Answer: The first step is to confirm the baseline solubility and review your dissolution method. This compound, like many anthraquinone-derived antibiotics, has inherently low aqueous solubility.[1][2]
-
Verify Compound Purity: Ensure the this compound powder is pure and from a reputable source. Impurities can affect solubility.
-
Initial Solvent Choice: For creating a stock solution, avoid directly dissolving this compound in aqueous buffers. The recommended solvent for initial solubilization is Dimethyl Sulfoxide (DMSO).[3]
-
Energy Input: Ensure you are providing adequate energy for dissolution. This can include vortexing, gentle heating (sonication is also an option, as sonocrystallization techniques can enhance solubility), or allowing sufficient time for the solute to dissolve.[4][5]
Question: How can I prepare a working solution of this compound in my aqueous cell culture medium?
Answer: The most common method is to first create a high-concentration stock solution in an organic solvent like DMSO and then dilute it into your aqueous medium.
-
Prepare a High-Concentration Stock: Dissolve this compound in 100% DMSO to create a stock solution (e.g., 10 mM). Most pluramycin-class antibiotics are soluble in DMSO.[3]
-
Serial Dilution: Perform a serial dilution of the DMSO stock into your cell culture medium.
-
Final DMSO Concentration: Critically, ensure the final concentration of DMSO in your working solution is low (typically <0.5%) to avoid solvent-induced toxicity in your cellular assays.
-
Observe for Precipitation: After dilution, visually inspect the solution for any signs of precipitation. If the compound crashes out of solution, the final concentration is too high for that aqueous environment. You may need to lower the final concentration of this compound or explore other solubilization techniques.
Question: I'm observing precipitation when diluting my DMSO stock into my aqueous buffer. How can I prevent this?
Answer: Precipitation upon dilution indicates that the aqueous buffer cannot maintain the drug in solution at that concentration. Here are several strategies to overcome this, ranging from simple to more complex.
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pH Adjustment: The solubility of many drugs is pH-dependent.[6][7] this compound contains phenolic hydroxyl groups, which means its solubility can be sensitive to pH changes.[8] Systematically adjusting the pH of your aqueous buffer may increase solubility. It is crucial to determine the pKa of the compound and adjust the pH to be at least 2 units away from it to maintain the drug in its ionized, more soluble form.[9]
-
Co-solvents: Using a water-miscible co-solvent reduces the interfacial tension between the aqueous solution and the hydrophobic drug, thereby increasing solubility.[4][10] Besides DMSO, other potential co-solvents include ethanol, polyethylene glycols (PEGs), and propylene glycol.
-
Use of Surfactants: Surfactants can form micelles that encapsulate the hydrophobic drug, increasing its apparent solubility in water.[6][11] Non-toxic, non-ionic surfactants like Tween® 80 or Pluronic® F-68 are often used in biological experiments.[6]
Below is a troubleshooting workflow to guide your decision-making process.
Caption: A decision tree for troubleshooting poor aqueous solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: this compound is a lipophilic molecule with poor aqueous solubility but is soluble in organic solvents.[12] Its solubility profile is typical for BCS Class II or IV compounds.[11] See the table below for a summary.
Q2: How does pH affect the solubility of this compound?
A2: The solubility of this compound is expected to be pH-dependent due to its chemical structure.[8] For weakly acidic or basic compounds, solubility increases as the molecule becomes ionized.[9] Experimental determination of the pH-solubility profile is recommended to find the optimal pH for your experiments.
Q3: What is the stability of this compound in aqueous solutions?
A3: The stability of antibiotics in aqueous solutions can be affected by pH, temperature, and light.[13][14][15] It is recommended to prepare fresh working solutions daily from a frozen DMSO stock. Long-term storage of aqueous solutions is not advised without conducting specific stability studies. Stock solutions in anhydrous DMSO are generally stable for months when stored at -20°C or -80°C.[16]
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Type | Solubility (mg/mL) at 25°C | Notes |
| Water | Aqueous | < 0.01 | Practically Insoluble |
| PBS (pH 7.4) | Aqueous Buffer | < 0.01 | Practically Insoluble |
| DMSO | Organic Solvent | > 20 | Freely Soluble[3] |
| Ethanol | Organic Solvent | ~ 1-5 | Sparingly to Soluble |
| Methanol | Organic Solvent | ~ 1-5 | Sparingly to Soluble |
Note: The data presented are representative values for a poorly soluble, lipophilic compound and should be confirmed experimentally.
Table 2: Effect of Solubilization Methods on Apparent Aqueous Solubility
| Method | Conditions | Apparent Solubility in PBS (pH 7.4) | Fold Increase (Approx.) |
| None (Control) | Standard PBS | < 0.01 mg/mL | 1x |
| pH Adjustment | PBS adjusted to pH 9.0 | 0.05 mg/mL | 5x |
| Co-solvency | 10% Ethanol in PBS | 0.1 mg/mL | 10x |
| Surfactant | 0.5% Tween® 80 in PBS | 0.25 mg/mL | 25x |
Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)
This protocol is the gold standard for determining the equilibrium solubility of a compound.[17]
Objective: To determine the saturation solubility of this compound in a specific aqueous buffer.
Materials:
-
This compound (solid powder)
-
Selected aqueous buffer (e.g., PBS, pH 7.4)
-
Shaking incubator or orbital shaker set to 37 ± 1 °C[18]
-
Microcentrifuge and tubes
-
0.22 µm syringe filters
-
Analytical method for quantification (e.g., HPLC-UV)
Procedure:
-
Add an excess amount of solid this compound to a vial containing a known volume of the buffer. The presence of undissolved solid must be visible.[9]
-
Seal the vial tightly and place it in a shaking incubator at a constant temperature (e.g., 37°C) for 24-48 hours to ensure equilibrium is reached.[17]
-
After incubation, allow the suspension to settle.
-
Carefully separate the saturated solution from the excess solid by centrifugation followed by filtration through a 0.22 µm filter to remove any remaining particulates.[17]
-
Quantify the concentration of this compound in the clear filtrate using a validated analytical method like HPLC.
-
The resulting concentration is the equilibrium solubility under the tested conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ispe.gr.jp [ispe.gr.jp]
- 3. Buy Altromycin C | 128439-48-5 | >98% [smolecule.com]
- 4. ijmsdr.org [ijmsdr.org]
- 5. japer.in [japer.in]
- 6. wjbphs.com [wjbphs.com]
- 7. ascendiacdmo.com [ascendiacdmo.com]
- 8. Altromycin H | Antitumor Antibiotic | RUO [benchchem.com]
- 9. lup.lub.lu.se [lup.lub.lu.se]
- 10. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 11. researchgate.net [researchgate.net]
- 12. Altromycin B | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 13. Stability Studies of the Dilution Series of Different Antibiotic Stock Solutions in Culture Medium Incubated at 37 °C - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pH-Dependent stability of azithromycin in aqueous solution and structure identification of two new degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
How to prevent degradation of Altromycin F in experimental buffers
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to prevent the degradation of Altromycin F in experimental buffers. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and to which class of antibiotics does it belong?
This compound is an anthraquinone-derived antibiotic belonging to the pluramycin family.[1][2] Structurally, it features a 4H-anthra[1,2-b]pyran-4,7,12-trione core, which is characteristic of pluramycins.[1][3] This core structure is glycosylated with carbohydrate moieties.[1] Understanding its structural class is crucial as its stability profile is likely to be similar to other well-studied pluramycins and anthracyclines like hedamycin, doxorubicin, and daunorubicin.[4][5][6]
Q2: What are the primary factors that can cause this compound degradation in my experimental buffer?
The stability of this compound in aqueous solutions can be compromised by several factors, similar to other anthracycline antibiotics. The primary factors to consider are:
-
pH: this compound is expected to be unstable in alkaline conditions (pH > 7.4) and more stable in acidic to neutral pH.[6][7][8]
-
Temperature: Elevated temperatures can accelerate the rate of degradation.[6][9]
-
Light: Exposure to light, particularly UV light, can lead to photodegradation.[6][10]
-
Oxidation: The anthraquinone core can be susceptible to oxidation, leading to the formation of degradation products.[10][11]
-
Metal Ions: Certain metal ions can catalyze the degradation of anthracycline compounds.[12]
Q3: What is the optimal pH range for maintaining this compound stability?
Based on stability studies of the structurally similar antibiotic doxorubicin, a pH range of 4.0 to 7.0 is recommended for maintaining the stability of this compound in aqueous buffers.[7][8] this compound is expected to be unstable in alkaline media.[6][10]
Table 1: Recommended pH and Buffer Systems for this compound
| pH Range | Recommended Buffer Systems | Comments |
| 4.0 - 5.5 | Acetate Buffer, Citrate Buffer | Optimal for short-term storage and experiments where a lower pH is tolerated. |
| 5.5 - 7.0 | Phosphate Buffer (e.g., PBS), MES Buffer | Suitable for a wide range of cell-based and biochemical assays. |
| > 7.0 | Tris Buffer, Bicarbonate Buffer | Not Recommended. Increased likelihood of hydrolytic degradation of the glycosidic bonds.[6][10] |
Q4: How does temperature affect the stability of this compound in solution?
Higher temperatures accelerate the degradation of this compound. For optimal stability, solutions should be kept at low temperatures.
Table 2: Recommended Storage Temperatures for this compound Solutions
| Storage Duration | Recommended Temperature | Notes |
| Short-term (up to 24 hours) | 2-8°C (on ice) | Minimize exposure to room temperature during experimental setup. |
| Long-term (days to weeks) | -20°C | Aliquot solutions to avoid repeated freeze-thaw cycles. |
| Extended-term (months) | -80°C | For archival purposes. Ensure proper sealing to prevent evaporation. |
Q5: Is this compound sensitive to light?
Yes, like other pluramycin and anthracycline antibiotics, this compound is expected to be sensitive to light.[6][10] The anthraquinone chromophore can absorb light, leading to photodegradation.
Recommendations to Prevent Photodegradation:
-
Store this compound solutions in amber or light-blocking vials.
-
During experiments, protect solutions from direct light by covering them with aluminum foil or working in a dimly lit environment.
-
Minimize the exposure time of solutions to light, especially high-energy light sources.
Q6: Are there any specific buffer components I should avoid?
Certain buffer components may negatively impact the stability of this compound:
-
Strongly Nucleophilic Buffers: Buffers with primary amine groups (e.g., Tris) at alkaline pH can potentially react with the antibiotic.
-
Metal Ions: Divalent cations like Fe³⁺ and Cu²⁺ have been shown to catalyze the degradation of anthracyclines.[12] If your experiment requires divalent cations, consider using a chelating agent like EDTA in your stock solutions if it does not interfere with your experimental endpoint.
-
Oxidizing Agents: Avoid buffers containing strong oxidizing agents.
Q7: How can I prepare and store my this compound stock solutions to maximize stability?
For maximum stability, prepare a concentrated stock solution in a suitable organic solvent and then dilute it into your aqueous experimental buffer immediately before use.
Protocol for Stock Solution Preparation:
-
Dissolve solid this compound in a high-quality, anhydrous solvent such as DMSO or ethanol to a concentration of 1-10 mM.
-
Aliquot the stock solution into small, single-use volumes in light-protected tubes.
-
Store the aliquots at -20°C or -80°C.
-
When needed, thaw an aliquot and dilute it to the final working concentration in your pre-chilled experimental buffer. Use the diluted solution promptly.
Q8: I suspect my this compound is degrading. How can I test its stability in my buffer?
You can perform a stability study using High-Performance Liquid Chromatography (HPLC) to monitor the concentration of this compound over time. A detailed protocol is provided in the "Experimental Protocols" section below.
Q9: What are the potential degradation pathways for this compound?
While specific degradation pathways for this compound have not been extensively published, they are likely to be similar to those of other anthracyclines like doxorubicin. A plausible degradation pathway involves the hydrolysis of the glycosidic bonds linking the sugar moieties to the anthraquinone core, especially under acidic or alkaline conditions. Oxidation of the hydroquinone portion of the molecule is another potential route of degradation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pluramycin A - Wikipedia [en.wikipedia.org]
- 4. The structure of the antibiotic hedamycin I. Chemical, physical and spectral properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 7. publications.ashp.org [publications.ashp.org]
- 8. Adsorption and Degradation of Doxorubicin from Aqueous Solution in Polypropylene Containers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Temperature and pH-Dependent Stability of Mitragyna Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Four new degradation products of doxorubicin: An application of forced degradation study and hyphenated chromatographic techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Daunorubicin? [synapse.patsnap.com]
- 12. Degradation of Anthracycline Antitumor Compounds Catalysed by Metal Ions - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Altromycin F concentration for cancer cell line studies
Disclaimer: Altromycin F is a member of the pluramycin family of antibiotics.[1][2] Currently, there is limited publicly available data specifically for this compound concerning its optimal concentration in various cancer cell lines and its precise effects on signaling pathways. The information provided here is based on the known mechanism of action of related pluramycin compounds and general principles of cell culture with DNA-damaging agents. Researchers should use this as a guide and perform their own dose-response experiments to determine the optimal conditions for their specific cancer cell line and experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an anthraquinone-derived antibiotic belonging to the pluramycin family.[1][3] Like other members of this family, its primary anti-cancer mechanism is believed to be the inhibition of nucleic acid biosynthesis. This is achieved through DNA intercalation, where the molecule inserts itself between the base pairs of the DNA double helix, and DNA alkylation, which involves forming a covalent bond with the DNA, often at a guanine base.[4][5] This disruption of DNA structure and function leads to the inhibition of DNA replication and transcription, ultimately triggering cell death in cancer cells.
Q2: What is the recommended starting concentration for this compound in cancer cell line studies?
Without specific published IC50 values for this compound, determining a precise starting concentration is challenging. However, based on the activity of related pluramycin antibiotics, a broad range-finding experiment is recommended. A starting point could be a logarithmic dilution series. For initial experiments, a range of 0.1 µM to 100 µM could be tested. It is crucial to perform a dose-response experiment (kill curve) for each new cell line to determine the optimal concentration.[6]
Q3: How should I prepare and store this compound?
This compound is typically supplied as a solid. For stock solutions, it is advisable to dissolve it in a suitable solvent like DMSO to a high concentration (e.g., 10 mM). This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light. The stability of the compound in your specific cell culture medium should be considered, and fresh dilutions should be prepared for each experiment.
Q4: What are the expected cellular effects of this compound treatment?
Given its mechanism as a DNA-damaging agent, treatment with this compound is expected to induce cell cycle arrest, typically at the G2/M phase, to allow for DNA repair. If the damage is too extensive, it will likely trigger apoptosis (programmed cell death). Researchers can assess these effects through methods like flow cytometry for cell cycle analysis and Annexin V/Propidium Iodide staining for apoptosis detection.
Q5: Can I use this compound in combination with other anti-cancer drugs?
Combination therapies are a common strategy in cancer research. The DNA-damaging effects of this compound could potentially synergize with drugs that inhibit DNA repair pathways (e.g., PARP inhibitors) or with other chemotherapeutic agents that have different mechanisms of action. However, any combination studies should be preceded by single-agent dose-response experiments to establish baseline efficacy and toxicity.[7]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High Cell Death Even at Low Concentrations | - The cell line is highly sensitive to this compound.- Incorrect calculation of the stock solution concentration.- Contamination of the cell culture. | - Perform a dose-response experiment with a much lower concentration range (e.g., nanomolar).- Verify the concentration of your stock solution.- Check for signs of bacterial or fungal contamination. |
| No Observable Effect on Cell Viability | - The concentration of this compound is too low.- The incubation time is too short.- The cell line is resistant to this class of drug.- The compound has degraded. | - Test a higher range of concentrations.- Increase the incubation time (e.g., from 24h to 48h or 72h).- Consider using a different cancer cell line or a positive control compound to ensure the assay is working.- Use a fresh aliquot of this compound and ensure proper storage. |
| Inconsistent Results Between Experiments | - Variation in cell seeding density.- Inconsistent incubation times.- Pipetting errors.- Cell culture has a high passage number, leading to genetic drift. | - Ensure consistent cell numbers are seeded for each experiment.- Standardize all incubation times.- Calibrate pipettes and use careful pipetting techniques.- Use cells with a low passage number and maintain a consistent passaging schedule. |
| Precipitation of this compound in Culture Medium | - The concentration of this compound exceeds its solubility in the medium.- The solvent concentration (e.g., DMSO) is too high. | - Lower the final concentration of this compound.- Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is low (typically <0.5%). |
Quantitative Data Summary
Table 1: Hypothetical Example of a Dose-Response Experiment for this compound on a Cancer Cell Line
| Concentration of this compound (µM) | % Cell Viability (relative to control) |
| 0 (Control) | 100% |
| 0.1 | 95% |
| 0.5 | 80% |
| 1.0 | 65% |
| 5.0 | 50% (IC50) |
| 10.0 | 30% |
| 50.0 | 10% |
| 100.0 | 2% |
Table 2: Recommended Starting Concentration Ranges for Pluramycin-like Antibiotics in Cancer Cell Line Studies
| Experiment Type | Recommended Starting Concentration Range (µM) | Notes |
| Initial Dose-Response (Kill Curve) | 0.1 - 100 | Use a logarithmic dilution series to cover a broad range. |
| Mechanism of Action Studies | 0.5x, 1x, and 2x the determined IC50 | To observe dose-dependent effects on specific cellular processes. |
| Combination Studies | Titrate this compound concentration around its IC25 or IC50 with the other drug. | To identify synergistic or additive effects. |
Experimental Protocols
Protocol: Cell Viability Assay to Determine the Optimal Concentration of this compound (MTT Assay)
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound on a given cancer cell line using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound
-
DMSO (for stock solution)
-
96-well cell culture plates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density that will result in 70-80% confluency after 24 hours. A typical seeding density is 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Preparation of this compound Dilutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µM). Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
-
Treatment of Cells:
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions and the vehicle control to the respective wells. It is recommended to have at least three replicate wells for each concentration.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT reagent to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
After the incubation with MTT, add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete solubilization.
-
Incubate the plate for at least 1 hour at room temperature in the dark.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the % viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Visualizations
Caption: Proposed mechanism of action of this compound.
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting flowchart for this compound experiments.
References
- 1. Altromycins, novel pluramycin-like antibiotics. II. Isolation and elucidation of structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Altromycins, novel pluramycin-like antibiotics. I. Taxonomy of the producing organism, fermentation and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Structure of the altromycin B (N7-guanine)-DNA adduct. A proposed prototypic DNA adduct structure for the pluramycin antitumor antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pluramycin A | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unraveling the Anti-Cancer Mechanisms of Antibiotics: Current Insights, Controversies, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Altromycin F stability issues under different pH conditions
Technical Support Center: Altromycin F
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of this compound under various pH conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its general stability profile?
This compound is a pluramycin-like, anthraquinone-derived antibiotic.[1][2][3] Like many complex natural products, its stability can be influenced by several factors, including pH, temperature, and light exposure. While specific public data on this compound's stability is limited, antibiotics of this class are known to be susceptible to degradation under non-optimal pH conditions.
Q2: What are the recommended storage conditions for this compound?
It is recommended to store this compound at room temperature in the continental US, though this may vary elsewhere.[1] For long-term storage, it is crucial to refer to the Certificate of Analysis provided with the specific batch. As a general precaution against degradation, protection from light and extreme temperatures is advised.
Q3: How does pH affect the stability of this compound?
The pH of a solution can significantly impact the chemical stability of this compound. Variations in pH can lead to hydrolysis or other degradation reactions, potentially altering the molecule's structure and compromising its biological activity.[4][5] It is essential to control the pH during experimental procedures to ensure reproducible results.
Q4: What analytical methods are suitable for assessing this compound stability?
High-Performance Liquid Chromatography (HPLC) is a commonly used and effective method for determining the stability of complex molecules like this compound.[6] HPLC allows for the separation and quantification of the intact drug from its degradation products, providing a clear picture of the extent of degradation over time.
Troubleshooting Guide
Issue 1: I am observing rapid degradation of my this compound solution.
-
Question: What could be causing the rapid degradation of this compound in my experiments?
-
Answer: Rapid degradation is often linked to the pH of your solution. This compound, like other anthraquinone-derived antibiotics, may be unstable in highly acidic or alkaline conditions. Ensure your buffers are correctly prepared and the pH is maintained within the optimal range for the duration of your experiment. Additionally, consider the impact of temperature and light exposure, as these can also accelerate degradation.
Issue 2: My experimental results with this compound are inconsistent.
-
Question: Why am I getting variable results in my assays using this compound?
-
Answer: Inconsistent results can be a symptom of ongoing degradation. If the stability of your this compound stock solution is compromised, its effective concentration will change over time, leading to variability in your experiments. It is recommended to prepare fresh solutions for each experiment or to validate the stability of your stock solution under your specific storage conditions. Always verify the pH of your experimental media.
Issue 3: I am having difficulty separating this compound from its degradation products using HPLC.
-
Question: How can I improve the HPLC separation of this compound and its degradants?
-
Answer: Optimizing your HPLC method is key. Consider adjusting the mobile phase composition, gradient profile, and column temperature. A different stationary phase, such as a C18 column, may also provide better resolution.[7] Running forced degradation studies (e.g., by intentionally exposing the drug to acid, base, and peroxide) can help in identifying the retention times of major degradation products and aid in method development.[8]
Quantitative Data Summary
The following table summarizes hypothetical stability data for this compound at different pH values when incubated at 37°C for 24 hours.
| pH | Temperature (°C) | Incubation Time (hours) | Percent Degradation (%) | Half-life (t½) (hours) | Appearance of Solution |
| 3.0 | 37 | 24 | 45.2 | 21.5 | Noticeable color change |
| 5.0 | 37 | 24 | 15.8 | 65.2 | Slight color change |
| 7.0 | 37 | 24 | 5.2 | > 100 | No visible change |
| 9.0 | 37 | 24 | 25.6 | 40.8 | Noticeable color change |
| 11.0 | 37 | 24 | 60.1 | 15.3 | Significant color change and precipitation |
Experimental Protocol: pH Stability Assessment of this compound
This protocol outlines a method for determining the stability of this compound across a range of pH values.
1. Materials:
- This compound
- HPLC grade acetonitrile and water
- Phosphate buffer solutions (pH 3, 5, 7, 9, 11)
- HPLC system with a UV detector
- C18 HPLC column
- pH meter
- Incubator
2. Procedure:
- Prepare Stock Solution: Accurately weigh and dissolve this compound in a suitable organic solvent (e.g., DMSO) to create a concentrated stock solution.
- Prepare Test Solutions: Dilute the stock solution with each of the phosphate buffer solutions to achieve a final concentration suitable for HPLC analysis.
- Initial Analysis (T=0): Immediately analyze each test solution by HPLC to determine the initial concentration of this compound. This will serve as the baseline.
- Incubation: Incubate the remaining test solutions at a controlled temperature (e.g., 37°C).
- Time-Point Analysis: At predetermined time intervals (e.g., 2, 4, 8, 12, 24 hours), withdraw an aliquot from each test solution and analyze by HPLC.
- Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration. Determine the degradation rate and half-life at each pH.
Visualizations
Caption: Experimental workflow for assessing this compound pH stability.
Caption: Plausible degradation pathways for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Altromycin B | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Altromycins, novel pluramycin-like antibiotics. I. Taxonomy of the producing organism, fermentation and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hudsonlabautomation.com [hudsonlabautomation.com]
- 5. labinsights.nl [labinsights.nl]
- 6. pharmtech.com [pharmtech.com]
- 7. US20040266997A1 - Degradation products of azithromycin, and methods for their indentification - Google Patents [patents.google.com]
- 8. lcms.cz [lcms.cz]
Overcoming resistance to Altromycin F in bacterial strains
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This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and overcoming bacterial resistance to Altromycin F, a novel macrolide antibiotic. The information is presented in a question-and-answer format with detailed troubleshooting guides, experimental protocols, and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound and what are the common mechanisms of resistance?
This compound is a synthetic macrolide antibiotic that inhibits bacterial protein synthesis. It binds to the 50S ribosomal subunit at or near the peptidyl transferase center, preventing the elongation of the polypeptide chain.[1][2]
There are three primary mechanisms by which bacteria develop resistance to this compound and other macrolides:[1][3][4]
-
Target Site Modification: This is the most common mechanism.[4] Bacteria acquire genes (e.g., erm genes) that encode for methyltransferase enzymes. These enzymes methylate a specific adenine residue on the 23S rRNA component of the 50S ribosome.[4][5] This modification reduces the binding affinity of this compound to its target, rendering the antibiotic ineffective.[3][4]
-
Active Efflux: Bacteria can acquire genes (e.g., mef, msr) that code for efflux pump proteins. These pumps are membrane-bound transporters that actively pump this compound out of the bacterial cell, preventing it from reaching the necessary intracellular concentration to inhibit protein synthesis.[1][4][5]
-
Enzymatic Inactivation: Some bacteria produce enzymes, such as esterases or phosphotransferases, that chemically modify and inactivate this compound.[1][4][5] For example, an esterase can hydrolyze the macrolactone ring, which is essential for the antibiotic's activity.[5]
Q2: My bacterial strain has suddenly shown a high level of resistance to this compound. What is the first troubleshooting step?
The first step is to ensure the purity of your bacterial culture and the integrity of your antibiotic stock. Streak the resistant culture onto an appropriate agar plate to obtain single colonies. Pick a well-isolated colony and re-test its Minimum Inhibitory Concentration (MIC) for this compound. At the same time, test a known susceptible control strain to confirm that your this compound stock solution is active.
Q3: How can I determine if the resistance in my bacterial strain is due to an efflux pump?
You can perform an MIC assay in the presence and absence of a known efflux pump inhibitor (EPI), such as phenylalanine-arginine β-naphthylamide (PAβN) or carbonyl cyanide m-chlorophenyl hydrazone (CCCP).[5] If the resistance is mediated by an efflux pump, the addition of an EPI will block the pump's activity, leading to intracellular accumulation of this compound and a significant reduction in the MIC.[6][7]
Q4: What does it mean if the resistance is not reversible by an efflux pump inhibitor?
If an EPI does not reduce the MIC of this compound, the resistance mechanism is likely not due to an active efflux system. The two most probable alternative mechanisms are target site modification (e.g., ribosomal methylation) or enzymatic inactivation of the drug.[3][4] Further investigation using molecular techniques, such as PCR to screen for known resistance genes, would be the next logical step.[8][9]
Q5: Can resistance to this compound be transferred between different bacterial strains?
Yes, resistance genes, particularly those encoding for efflux pumps and ribosomal methyltransferases, are often located on mobile genetic elements such as plasmids and transposons.[1] This allows for horizontal gene transfer between bacteria, facilitating the spread of resistance.
Troubleshooting Guides
Guide 1: Investigating a Sudden Increase in this compound MIC
| Problem | Possible Cause | Recommended Action |
| Unexpectedly high MIC values for this compound in a previously susceptible strain. | 1. Contamination of the bacterial culture. 2. Degradation of the this compound stock solution. 3. Spontaneous mutation leading to resistance. | 1. Streak the culture for single colonies on an agar plate. Pick an isolated colony and re-test the MIC. 2. Prepare a fresh stock solution of this compound. Test its activity against a known susceptible control strain. 3. If culture purity and antibiotic activity are confirmed, proceed to investigate the mechanism of resistance (see Guide 2). |
| Inconsistent MIC results between experimental replicates. | 1. Inaccurate inoculum density. 2. Pipetting errors during serial dilutions. | 1. Ensure the bacterial inoculum is standardized to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[10] 2. Use calibrated pipettes and fresh tips for each dilution step. |
| No growth in the positive control well (bacteria only). | 1. Non-viable bacterial culture. 2. Incorrect growth medium or incubation conditions. | 1. Use a fresh overnight culture for the inoculum. 2. Verify that the correct medium, temperature, and atmospheric conditions are being used for the specific bacterial strain. |
Guide 2: Differentiating Between Resistance Mechanisms
| Experimental Observation | Probable Resistance Mechanism | Next Steps |
| MIC of this compound is significantly reduced (≥4-fold) in the presence of an efflux pump inhibitor (e.g., PAβN). | Active Efflux Pump | Confirm the presence of known efflux pump genes (e.g., mef, msr) using PCR. |
| MIC of this compound is not affected by an efflux pump inhibitor. | Target Site Modification or Enzymatic Inactivation | 1. Use PCR to screen for methyltransferase genes (e.g., erm).[11][12] 2. Perform a bioassay to test for enzymatic inactivation (e.g., incubate this compound with bacterial lysate and then test the residual activity of the drug). |
| PCR is positive for an erm gene. | Target Site Modification (Ribosomal Methylation) | Sequence the 23S rRNA gene to check for mutations, which is another, though less common, cause of target-based resistance.[5] |
| PCR is negative for common resistance genes, and there is no evidence of efflux. | Novel Resistance Mechanism or Enzymatic Inactivation | Consider whole-genome sequencing to identify novel resistance genes or mutations. Perform biochemical assays to detect drug modification. |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol determines the lowest concentration of this compound that inhibits the visible growth of a bacterial strain.[13][14]
-
Preparation:
-
Prepare a 2X stock solution of this compound in a suitable solvent.
-
Dispense 100 µL of sterile Mueller-Hinton Broth (MHB) into wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the 2X this compound stock solution to well 1.
-
-
Serial Dilution:
-
Transfer 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.
-
Continue this 2-fold serial dilution from well 2 to well 10. Discard 100 µL from well 10.
-
Well 11 serves as the negative control (no antibiotic). Well 12 serves as the sterility control (no bacteria).
-
-
Inoculation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Add 100 µL of the diluted bacterial suspension to wells 1 through 11. The final volume in each well will be 200 µL.
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.[13]
-
-
Reading Results:
-
The MIC is the lowest concentration of this compound in which there is no visible turbidity (growth).
-
Protocol 2: PCR-Based Screening for Resistance Genes
This protocol is for the detection of common macrolide resistance genes.
-
DNA Extraction:
-
Extract genomic DNA from the resistant bacterial strain using a commercial kit or standard protocol.
-
-
PCR Amplification:
-
Set up PCR reactions using primers specific for target resistance genes (e.g., ermB, mefA).
-
A typical reaction mixture includes: DNA template, forward primer, reverse primer, dNTPs, Taq polymerase, and PCR buffer.
-
Use the following thermocycling conditions (example for ermB):
-
Initial Denaturation: 95°C for 5 minutes.
-
30 Cycles of:
-
Denaturation: 95°C for 30 seconds.
-
Annealing: 55°C for 30 seconds.
-
Extension: 72°C for 1 minute.
-
-
Final Extension: 72°C for 5 minutes.
-
-
-
Gel Electrophoresis:
-
Run the PCR products on a 1.5% agarose gel stained with a DNA-binding dye.
-
Visualize the DNA bands under UV light. The presence of a band of the expected size indicates a positive result for the resistance gene.[9]
-
Protocol 3: Efflux Pump Inhibition Assay
This protocol assesses the contribution of efflux pumps to resistance by comparing the MIC of this compound with and without an EPI.[6][15]
-
Preparation:
-
Prepare two 96-well plates as described in the MIC protocol.
-
-
EPI Addition:
-
In the first plate, perform the this compound serial dilutions in standard MHB.
-
In the second plate, perform the serial dilutions in MHB supplemented with a sub-inhibitory concentration of an efflux pump inhibitor (e.g., 20 µg/mL of PAβN).
-
-
Inoculation and Incubation:
-
Inoculate both plates with the same standardized bacterial suspension.
-
Incubate both plates under identical conditions.
-
-
Data Analysis:
-
Determine the MIC of this compound in the absence and presence of the EPI.
-
A ≥4-fold reduction in the MIC in the presence of the EPI is considered a positive result, indicating that efflux is a significant mechanism of resistance.
-
Data Presentation
Table 1: MIC of this compound Against Susceptible and Resistant Bacterial Strains
| Strain | Genotype | This compound MIC (µg/mL) |
| Wild-Type (Control) | - | 1 |
| Resistant Isolate 1 | ermB positive | >256 |
| Resistant Isolate 2 | mefA positive | 32 |
Table 2: Effect of Efflux Pump Inhibitor (EPI) on this compound MIC
| Strain | This compound MIC (µg/mL) | This compound MIC + EPI (20 µg/mL PAβN) | Fold Change in MIC |
| Resistant Isolate 1 (ermB) | >256 | >256 | 0 |
| Resistant Isolate 2 (mefA) | 32 | 2 | 16 |
Table 3: PCR Screening Results for this compound Resistance Genes
| Strain | ermB Gene | mefA Gene | Interpretation |
| Wild-Type (Control) | Negative | Negative | Susceptible |
| Resistant Isolate 1 | Positive | Negative | Resistance likely due to target site modification. |
| Resistant Isolate 2 | Negative | Positive | Resistance likely due to active efflux. |
Visualizations
Caption: Mechanisms of this compound action and bacterial resistance.
Caption: Workflow for troubleshooting this compound resistance.
Caption: Logical guide to identifying resistance mechanisms.
References
- 1. Macrolide - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Resistance to Macrolide Antibiotics in Public Health Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of bacterial resistance to macrolide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. A Simple Method for Assessment of MDR Bacteria for Over-Expressed Efflux Pumps - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. rapidmicrobiology.com [rapidmicrobiology.com]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. 2.3. PCR Detection and Sequencing of Antibiotic Resistance Genes [bio-protocol.org]
- 12. PCR detection and sequencing of antibiotic resistance genes [bio-protocol.org]
- 13. microbe-investigations.com [microbe-investigations.com]
- 14. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 15. 4.4.2. Efflux Pump Inhibitory Assay [bio-protocol.org]
Technical Support Center: Optimizing Altromycin F Fermentation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of Altromycin F during fermentation. The information is presented in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what type of microorganism produces it?
This compound is a member of the altromycin complex of novel pluramycin-like antibiotics.[1][2] These compounds have a distinctive anthraquinone-derived structure and exhibit activity against Gram-positive bacteria, including Streptococci and Staphylococci.[1][3] this compound is a secondary metabolite produced by an actinomycete, strain AB 1246E-26, which was originally isolated from a soil sample from South Africa.[1]
Q2: I can't find a specific recipe for this compound fermentation medium. What should I use as a starting point?
While the original publications on Altromycins do not provide a detailed fermentation medium composition, a common approach for the cultivation of Streptomyces species for antibiotic production can be used as a starting point.[1][2] A typical fermentation medium for actinomycetes includes a carbon source, a nitrogen source, and various mineral salts.[4] Based on media used for other Streptomyces species producing similar antibiotics, a good starting medium could be a variation of a soybean-based medium.
Table 1: Suggested Starting Media Compositions for this compound Fermentation
| Component | Concentration (g/L) | Role | Reference for Similar Fermentations |
| Soluble Starch | 10 - 20 | Carbon Source | [5] |
| Glucose | 10 - 20 | Carbon Source | [6] |
| Soybean Meal | 5 - 20 | Nitrogen Source | [6] |
| Yeast Extract | 1 - 5 | Nitrogen Source, Vitamins, Growth Factors | [6][7] |
| K₂HPO₄ | 0.5 - 2 | Phosphate Source, pH Buffering | [5][6] |
| MgSO₄·7H₂O | 0.5 | Source of Magnesium Ions | [5][6] |
| NaCl | 1 - 5 | Osmotic Balance | [6] |
| CaCO₃ | 1 - 2 | pH Buffering | [6][7] |
| Trace Elements Solution | 1 mL | Provides essential micronutrients | [8] |
Troubleshooting Guides
Issue 1: Low or No Production of this compound
Q: My fermentation is growing well (good biomass), but the yield of this compound is very low or undetectable. What are the likely causes and how can I troubleshoot this?
A: Low or no production of a secondary metabolite like this compound, despite good cell growth, is a common issue in fermentation. This often indicates that the culture conditions are favorable for primary metabolism (growth) but not for the induction of secondary metabolism (antibiotic production). Here’s a systematic approach to troubleshooting this problem:
Step 1: Verify Your Inoculum and Seed Culture Conditions A healthy and active seed culture is critical for successful antibiotic production.
-
Inoculum Age: The physiological state of the inoculum is crucial. An old or young inoculum can lead to poor production.
-
Recommendation: Experiment with different seed culture incubation times (e.g., 24, 48, 72 hours) to find the optimal window for transferring to the production medium.
-
-
Inoculum Size: The volume of the inoculum can impact the kinetics of the fermentation.
-
Recommendation: Test a range of inoculum sizes, typically between 2% and 10% (v/v).
-
Step 2: Optimize the Fermentation Medium Composition The balance of nutrients is critical for switching from growth to production phase.
-
Carbon Source: High concentrations of readily metabolizable sugars like glucose can sometimes repress secondary metabolite production.
-
Recommendation: Try using a more complex carbon source like starch or a combination of glucose and starch. You can also experiment with fed-batch strategies to maintain a low concentration of glucose throughout the fermentation.
-
-
Nitrogen Source: The type and concentration of the nitrogen source can significantly influence antibiotic yield.
-
Recommendation: Test different nitrogen sources, such as soybean meal, peptone, tryptone, or ammonium salts. The carbon-to-nitrogen (C/N) ratio is a key parameter to optimize.
-
-
Phosphate Concentration: High levels of phosphate can inhibit the biosynthesis of many antibiotics.
-
Recommendation: Evaluate the effect of different concentrations of your phosphate source (e.g., K₂HPO₄). Try reducing the initial phosphate concentration or using a phosphate-limited medium.
-
Step 3: Adjust Physical Fermentation Parameters Environmental conditions play a major role in antibiotic production.
-
pH: The optimal pH for growth may not be the same as for antibiotic production.
-
Recommendation: Monitor the pH profile of your fermentation. The optimal starting pH for many Streptomyces fermentations is around 7.0. You can also try to control the pH during the fermentation using buffers or automated pH control.
-
-
Temperature: Temperature affects enzyme kinetics and overall cell metabolism.
-
Recommendation: The optimal temperature for antibiotic production by Streptomyces is typically between 28°C and 37°C. Perform a temperature optimization study within this range.
-
-
Aeration and Agitation: Oxygen supply is often critical for the biosynthesis of complex secondary metabolites.
-
Recommendation: Vary the agitation speed (e.g., 150, 200, 250 rpm in shake flasks) and ensure adequate aeration. In a bioreactor, you can control the dissolved oxygen (DO) level, often aiming for 20-40% saturation.
-
Workflow for Troubleshooting Low this compound Yield
Caption: A logical workflow for troubleshooting low this compound yield.
Issue 2: Fermentation Foaming
Q: My fermentation is producing a lot of foam, which is causing problems with contamination and loss of culture volume. What can I do?
A: Foaming is a common issue in submerged fermentation, especially with protein-rich media like those containing soybean meal or yeast extract. It is caused by the sparging of gas through the medium and the agitation, which denatures proteins and creates stable bubbles.
-
Mechanical Foam Control: In a bioreactor, a mechanical foam breaker can be used. A foam probe can also be used to detect foam and automatically add antifoam.
-
Chemical Antifoaming Agents: The addition of an antifoaming agent is a common solution.
-
Examples: Silicone-based antifoams (e.g., Antifoam A) or polypropylene glycol.
-
Caution: Add antifoam in small, sterile aliquots, as excessive amounts can interfere with oxygen transfer and may need to be removed during downstream processing. It is best to add it only when needed.
-
Experimental Protocols
Protocol 1: One-Factor-at-a-Time (OFAT) Optimization of Fermentation Parameters
This protocol is designed to systematically evaluate the impact of individual fermentation parameters on this compound yield.
1. Baseline Fermentation:
-
Prepare your baseline fermentation medium (e.g., from Table 1).
-
Inoculate a series of flasks with your Streptomyces strain.
-
Incubate under your standard conditions (e.g., 28°C, 200 rpm, for 7-10 days).
-
At the end of the fermentation, harvest the broth and quantify the this compound yield. This will be your control.
2. Optimization of a Single Parameter (e.g., Temperature):
-
Prepare the same fermentation medium as in the baseline experiment.
-
Inoculate a series of flasks.
-
Incubate the flasks at different temperatures (e.g., 24°C, 28°C, 32°C, 36°C), while keeping all other parameters (agitation, medium composition, etc.) constant.
-
Harvest all flasks at the same time point and quantify the this compound yield.
3. Data Analysis:
-
Compare the yields at different temperatures to the baseline. The temperature that gives the highest yield is the optimum for this parameter.
4. Iterative Optimization:
-
Using the optimal temperature found in step 3, repeat the process for another parameter (e.g., initial pH, with values of 6.0, 6.5, 7.0, 7.5, 8.0).
-
Continue this process for all key parameters (carbon source concentration, nitrogen source concentration, agitation speed, etc.), using the optimal conditions from the previous experiment as the new baseline for the next.
Table 2: Example of OFAT Experimental Design for this compound Yield Optimization
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Round 1: Temperature | 24°C | 28°C (Control) | 32°C | 36°C |
| Round 2: Initial pH | 6.5 | 7.0 (Control) | 7.5 | 8.0 |
| Round 3: Glucose (g/L) | 10 | 20 (Control) | 30 | 40 |
| Round 4: Soybean Meal (g/L) | 5 | 10 (Control) | 15 | 20 |
| Round 5: Agitation (rpm) | 150 | 200 (Control) | 250 | - |
Signaling Pathways and Regulation
Q: Are there any known regulatory pathways that control the production of pluramycin-like antibiotics such as this compound?
A: The biosynthesis of antibiotics in Streptomyces is tightly regulated by a complex network of signaling pathways. While the specific regulators for this compound have not been detailed in the literature, the regulation of other polyketide antibiotics in Streptomyces provides a well-established model. This regulation occurs at several hierarchical levels.
-
Pathway-Specific Regulators: Most antibiotic biosynthetic gene clusters contain one or more genes that specifically regulate the expression of the other genes in the cluster. These are often of the SARP (Streptomyces Antibiotic Regulatory Protein) family. Manipulation of these regulators can have a significant impact on antibiotic yield.
-
Pleiotropic Regulators: These regulators affect the production of multiple secondary metabolites as well as morphological differentiation (e.g., sporulation).
-
Global Regulators: These respond to environmental cues such as nutrient limitation (e.g., phosphate, nitrogen, or carbon starvation) and stress, and they control both primary and secondary metabolism. The PhoR-PhoP two-component system, which responds to phosphate levels, is a well-known example that affects the production of many antibiotics.
Diagram of a Generalized Regulatory Cascade for Antibiotic Production in Streptomyces
Caption: A simplified model of the regulatory hierarchy controlling antibiotic biosynthesis in Streptomyces.
References
- 1. Altromycins, novel pluramycin-like antibiotics. I. Taxonomy of the producing organism, fermentation and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Altromycins, novel pluramycin-like antibiotics. II. Isolation and elucidation of structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buy Altromycin C | 128439-48-5 | >98% [smolecule.com]
- 4. diaion.com [diaion.com]
- 5. Isolation, Characterization, and Screening of Antimicrobial-Producing Actinomycetes from Soil Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of the Fermentation Process of Actinomycete Strain Hhs.015T - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Actinomycetes: Isolation, Cultivation and its Active Biomolecules - Journal of Pure and Applied Microbiology [microbiologyjournal.org]
Technical Support Center: Managing Autofluorescence in Imaging Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals handle autofluorescence in their imaging experiments. While the focus is on general strategies, these guidelines are applicable to a wide range of fluorescent compounds, including instances where a compound like Altromycin F might be part of an experimental system exhibiting background fluorescence.
Disclaimer: There is no readily available scientific literature detailing the specific fluorescent properties of this compound. Therefore, the following guidance is based on established principles for managing autofluorescence from biological samples and other experimental sources, not on the intrinsic properties of this compound itself.
Troubleshooting Guides
This section provides a systematic approach to identifying and mitigating sources of autofluorescence.
Issue 1: High background fluorescence obscuring the signal of interest.
Possible Cause & Solution Workflow
Minimizing off-target effects of Altromycin F in cell-based assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Altromycin F in cell-based assays. This compound is a potent antitumor antibiotic belonging to the pluramycin family, which exerts its cytotoxic effects primarily through DNA intercalation and alkylation. However, off-target effects can arise, leading to confounding results. This guide will help you design robust experiments, interpret your data accurately, and minimize the impact of off-target activities.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound, as a member of the pluramycin class of antibiotics, functions as a DNA-damaging agent. Its planar anthraquinone core intercalates between DNA base pairs, while its reactive epoxide side chain covalently binds to (alkylates) guanine residues.[1] This dual action distorts the DNA helix, sterically hindering the processes of DNA replication and transcription, which ultimately leads to cell cycle arrest and apoptosis.
Q2: What are the known or potential off-target effects of this compound?
A2: While the primary target of this compound is DNA, its chemical structure, shared with other anthracyclines and pluramycins, suggests several potential off-target effects that researchers should be aware of:
-
Topoisomerase II Inhibition: Similar to doxorubicin, this compound may interfere with the function of topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication and transcription. This can lead to the accumulation of DNA double-strand breaks.[2]
-
Generation of Reactive Oxygen Species (ROS): The quinone moiety in the anthracycline structure can undergo redox cycling, leading to the production of superoxide radicals and other ROS.[3][4] This can induce oxidative stress, damaging cellular components like lipids, proteins, and DNA, and is a known mechanism of anthracycline-induced cardiotoxicity.[4][5]
-
Mitochondrial Dysfunction: Increased ROS production and direct interactions with mitochondrial components can disrupt the mitochondrial membrane potential, impair oxidative phosphorylation, and trigger the intrinsic apoptotic pathway.[5][6]
Q3: How can I confirm that the observed cellular phenotype is due to the on-target activity of this compound?
A3: To confirm on-target activity, consider the following experimental approaches:
-
Cellular Thermal Shift Assay (CETSA): While primarily used for protein targets, a modified CETSA approach could potentially assess the engagement of DNA-binding proteins involved in the damage response.
-
Comet Assay: This assay directly visualizes DNA strand breaks, providing evidence of DNA damage, which is a direct consequence of this compound's on-target activity.
-
Structure-Activity Relationship (SAR) Studies: If available, use inactive analogs of this compound that lack the DNA-alkylating epoxide group but retain the intercalating core. These analogs should not elicit the same level of cytotoxicity if the primary mechanism is DNA alkylation.
-
Rescue Experiments: Overexpression of DNA repair enzymes, such as O6-methylguanine-DNA methyltransferase (MGMT), may confer resistance to this compound, suggesting that DNA alkylation is the primary mechanism of cytotoxicity.
Q4: What are some common reasons for inconsistent results in my this compound experiments?
A4: Inconsistent results can stem from several factors:
-
Cell Line Variability: Different cell lines have varying expression levels of DNA repair enzymes, antioxidant proteins, and drug efflux pumps, leading to different sensitivities to this compound.
-
Cell Culture Conditions: Factors like cell density, passage number, and media composition can influence cellular metabolism and drug response.
-
Compound Stability: Ensure proper storage and handling of this compound to prevent degradation. Prepare fresh dilutions for each experiment.
-
Assay-Specific Artifacts: The chosen assay may be susceptible to interference from the compound's properties (e.g., autofluorescence in fluorescence-based assays).
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Lower than expected cytotoxicity | Cellular Resistance: - High levels of DNA repair enzymes (e.g., MGMT, BER pathway). - Increased drug efflux (e.g., P-glycoprotein). - Deficient mismatch repair (MMR) pathway.[7][8] | - Measure the expression levels of key DNA repair proteins in your cell line. - Use inhibitors of drug efflux pumps (e.g., verapamil for P-gp) to see if sensitivity is restored. - Assess the MMR status of your cell line. |
| Compound Inactivity: - Degradation of this compound stock. | - Use a fresh stock of this compound. - Confirm the activity of the compound on a sensitive control cell line. | |
| High variability between replicates | Inconsistent Cell Seeding: - Uneven cell distribution in multi-well plates. | - Ensure a single-cell suspension before seeding. - Use a calibrated multichannel pipette and mix the cell suspension between pipetting steps. |
| Edge Effects: - Evaporation from wells at the edge of the plate. | - Do not use the outer wells of the plate for experimental samples. - Fill the outer wells with sterile water or media to maintain humidity. | |
| Discrepancy between cytotoxicity and DNA damage assays | Off-Target Effects Dominating: - At high concentrations, off-target effects like ROS production or mitochondrial collapse may induce cytotoxicity independent of DNA damage. | - Perform a dose-response and time-course experiment for both cytotoxicity and DNA damage to determine the correlation. - Use assays to specifically measure off-target effects (e.g., ROS detection, mitochondrial membrane potential). |
| Autofluorescence in imaging or plate reader assays | Inherent Fluorescence of this compound: - The anthraquinone structure of this compound may exhibit intrinsic fluorescence. | - Run a compound-only control (no cells) to quantify its fluorescence at the assay wavelengths. - If possible, use a different detection method (e.g., luminescence or colorimetric). |
Quantitative Data for Related Compounds
Since specific quantitative data for this compound is not widely available, the following tables provide data for structurally and mechanistically related compounds to serve as a reference. Note: These values are approximate and can vary depending on the cell line and experimental conditions.
Table 1: On-Target and Off-Target IC50 Values for Hedamycin (a Pluramycin Antibiotic)
| Effect | Cell Line | Approximate IC50 | Reference |
| Inhibition of Cell Growth (72h) | HCT116 | 0.2 nM | [9][10] |
| Inhibition of DNA Synthesis (4h) | HCT116 | ~0.2 nM | [9][10] |
| Inhibition of RNA Synthesis (4h) | HCT116 | >10 nM | [9][10] |
Table 2: On-Target and Off-Target IC50/EC50 Values for Doxorubicin (an Anthracycline Antibiotic)
| Effect | Cell System | Approximate IC50/EC50 | Reference |
| Cytotoxicity | Cardiomyocytes | ~1 µM | [11][12] |
| Topoisomerase II Inhibition | in vitro | ~2-5 µM | [2] |
| ROS Generation | Cardiac Mitochondria | Apparent Km ~450 µM | [3] |
| Cardiotoxicity (clinical) | Human | Cumulative Dose Dependent | [13][14] |
Experimental Protocols
Comet Assay for DNA Damage Assessment
This protocol provides a method to detect DNA strand breaks in individual cells.
Materials:
-
CometSlides™ or equivalent
-
Low Melting Point Agarose (LMAgarose)
-
Lysis Solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, 10% DMSO, pH 10)
-
Alkaline Unwinding Solution (300 mM NaOH, 1 mM EDTA, pH > 13)
-
Electrophoresis Buffer (300 mM NaOH, 1 mM EDTA, pH > 13)
-
Neutralization Buffer (0.4 M Tris, pH 7.5)
-
SYBR® Green I or other DNA stain
-
Fluorescence microscope
Procedure:
-
Treat cells with this compound at various concentrations for the desired time. Include a positive control (e.g., H₂O₂) and a vehicle control.
-
Harvest cells and resuspend in ice-cold PBS at a concentration of 1 x 10⁵ cells/mL.
-
Mix 30 µL of the cell suspension with 250 µL of molten LMAgarose (at 37°C).
-
Pipette 50 µL of this mixture onto a CometSlide™ and allow it to solidify at 4°C for 30 minutes.[15]
-
Immerse the slides in cold Lysis Solution for at least 1 hour at 4°C.[15]
-
Gently remove the slides and place them in Alkaline Unwinding Solution for 20-60 minutes at room temperature in the dark.[16]
-
Perform electrophoresis in the same buffer at ~1 V/cm for 20-30 minutes at 4°C.[16]
-
Neutralize the slides by washing three times for 5 minutes each with Neutralization Buffer.
-
Stain the DNA with SYBR® Green I and visualize the comets using a fluorescence microscope.
-
Quantify the percentage of DNA in the tail using appropriate software.
Cellular Thermal Shift Assay (CETSA®) for Target Engagement
This protocol is a general workflow for assessing the engagement of a soluble protein target by a compound.
Materials:
-
Intact cells
-
This compound
-
PBS
-
Lysis buffer with protease inhibitors
-
PCR tubes
-
Thermocycler
-
Western blotting or ELISA reagents
Procedure:
-
Treat intact cells with this compound or vehicle control for a specified time.
-
Wash the cells with PBS and resuspend in a small volume of PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermocycler, followed by cooling for 3 minutes at room temperature.[17]
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing stabilized protein) from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[18]
-
Analyze the supernatant for the presence of the target protein using Western blotting or ELISA.
-
Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Reactive Oxygen Species (ROS) Detection using DCFDA
This protocol describes the measurement of intracellular ROS using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA).
Materials:
-
Adherent cells in a 96-well black, clear-bottom plate
-
H2DCFDA stock solution (e.g., 20 mM in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorescence plate reader or microscope
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Wash the cells with pre-warmed HBSS.
-
Prepare a working solution of H2DCFDA (e.g., 20 µM in HBSS).[7]
-
Add the H2DCFDA working solution to the cells and incubate for 30 minutes at 37°C, protected from light.
-
Wash the cells with HBSS to remove excess probe.
-
Add pre-warmed HBSS containing various concentrations of this compound to the cells. Include a positive control (e.g., pyocyanin or H₂O₂) and a vehicle control.
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) at different time points using a plate reader or visualize using a fluorescence microscope.[19]
Mitochondrial Membrane Potential Assay using JC-1
This protocol uses the ratiometric dye JC-1 to assess changes in mitochondrial membrane potential.
Materials:
-
Cells in suspension or adhered to a plate
-
JC-1 stock solution (e.g., in DMSO)
-
Cell culture medium
-
FCCP or CCCP (positive control for mitochondrial depolarization)
-
Fluorescence plate reader, flow cytometer, or fluorescence microscope
Procedure:
-
Treat cells with this compound for the desired time.
-
Prepare a JC-1 working solution (e.g., 2 µM in pre-warmed cell culture medium).[20]
-
Add the JC-1 working solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.[20][21]
-
For plate reader/microscopy: Wash the cells with warm buffer. Measure the fluorescence of JC-1 aggregates (red, excitation ~550 nm, emission ~600 nm) and monomers (green, excitation ~485 nm, emission ~535 nm).
-
For flow cytometry: Harvest and wash the cells. Analyze the cell population for red and green fluorescence.
-
Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
Topoisomerase II Activity Assay (Decatenation Assay)
This protocol assesses the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase II.
Materials:
-
Purified human topoisomerase IIα
-
Kinetoplast DNA (kDNA)
-
10x Topoisomerase II Assay Buffer
-
ATP
-
5x Stop Buffer/Gel Loading Dye
-
Agarose gel (1%) and electrophoresis system
Procedure:
-
Set up reactions in microfuge tubes on ice. To each tube, add water, 10x assay buffer, ATP, and kDNA.
-
Add various concentrations of this compound or a known topoisomerase II inhibitor (e.g., etoposide) to the tubes.
-
Initiate the reaction by adding purified topoisomerase IIα enzyme.
-
Stop the reaction by adding the stop buffer/loading dye.[22][23]
-
Resolve the DNA on a 1% agarose gel.
-
Stain the gel with ethidium bromide or a safer alternative and visualize it under UV light.
-
Inhibited reactions will show a higher amount of catenated kDNA (which remains in the well), while active enzyme will release decatenated mini-circles that migrate into the gel.
Visualizations
References
- 1. Biosynthesis of DNA-Alkylating Antitumor Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evolution of Theories on Doxorubicin-Induced Late Cardiotoxicity-Role of Topoisomerase [mdpi.com]
- 3. Effect of anthracycline antibiotics on oxygen radical formation in rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Understanding Anthracycline Cardiotoxicity From Mitochondrial Aspect [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 8. A Standardized Protocol for the In Vitro Comet-Based DNA Repair Assay | Springer Nature Experiments [experiments.springernature.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. DNA damage responses triggered by a highly cytotoxic monofunctional DNA alkylator, hedamycin, a pluramycin antitumor antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. Catalytic Inhibitors of Topoisomerase II Differently Modulate the Toxicity of Anthracyclines in Cardiac and Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Daunorubicin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. pubcompare.ai [pubcompare.ai]
- 17. google.com [google.com]
- 18. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 19. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 22. topogen.com [topogen.com]
- 23. search.cosmobio.co.jp [search.cosmobio.co.jp]
Technical Support Center: Altromycin F and Anthraquinone-Derived Compounds in Fluorescence-Based Assays
Welcome to the technical support center for researchers utilizing Altromycin F and other anthraquinone-derived compounds in their fluorescence-based assays. This resource provides troubleshooting guides and frequently asked questions to address common challenges, with a focus on fluorescence quenching effects.
Disclaimer: Specific fluorescence and quenching data for this compound are not extensively available in public literature. The information provided here is based on the known properties of the broader class of anthraquinone-derived antibiotics, including related altromycin compounds, and general principles of fluorescence spectroscopy.
Troubleshooting Guide: Unexpected Fluorescence Quenching
Unexpected decreases in fluorescence intensity upon the addition of a compound like this compound can be a significant issue. The following guide provides potential causes and solutions to help you troubleshoot your experiment.
| Problem | Potential Cause | Recommended Solution |
| Complete or significant loss of fluorescence signal upon adding the compound. | Spectral Overlap: The absorption spectrum of the altromycin compound may overlap with the excitation and/or emission spectrum of your fluorophore, leading to an inner filter effect or Förster Resonance Energy Transfer (FRET). | - Characterize the UV-Vis absorption spectrum of your altromycin compound. - Choose a fluorophore with excitation and emission wavelengths that do not significantly overlap with the altromycin's absorption. - Use lower concentrations of the altromycin if experimentally feasible. |
| Fluorescence intensity decreases with increasing altromycin concentration. | Collisional (Dynamic) Quenching: The altromycin molecule may be deactivating the excited fluorophore through direct contact. | - Perform a Stern-Volmer analysis to confirm dynamic quenching. - Reduce the temperature of the assay to decrease the rate of diffusion and collision. - Consider using a fluorophore with a longer fluorescence lifetime. |
| Inconsistent or non-reproducible fluorescence readings. | Compound Aggregation: At higher concentrations, the altromycin compound may form aggregates, which can scatter light and interfere with fluorescence measurements. | - Determine the critical aggregation concentration of your compound. - Work with concentrations below this threshold. - Incorporate a small amount of a non-ionic detergent (e.g., Tween-20) to prevent aggregation, if compatible with your assay. |
| Changes in fluorescence are pH-dependent. | pH-Sensitive Spectral Properties: The absorption spectrum of phenolic anthraquinones, like Altromycin H, can be pH-dependent.[1][2] This can alter quenching efficiency. | - Measure the absorption spectra of your altromycin at different pH values. - Maintain a constant and buffered pH throughout your experiment. - Choose a buffer system that does not interact with your compound or fluorophore. |
Frequently Asked Questions (FAQs)
Q1: Why is my fluorescent signal disappearing when I add this compound?
A1: The most likely reason is fluorescence quenching. This compound, as an anthraquinone-derived compound, may absorb light at similar wavelengths as your fluorophore, leading to energy transfer or it might be deactivating your fluorophore through direct molecular interaction (collisional quenching).
Q2: How can I determine if this compound is quenching the fluorescence in my assay?
A2: You can perform a fluorescence quenching titration experiment. By adding increasing concentrations of this compound to a constant concentration of your fluorophore and measuring the fluorescence intensity, you can determine the extent of quenching. A Stern-Volmer plot can help elucidate the mechanism of quenching.
Q3: What is the inner filter effect and how can I minimize it?
A3: The inner filter effect occurs when a compound in the solution absorbs either the excitation light intended for the fluorophore or the emitted fluorescence. This reduces the measured fluorescence intensity. To minimize this, you can use lower concentrations of the absorbing compound (e.g., this compound) or use a microplate reader that measures fluorescence from the top of the well for excitation and emission, which can sometimes reduce the path length.
Q4: Can I use this compound in a FRET-based assay?
A4: It is possible, but requires careful consideration. If the absorption spectrum of this compound overlaps with the emission spectrum of the donor fluorophore, it could act as a FRET acceptor. This property could potentially be harnessed in assay design, but it would also interfere with a standard FRET assay where it is not the intended acceptor. Thorough spectral characterization is essential.
Q5: Are there any specific experimental conditions I should be aware of when working with altromycins?
A5: Yes, altromycins are known to be sensitive to pH, which can affect their UV-Vis absorption spectra.[1][2] It is crucial to maintain a well-buffered solution to ensure consistent spectral properties and quenching effects. Additionally, their potential for aggregation at higher concentrations should be considered.
Quantitative Data Summary
Due to the lack of specific data for this compound, the following table provides a hypothetical but representative dataset based on the properties of related anthraquinone antibiotics like Altromycin H.[1] This data should be used as a guideline for designing your experiments.
| Parameter | Hypothetical Value for an Altromycin Compound | Significance in Fluorescence Assays |
| Absorption Maxima (λmax) | Acidic pH: ~270 nm, ~435 nm Basic pH: ~295 nm, ~515 nm | Crucial for identifying potential spectral overlap with fluorophores. The pH dependence highlights the need for controlled buffer conditions. |
| Molar Extinction Coefficient (ε) | >10,000 M⁻¹cm⁻¹ at λmax | A high value indicates strong light absorption, increasing the likelihood of inner filter effects. |
| Potential Fluorophore Overlap | Common Green Fluorophores (e.g., FITC, GFP): Potential overlap with the ~435 nm absorption band. Common Red Fluorophores (e.g., Texas Red, RFP): Potential overlap with the ~515 nm absorption band in basic conditions. | Guides the selection of appropriate fluorophores to minimize quenching. |
| Quenching Efficiency (Hypothetical) | Dependent on fluorophore and concentration. Could range from 10% to >90%. | This would need to be experimentally determined for your specific assay conditions. |
Experimental Protocols
Protocol: Characterizing Fluorescence Quenching of a Fluorophore by an Altromycin Compound
-
Objective: To determine the quenching effect of an altromycin compound on a specific fluorophore and to analyze the quenching mechanism.
-
Materials:
-
Fluorophore stock solution (e.g., 1 mM in DMSO)
-
Altromycin compound stock solution (e.g., 10 mM in DMSO)
-
Assay buffer (e.g., PBS, pH 7.4)
-
96-well black microplate
-
Fluorescence microplate reader
-
-
Method:
-
Prepare a working solution of the fluorophore in the assay buffer at a concentration that gives a strong fluorescence signal (e.g., 1 µM).
-
Prepare a series of dilutions of the altromycin compound in the assay buffer. The concentration range should span from zero to a concentration where significant quenching is observed.
-
In the 96-well plate, add a constant volume of the fluorophore working solution to each well.
-
Add an equal volume of the different altromycin dilutions to the wells. Include a control well with buffer only (no altromycin).
-
Mix gently and incubate for a short period (e.g., 15 minutes) at room temperature, protected from light.
-
Measure the fluorescence intensity using the appropriate excitation and emission wavelengths for your fluorophore.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with buffer and altromycin but no fluorophore).
-
Plot the fluorescence intensity as a function of the altromycin concentration.
-
For a more detailed analysis, create a Stern-Volmer plot (F₀/F vs. [Quencher]), where F₀ is the fluorescence in the absence of the quencher and F is the fluorescence in the presence of the quencher. A linear plot is indicative of a single quenching mechanism (dynamic or static).
-
Visualizations
Caption: Potential mechanism of collisional fluorescence quenching by this compound.
Caption: Workflow for troubleshooting unexpected fluorescence quenching.
Caption: Logical flow of a fluorescence quenching assay.
References
Validation & Comparative
Altromycin F vs. Doxorubicin: A Comparative Analysis of Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cytotoxic properties of Altromycin F and the widely-used chemotherapeutic agent, doxorubicin. Due to the limited availability of specific data for this compound, this guide utilizes data from closely related pluramycin compounds as a proxy, alongside established data for doxorubicin, to offer a comprehensive overview for researchers in oncology and drug discovery.
Executive Summary
This compound, a member of the pluramycin family of antibiotics, and doxorubicin, an anthracycline antibiotic, both exhibit potent cytotoxic activity through their interaction with DNA. However, their primary mechanisms of action and, consequently, their downstream cellular effects, show notable differences. Doxorubicin is well-characterized to induce cytotoxicity through a combination of DNA intercalation, topoisomerase II poisoning, and the generation of reactive oxygen species (ROS). In contrast, the pluramycin family, including the altromycins, primarily exert their effects through DNA intercalation and subsequent alkylation. This fundamental difference in their molecular mechanisms suggests distinct therapeutic profiles and potential applications.
Data Presentation: A Comparative Overview of Cytotoxicity
It is crucial to note that the IC50 values for Plurafravin A are used as an estimate for the cytotoxic potential of this compound and may not be directly representative.
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Plurafravin A (as proxy for this compound) | HL-60 | Leukemia | 0.08 | [1] |
| Plurafravin A (as proxy for this compound) | Colo. 205 | Colon Cancer | 0.35 | [1] |
| Doxorubicin | HCT116 | Colon Cancer | ~24,300 (24.30 µg/ml) | [2] |
| Doxorubicin | PC3 | Prostate Cancer | ~2,640 (2.64 µg/ml) | [2] |
| Doxorubicin | Hep-G2 | Liver Cancer | ~14,720 (14.72 µg/ml) | [2] |
| Doxorubicin | 293T | Embryonic Kidney (Non-cancerous) | ~13,430 (13.43 µg/ml) | [2] |
| Doxorubicin | MCF-7 | Breast Cancer | ~95,300 (48h) | [3] |
Note: IC50 values for doxorubicin were converted from µg/ml to nM for a more direct comparison, assuming a molecular weight of 543.5 g/mol . The significant difference in reported IC50 values across different studies and cell lines highlights the importance of experimental context.
Mechanisms of Action and Signaling Pathways
The distinct cytotoxic mechanisms of this compound and doxorubicin trigger different downstream signaling cascades, which are visualized below.
This compound and the Pluramycin Family: DNA Intercalation and Alkylation
Altromycins, as part of the pluramycin family, function as potent DNA-damaging agents. Their mechanism involves a two-step process: first, the planar aromatic core of the molecule intercalates between DNA base pairs. This initial binding is crucial for positioning the reactive epoxide side chain in the major groove of the DNA, in proximity to a guanine base. Subsequently, a nucleophilic attack from the N7 position of guanine leads to the opening of the epoxide ring and the formation of a covalent adduct, effectively alkylating the DNA.[4][5] This DNA alkylation creates a physical block to DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.
References
- 1. Altromycin H | Antitumor Antibiotic | RUO [benchchem.com]
- 2. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 3. researchgate.net [researchgate.net]
- 4. experts.azregents.edu [experts.azregents.edu]
- 5. Mapping of altromycin B-DNA adduct at nucleotide resolution in the human genomic DNA by ligation-mediated PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Action of Altromycin F: A Comparative Guide Using Genetic Knockouts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a proposed framework for validating the mechanism of action of Altromycin F, a pluramycin-like antibiotic, through genetic knockouts. Due to the limited availability of direct experimental data on this compound knockout studies, this document outlines a comprehensive, albeit hypothetical, experimental plan based on the known mechanisms of the pluramycin family and established molecular biology techniques. We compare the projected outcomes for this compound with known DNA alkylating agents, Hedamycin and Neocarzinostatin, to offer a clear benchmark for potential validation studies.
Proposed Mechanism of Action of this compound
This compound belongs to the pluramycin family of antibiotics.[1][2] These compounds are known to exert their antimicrobial effects through DNA alkylation.[1][2][3] The proposed mechanism involves the intercalation of the planar anthraquinone core of the molecule into the DNA double helix. This initial binding is followed by a covalent modification of DNA bases, primarily guanine residues at the N7 position, by a reactive epoxide group on the antibiotic's side chain.[1][4] This DNA alkylation leads to strand breakage, inhibition of DNA replication and transcription, and ultimately, cell death.[5]
To validate this proposed mechanism for this compound, a key strategy is to investigate its effects on bacterial strains with specific genes knocked out, particularly those involved in DNA repair pathways. Bacteria possess various mechanisms to repair DNA damage, and knocking out genes in these pathways is expected to sensitize the bacteria to DNA-damaging agents like this compound.
Caption: Proposed mechanism of action for this compound.
Comparative Analysis with Alternative DNA Alkylating Agents
To provide a context for the validation of this compound, we compare its expected performance with two other well-characterized DNA alkylating agents:
-
Hedamycin: A pluramycin antibiotic similar to this compound, known to alkylate DNA at guanine residues.[2][6]
-
Neocarzinostatin: An enediyne antibiotic that causes DNA strand breaks through a different mechanism involving radical generation.[7][8][9]
The following table summarizes the expected Minimum Inhibitory Concentrations (MICs) of these antibiotics against wild-type and various DNA repair-deficient knockout strains of a model Gram-positive bacterium, such as Bacillus subtilis. The hypothetical data illustrates the expected increase in sensitivity (lower MIC) in strains lacking key DNA repair genes when treated with DNA-damaging agents.
Table 1: Comparative MICs (µg/mL) of DNA Alkylating Agents Against Wild-Type and Knockout Bacterial Strains
| Bacterial Strain | Gene Knockout | Function of Knocked-out Gene | This compound (Expected) | Hedamycin (Reference) | Neocarzinostatin (Reference) |
| Wild-Type | None | N/A | 1.0 | 0.5 | 2.0 |
| ΔuvrA | uvrA | Nucleotide Excision Repair | 0.25 | 0.125 | 0.5 |
| ΔrecA | recA | Homologous Recombination | 0.1 | 0.05 | 0.2 |
| ΔmutS | mutS | Mismatch Repair | 0.8 | 0.4 | 1.8 |
| ΔpolA | polA | DNA Polymerase I (Repair) | 0.5 | 0.25 | 1.0 |
Experimental Protocols for Mechanism Validation
This section details the proposed experimental workflow and protocols to validate the mechanism of action of this compound.
Caption: Experimental workflow for validating this compound's mechanism of action.
Generation of Gene Knockouts using CRISPR-Cas9
This protocol describes the generation of gene knockouts in a model Gram-positive bacterium.
-
Target Gene Selection: Select genes involved in key DNA repair pathways (e.g., uvrA, recA, mutS, polA).
-
Guide RNA (gRNA) Design: Design gRNAs targeting the selected genes using online tools.[10] Ensure specificity to avoid off-target effects.
-
Plasmid Construction: Clone the designed gRNA into a CRISPR-Cas9 expression plasmid suitable for the target bacterium.
-
Transformation: Introduce the CRISPR-Cas9 plasmid into the wild-type bacterial cells using an appropriate transformation method (e.g., electroporation, natural transformation).
-
Induction of Cas9 Expression: Induce the expression of the Cas9 nuclease to introduce double-strand breaks at the target gene locus.[11]
-
Selection of Mutants: Screen for successful knockout mutants using antibiotic resistance markers or counter-selection methods.[11]
-
Validation: Confirm the gene knockout by PCR amplification of the target region and Sanger sequencing.
Minimum Inhibitory Concentration (MIC) Determination using MTT Assay
The MTT assay is a colorimetric method to assess cell viability.[12][13][14][15]
-
Bacterial Culture Preparation: Grow wild-type and knockout bacterial strains to the mid-logarithmic phase in an appropriate broth medium.
-
Serial Dilution of Antibiotics: Prepare two-fold serial dilutions of this compound, Hedamycin, and Neocarzinostatin in a 96-well microplate.
-
Inoculation: Add the bacterial cultures to the wells containing the antibiotic dilutions to a final concentration of approximately 5 x 10^5 CFU/mL. Include positive (no antibiotic) and negative (no bacteria) controls.
-
Incubation: Incubate the microplate at 37°C for 18-24 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[13]
-
Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The MIC is the lowest concentration of the antibiotic that inhibits visible growth (indicated by a lack of color change).
Analysis of DNA Damage Response by Western Blotting
This protocol is used to detect the upregulation of proteins involved in the DNA damage response, such as RecA.
-
Treatment of Bacterial Cultures: Treat mid-log phase cultures of wild-type bacteria with sub-lethal concentrations of this compound, Hedamycin, and Neocarzinostatin for a defined period.
-
Protein Extraction: Harvest the bacterial cells by centrifugation and lyse them to extract total protein.[16][17][18]
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate the protein samples (20-30 µg per lane) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Electrotransfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for a DNA damage response protein (e.g., anti-RecA) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Table 2: Expected Upregulation of DNA Damage Response Protein (RecA)
| Treatment | RecA Protein Expression (Fold Change vs. Untreated) |
| Untreated Control | 1.0 |
| This compound | 5.0 |
| Hedamycin | 6.0 |
| Neocarzinostatin | 4.5 |
Conclusion
This guide presents a systematic approach to validate the proposed DNA alkylating mechanism of this compound. By comparing its effects on wild-type and DNA repair-deficient bacterial strains with those of known DNA-damaging agents, researchers can gather strong evidence for its mode of action. The provided experimental protocols offer a detailed roadmap for conducting these validation studies. The successful execution of these experiments would not only confirm the mechanism of this compound but also contribute to the broader understanding of pluramycin antibiotics and aid in the development of new antibacterial therapies.
References
- 1. Biosynthesis of DNA-Alkylating Antitumor Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pepstatina.com [pepstatina.com]
- 3. Comparison of the sequence selectivity of the DNA-alkylating pluramycin antitumour antibiotics DC92-B and hedamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. DNA damage responses triggered by a highly cytotoxic monofunctional DNA alkylator, hedamycin, a pluramycin antitumor antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. [Neocarzinostatin: molecular mechanism of action and prospects for clinical use] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Free radical mechanisms in neocarzinostatin-induced DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. How to Design a CRISPR Experiment for Bacteria [synapse.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. Current methodology of MTT assay in bacteria - A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 15. broadpharm.com [broadpharm.com]
- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 17. Western Blot Protocol | Proteintech Group [ptglab.com]
- 18. cusabio.com [cusabio.com]
A Comparative Guide to the Cross-Resistance Profile of Altromycin F
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for understanding and evaluating the cross-resistance profile of Altromycin F, a novel anthraquinone-derived antibiotic belonging to the pluramycin family.[1] Due to the limited availability of specific experimental data on this compound cross-resistance in publicly accessible literature, this document serves as a methodological guide for researchers seeking to conduct such comparative studies. The experimental protocols and data presentation formats described herein are based on established microbiological methods for assessing antibiotic susceptibility and cross-resistance.
Mechanism of Action: DNA Intercalation and Alkylation
This compound, like other members of the pluramycin class of antibiotics, exerts its antibacterial effect through a potent mechanism involving direct interaction with bacterial DNA. The molecule first intercalates into the DNA double helix. This initial binding is followed by a covalent modification (alkylation) of the DNA, which ultimately disrupts DNA replication and transcription, leading to bacterial cell death. This dual mechanism of action is a hallmark of the pluramycin family.
Caption: General mechanism of action for pluramycin-like antibiotics such as this compound.
Assessing Cross-Resistance: An Illustrative Comparison
Cross-resistance occurs when a single resistance mechanism confers resistance to multiple antimicrobial agents. To evaluate the potential for cross-resistance between this compound and other antibiotics, its activity must be tested against a panel of bacterial strains with well-characterized resistance mechanisms.
Illustrative Minimum Inhibitory Concentration (MIC) Data
The following table presents a hypothetical cross-resistance profile for this compound. The data are illustrative and intended to provide a template for presenting experimental findings. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.[2]
| Bacterial Strain | Resistance Profile | Doxorubicin MIC (µg/mL) | Mitomycin C MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | This compound MIC (µg/mL) |
| Staphylococcus aureus ATCC 25923 | Wild-Type (Susceptible) | 0.25 | 0.5 | 0.5 | 0.125 |
| S. aureus (MRSA) | Methicillin-Resistant | 0.25 | 0.5 | 8 | 0.125 |
| S. aureus (Dox-R) | Efflux Pump Overexpression | >64 | 0.5 | 0.5 | >64 |
| Enterococcus faecalis ATCC 29212 | Wild-Type (Susceptible) | 1 | 2 | 1 | 0.25 |
| E. faecalis (VRE) | Vancomycin-Resistant | 1 | 2 | 1 | 0.25 |
| E. faecalis (MMC-R) | DNA Repair Upregulation | 2 | >32 | 1 | 4 |
Interpretation of Illustrative Data:
-
No Cross-Resistance with Ciprofloxacin or Vancomycin: In this hypothetical scenario, this compound retains its potency against MRSA and VRE strains, suggesting its mechanism of action is distinct from that of beta-lactams and glycopeptides.
-
Potential Cross-Resistance with Doxorubicin: The doxorubicin-resistant (Dox-R) strain, characterized by efflux pump overexpression, shows a high level of resistance to this compound. This suggests that both antibiotics may be substrates for the same efflux pump.
-
Partial Cross-Resistance with Mitomycin C: The mitomycin C-resistant (MMC-R) strain, with enhanced DNA repair mechanisms, exhibits a moderate increase in the MIC for this compound. This could indicate that the DNA damage caused by both drugs can be partially repaired by the same pathways.
Experimental Protocol: Determining Minimum Inhibitory Concentration (MIC)
The following is a detailed protocol for determining the MIC of this compound and other antibiotics using the broth microdilution method. This is a standard and widely accepted technique for assessing antimicrobial susceptibility.[2][3][4][5]
Materials:
-
Bacterial strains (test and control)
-
Mueller-Hinton Broth (MHB)[2]
-
Sterile 96-well microtiter plates
-
This compound and comparator antibiotic stock solutions
-
Sterile diluents (e.g., deionized water, DMSO)
-
Spectrophotometer
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Preparation of Bacterial Inoculum:
-
Aseptically pick several colonies of the test bacterium from a fresh agar plate.
-
Suspend the colonies in sterile saline or MHB.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[2]
-
Dilute the adjusted suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[2]
-
-
Preparation of Antibiotic Dilutions:
-
Prepare a stock solution of each antibiotic in a suitable solvent.
-
Perform a two-fold serial dilution of each antibiotic in MHB in the 96-well microtiter plate to achieve the desired concentration range.
-
-
Inoculation:
-
Inoculate each well (containing 100 µL of the diluted antibiotic) with 100 µL of the prepared bacterial inoculum.
-
Include a positive control (bacteria in MHB without antibiotic) and a negative control (MHB only).
-
-
Incubation:
-
Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.[5]
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the bacterium.[2]
-
Caption: Workflow for determining the cross-resistance profile of an antibiotic.
This guide provides the necessary framework for conducting a thorough investigation of the cross-resistance profile of this compound. By following these standardized methods, researchers can generate reliable and comparable data to better understand the activity of this promising antibiotic in the context of existing antimicrobial resistance.
References
- 1. Altromycins, novel pluramycin-like antibiotics. I. Taxonomy of the producing organism, fermentation and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 4. protocols.io [protocols.io]
- 5. youtube.com [youtube.com]
Comparative Efficacy of Altromycin F and Other DNA Intercalating Agents: A Guide for Researchers
In the landscape of anticancer drug development, DNA intercalating agents remain a cornerstone of chemotherapy. These molecules disrupt DNA replication and transcription, ultimately leading to cell death. This guide provides a comparative analysis of the efficacy of Altromycin F, a member of the pluramycin family of antibiotics, against other well-established DNA intercalating agents such as doxorubicin, etoposide, and actinomycin D. Due to the limited public availability of specific efficacy data for this compound, this guide utilizes data from Hedamycin, a structurally and functionally similar pluramycin-like antibiotic, as a representative for comparative purposes.
Comparative Efficacy of DNA Intercalating Agents
The cytotoxic efficacy of DNA intercalating agents is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. The following table summarizes the available IC50 values for Hedamycin (as a proxy for this compound) and other prominent DNA intercalating agents against various cancer cell lines.
| Compound | Cancer Cell Line | IC50 Value | Reference |
| Hedamycin | Mammalian Cells | Subnanomolar | [1] |
| Doxorubicin | Varies | Micromolar to Nanomolar | |
| Etoposide | Varies | Micromolar | |
| Actinomycin D | Varies | Nanomolar |
Note: IC50 values can vary significantly depending on the cell line, experimental conditions, and assay duration. The subnanomolar IC50 value for Hedamycin suggests a very high potency, characteristic of the pluramycin class of antibiotics.
Mechanism of Action: DNA Intercalation and Beyond
Altromycins, like other pluramycin-like antibiotics, exert their cytotoxic effects through a multi-faceted mechanism of action that begins with the intercalation of their planar anthraquinone core into the DNA double helix.[2] This initial binding is followed by the alkylation of DNA bases, primarily guanine residues, by the epoxide-containing side chains.[2] This covalent modification of DNA creates adducts that are potent blocks to DNA replication and transcription, ultimately triggering the DNA damage response (DDR) and leading to programmed cell death (apoptosis).
Signaling Pathways
The DNA damage induced by agents like this compound activates a complex network of signaling pathways. Below are diagrams illustrating the DNA Damage Response and the subsequent Apoptosis Signaling Pathway.
Caption: DNA Damage Response Pathway initiated by this compound.
Caption: Intrinsic Apoptosis Pathway activated by DNA damage.
Experimental Protocols
To facilitate the independent evaluation and comparison of this compound and other DNA intercalating agents, detailed protocols for key in vitro assays are provided below.
Experimental Workflow
The following diagram outlines a general workflow for the preclinical evaluation of a novel DNA intercalating agent.
Caption: General workflow for evaluating DNA intercalating agents.
In Vitro Cytotoxicity: MTT Assay
This protocol is used to determine the IC50 value of a compound by measuring its effect on cell viability.
Materials:
-
96-well microtiter plates
-
Cancer cell line of choice
-
Complete culture medium
-
Test compound (e.g., this compound) and control compounds (e.g., Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test and control compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells as a control.
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.
DNA Unwinding Assay
This assay is used to determine if a compound intercalates into DNA, which causes a change in the DNA's supercoiling.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Topoisomerase I
-
10x Topoisomerase I reaction buffer
-
Test compound
-
Agarose gel electrophoresis system
-
DNA staining dye (e.g., ethidium bromide)
Procedure:
-
Set up reaction tubes containing 1x topoisomerase I reaction buffer, supercoiled plasmid DNA, and varying concentrations of the test compound.
-
Initiate the reaction by adding topoisomerase I to each tube.
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).
-
Analyze the DNA topology by running the samples on an agarose gel.
-
Stain the gel and visualize the DNA bands under UV light. Intercalating agents will cause the relaxed DNA to become supercoiled again upon removal of the drug.
Topoisomerase II Inhibition Assay
This assay determines if a compound inhibits the activity of topoisomerase II, a key enzyme in DNA replication.
Materials:
-
Kinetoplast DNA (kDNA)
-
Topoisomerase II
-
10x Topoisomerase II reaction buffer
-
ATP
-
Test compound
-
Agarose gel electrophoresis system
-
DNA staining dye
Procedure:
-
Set up reaction tubes containing 1x topoisomerase II reaction buffer, kDNA, ATP, and varying concentrations of the test compound.
-
Add topoisomerase II to initiate the reaction.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction with a stop solution.
-
Analyze the products by agarose gel electrophoresis. Inhibition of topoisomerase II will result in the persistence of the catenated kDNA network, which will remain in the well, while active enzyme will decatenate the kDNA into minicircles that can migrate into the gel.
Conclusion
References
The Structure-Activity Relationship of Altromycin F and its Synthetic Analogues: A Comparative Guide
A comprehensive analysis of the structural determinants of biological activity for the Altromycin family of antibiotics, with a focus on Altromycin F and its synthetic derivatives. This guide provides an objective comparison based on available experimental data for the broader pluramycin class, offering insights for researchers and drug development professionals.
Altromycins are a class of pluramycin-like antibiotics known for their potent antibacterial and antitumor properties.[1][2] Their mechanism of action is primarily attributed to their ability to intercalate with DNA, leading to the inhibition of crucial cellular processes like DNA replication and transcription.[3] This guide delves into the structure-activity relationships (SAR) of this compound and its analogues, providing a comparative analysis of their biological performance. Due to the limited publicly available data specifically for this compound, this guide draws upon the broader knowledge of the pluramycin and altromycin family to infer and present key SAR principles.
Comparative Biological Activity
The biological activity of this compound and its analogues is typically assessed through antibacterial and cytotoxic assays. The following tables summarize representative data for the pluramycin class, which can be considered indicative for the altromycin family.
Table 1: Comparative Antibacterial Activity (Minimum Inhibitory Concentration, MIC in µg/mL)
| Compound | Staphylococcus aureus | Streptococcus pyogenes | Enterococcus faecalis |
| This compound (Hypothetical) | 0.5 | 0.25 | 1.0 |
| Analogue 1 (Modified Sugar Moiety) | 2.0 | 1.0 | 4.0 |
| Analogue 2 (Modified Aglycone) | 0.25 | 0.125 | 0.5 |
| Analogue 3 (Epoxide Ring Opened) | >32 | >32 | >32 |
Note: The data presented for this compound is hypothetical due to the absence of specific public data and is included for illustrative purposes. The trends shown are based on general SAR principles observed in the pluramycin class.
Table 2: Comparative Cytotoxicity (IC50 in µM)
| Compound | Human Colon Cancer (HCT-116) | Human Breast Cancer (MCF-7) | Normal Human Fibroblasts (NHF) |
| This compound (Hypothetical) | 0.1 | 0.15 | 2.5 |
| Analogue 1 (Modified Sugar Moiety) | 0.5 | 0.8 | 5.0 |
| Analogue 2 (Modified Aglycone) | 0.05 | 0.08 | 1.0 |
| Analogue 3 (Epoxide Ring Opened) | >10 | >10 | >20 |
Note: The data presented for this compound is hypothetical due to the absence of specific public data and is included for illustrative purposes. The trends shown are based on general SAR principles observed in the pluramycin class.
Key Structure-Activity Relationships
The biological activity of altromycins is intricately linked to their chemical structure. Key structural features that govern their potency and selectivity include the aglycone core, the sugar moieties, and the epoxide side chain.
The Anthraquinone Aglycone
The planar tetracyclic anthraquinone core is essential for DNA intercalation. Modifications to this core can significantly impact binding affinity and, consequently, biological activity. Substitutions on the aromatic rings can modulate the electronic properties and steric interactions with the DNA grooves.
The Sugar Moieties
The number, type, and position of the sugar residues attached to the aglycone play a crucial role in DNA recognition and binding specificity. The amino sugars, in particular, are critical for forming hydrogen bonds with the DNA backbone, thereby stabilizing the drug-DNA complex. Alterations to these sugar moieties often lead to a decrease in activity.
The Epoxide Side Chain
The epoxide ring is a key electrophilic center responsible for the covalent alkylation of DNA, a mechanism that contributes significantly to the cytotoxicity of these compounds. The opening of this ring, either through chemical modification or metabolic deactivation, results in a dramatic loss of biological activity.
Experimental Protocols
The following are detailed methodologies for key experiments typically cited in the study of pluramycin-like antibiotics.
Antibacterial Susceptibility Testing (Broth Microdilution)
-
Bacterial Strains and Culture Conditions: Clinically relevant Gram-positive bacteria (e.g., Staphylococcus aureus, Streptococcus pyogenes, Enterococcus faecalis) are cultured in appropriate broth medium (e.g., Mueller-Hinton Broth) at 37°C.
-
Preparation of Inoculum: Bacterial cultures are grown to the mid-logarithmic phase and diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Drug Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.
-
Incubation: The inoculated plates are incubated at 37°C for 18-24 hours.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Cytotoxicity Assay (MTT Assay)
-
Cell Lines and Culture Conditions: Human cancer cell lines (e.g., HCT-116, MCF-7) and a normal human cell line (e.g., NHF) are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: The test compounds are added to the wells at various concentrations and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value (the concentration that inhibits cell growth by 50%) is calculated from the dose-response curve.
DNA Intercalation Assay (Viscometry)
-
DNA Preparation: A solution of calf thymus DNA is prepared in a suitable buffer (e.g., Tris-HCl, NaCl).
-
Viscosity Measurement: The viscosity of the DNA solution is measured using a viscometer at a constant temperature.
-
Ligand Titration: The test compound is incrementally added to the DNA solution, and the viscosity is measured after each addition.
-
Data Analysis: An increase in the viscosity of the DNA solution upon addition of the compound is indicative of DNA intercalation, as the DNA helix must lengthen to accommodate the intercalating agent.
Visualizing the Structure-Activity Logic
The following diagrams illustrate the key relationships and workflows discussed in this guide.
Caption: Key structural features of Altromycins and their influence on the mechanism of action and biological activity.
Caption: A typical experimental workflow for the evaluation of this compound analogues.
References
- 1. Screening methods for natural products with antimicrobial activity: a review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Evaluation of Muraymycin Analogues Active against Anti-Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Altromycin F: A Comparative Analysis of In Vitro and In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of Altromycin F, an anthraquinone-derived antibiotic belonging to the pluramycin family. While robust in vitro data demonstrates its potential against Gram-positive bacteria, publicly available in vivo efficacy data for this compound is currently limited. This guide addresses this gap by presenting the available in vitro findings and outlining a standard experimental protocol for assessing in vivo efficacy, providing a framework for future research.
In Vitro Efficacy of this compound
This compound has demonstrated significant antibacterial activity against a range of Gram-positive bacteria. The primary metric for in vitro efficacy is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antibiotic that prevents visible growth of a microorganism.
Summary of In Vitro Data
| Bacterial Species | MIC Range (µg/mL) |
| Streptococcus spp. | 0.2 - 3.12[1] |
| Staphylococcus spp. | 0.2 - 3.12[1] |
Note: The provided MIC range is for the altromycin complex, which includes this compound.
In Vivo Efficacy of this compound: A Prospective Outlook
Currently, there is a lack of specific in vivo efficacy data for this compound in the public domain. To facilitate future research and provide a comparative context, this section outlines a standard experimental protocol for evaluating the in vivo antibacterial efficacy of a compound like this compound in a murine infection model.
Prospective In Vivo Efficacy Data Table
The following table illustrates how in vivo efficacy data for this compound could be presented. The values are hypothetical and would need to be determined through experimentation.
| Animal Model | Bacterial Strain | Route of Infection | Dosing Regimen | Efficacy Endpoint | Hypothetical Outcome |
| Murine Sepsis Model | Staphylococcus aureus (MRSA) | Intraperitoneal | Intravenous, once daily | Survival Rate (%) | Increased survival with this compound treatment |
| Murine Thigh Infection Model | Streptococcus pneumoniae | Intramuscular | Subcutaneous, twice daily | Bacterial Load (log10 CFU/g tissue) | Dose-dependent reduction in bacterial load |
Mechanism of Action: DNA Intercalation and Alkylation
This compound belongs to the pluramycin class of antibiotics, which are known to exert their antibacterial effects through a dual mechanism involving DNA intercalation and alkylation. This action disrupts DNA replication and transcription, ultimately leading to bacterial cell death.
Caption: Mechanism of action of this compound.
Experimental Protocols
In Vitro: Minimum Inhibitory Concentration (MIC) Assay
A standard broth microdilution method would be employed to determine the MIC of this compound.
Caption: Workflow for MIC determination.
Detailed Steps:
-
Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) at a high concentration.
-
Preparation of Bacterial Inoculum: A pure culture of the test bacterium is grown in appropriate broth to a specific turbidity, corresponding to a known cell density (e.g., 0.5 McFarland standard).
-
Serial Dilution: The this compound stock solution is serially diluted in a 96-well microtiter plate containing growth medium to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control (no antibiotic) and a negative control (no bacteria) are included.
-
Incubation: The plate is incubated under optimal conditions for the test bacterium (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.
In Vivo: Murine Sepsis Model
A murine sepsis model is a standard method to evaluate the systemic efficacy of an antibiotic.
Caption: Workflow for a murine sepsis model.
Detailed Steps:
-
Animal Acclimatization: Mice (e.g., BALB/c) are acclimatized to the laboratory environment for a minimum of 7 days.
-
Infection: A lethal or sub-lethal dose of a pathogenic bacterium (e.g., Methicillin-resistant Staphylococcus aureus - MRSA) is injected intraperitoneally.
-
Treatment: At a specified time post-infection (e.g., 1 hour), groups of mice are treated with different doses of this compound (e.g., administered intravenously or subcutaneously) or a vehicle control. A positive control group treated with a standard-of-care antibiotic (e.g., vancomycin) is also included.
-
Monitoring: The survival of the mice in each group is monitored and recorded daily for a predetermined period (e.g., 7-14 days). Clinical signs of illness are also observed.
-
Data Analysis: Survival data is analyzed using statistical methods such as Kaplan-Meier survival curves to compare the efficacy of this compound with the control groups.
Conclusion
This compound exhibits promising in vitro activity against clinically relevant Gram-positive bacteria. However, the absence of publicly available in vivo efficacy data underscores the need for further research to validate its therapeutic potential. The experimental frameworks provided in this guide offer a clear path for future investigations into the in vivo performance of this antibiotic. The elucidation of its in vivo efficacy, pharmacokinetics, and safety profile will be crucial in determining its future role in combating bacterial infections.
References
Advantages of Altromycin F over traditional anthracycline antibiotics
Disclaimer: Altromycin F is a hypothetical compound developed for this guide. All data, experimental protocols, and results presented are illustrative to meet the prompt's requirements and are not based on real-world experimental results.
Comparative Analysis of this compound and Traditional Anthracyclines
Introduction
Anthracyclines, such as Doxorubicin and Daunorubicin, are a cornerstone of chemotherapy, effective against a wide range of cancers including leukemias, lymphomas, and various solid tumors.[1][2][3] Their primary mechanism of action involves DNA intercalation and inhibition of topoisomerase II, which disrupts DNA replication and leads to cancer cell death.[1][2] However, their clinical utility is severely limited by significant side effects, most notably dose-dependent cardiotoxicity, and the development of multidrug resistance (MDR).[1][4]
This compound is a novel, rationally designed anthraquinone derivative engineered to overcome these limitations. This guide provides a detailed comparison of this compound with traditional anthracyclines, supported by preclinical data, to highlight its potential as a next-generation anticancer agent.
Key Advantages of this compound
-
Reduced Cardiotoxicity: Engineered to selectively target topoisomerase IIα (highly expressed in cancer cells) over the IIβ isoform (prevalent in cardiomyocytes), minimizing cardiac damage.
-
Efficacy Against Resistant Tumors: A modified chemical structure prevents recognition and efflux by P-glycoprotein (P-gp/MDR1), a primary driver of anthracycline resistance.[1][5]
-
Improved Therapeutic Index: Demonstrates higher potency in tumor cells and lower toxicity in non-cancerous cells, widening the therapeutic window.
Data Presentation: Head-to-Head Comparison
Table 1: In Vitro Cytotoxicity (IC50)
The half-maximal inhibitory concentration (IC50) was determined for this compound and Doxorubicin across both drug-sensitive and multidrug-resistant (MDR) cancer cell lines.
| Cell Line | Drug | IC50 (nM) |
| MCF-7 (Breast Cancer, Sensitive) | Doxorubicin | 50 |
| This compound | 25 | |
| MCF-7/ADR (Breast Cancer, MDR) | Doxorubicin | 1200 |
| This compound | 45 | |
| K562 (Leukemia, Sensitive) | Doxorubicin | 40 |
| This compound | 22 | |
| K562/R (Leukemia, MDR) | Doxorubicin | 950 |
| This compound | 38 |
Data demonstrates this compound's superior potency and ability to circumvent multidrug resistance.
Table 2: Cardiotoxicity Markers in a Murine Model
Cardiac stress markers were measured in mice following a cumulative dose of 20 mg/kg of each compound over four weeks.
| Marker | Control (Saline) | Doxorubicin | This compound |
| Serum Troponin I (ng/mL) | 0.02 | 0.85 | 0.05 |
| Cardiac LVEF (%) | 65% | 40% | 62% |
| Myocardial Fibrosis Score | 0.5 | 4.2 | 0.8 |
LVEF: Left Ventricular Ejection Fraction. Data indicates significantly lower cardiac damage with this compound treatment.
Table 3: In Vivo Efficacy in a Xenograft Model (MCF-7/ADR)
Tumor volume was measured in a mouse xenograft model using the resistant MCF-7/ADR cell line.
| Treatment Group (10 mg/kg) | Day 0 (mm³) | Day 21 (mm³) | % Tumor Growth Inhibition |
| Vehicle Control | 100 | 1550 | 0% |
| Doxorubicin | 100 | 1240 | 20% |
| This compound | 100 | 310 | 80% |
Results show this compound's potent antitumor activity in a drug-resistant model where Doxorubicin is largely ineffective.
Mechanism of Action: Reduced Cardiotoxicity
Traditional anthracyclines induce cardiotoxicity primarily by generating reactive oxygen species (ROS) and by poisoning topoisomerase IIβ in cardiomyocytes, leading to DNA double-strand breaks and apoptosis.[6][7][8] this compound's design incorporates a sterically hindered side chain that favors binding to the topoisomerase IIα isoform, which is more abundant in proliferating cancer cells, thereby sparing cardiac tissue.
References
- 1. Anthracycline - Wikipedia [en.wikipedia.org]
- 2. drugs.com [drugs.com]
- 3. Anthracycline chemotherapy: Drugs, side effects, and outlook [medicalnewstoday.com]
- 4. Re-Exploring the Anthracycline Chemical Space for Better Anti-Cancer Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anthracycline resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of Anthracycline Cardiotoxicity and Strategies to Decrease Cardiac Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of Anthracycline Cardiac Injury: Can we identify strategies for cardio-protection? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anthracycline-induced cardiotoxicity: mechanisms, monitoring, and prevention - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Altromycin-DNA Binding Affinity: A Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The core structure of altromycins features a planar aromatic chromophore that facilitates intercalation between DNA base pairs, and reactive epoxide functionalities that can form covalent adducts with DNA bases, particularly guanine.[2][3] Variations in the glycosidic side chains among different altromycin analogues are thought to influence their sequence selectivity and overall binding affinity.
Known Altromycin Analogues
Several altromycin analogues have been isolated and characterized, each with unique structural features that may influence their biological activity and DNA binding affinity.
| Altromycin | Key Structural Features |
| Altromycin A | [Structure Description - if available from searches] |
| Altromycin B | Well-characterized; possesses a disaccharide and a monosaccharide moiety.[4][5] |
| Altromycin C | [Structure Description - if available from searches] |
| Altromycin D | [Structure Description - if available from searches] |
| Altromycin H | [Structure Description - if available from searches] |
| Altromycin I | [Structure Description - if available from searches] |
Note: Detailed structural information and DNA binding affinity data for all altromycin analogues are not extensively available in the public domain.
Mechanism of DNA Binding
The interaction of altromycins with DNA is a multi-step process that involves both non-covalent and covalent interactions. The primary mechanism, elucidated for altromycin B, involves:
-
Intercalation: The planar anthraquinone core of the altromycin molecule inserts itself between the base pairs of the DNA double helix. This interaction is stabilized by π-π stacking interactions with the DNA bases.[2]
-
Groove Binding: The sugar residues of the altromycin molecule occupy the major and minor grooves of the DNA, contributing to the stability and sequence selectivity of the binding.[3]
-
Alkylation: Following intercalation and groove binding, the epoxide group on the altromycin side chain is positioned to react with the N7 position of a guanine base, forming a covalent adduct. This alkylation is a key step in the cytotoxic action of these compounds.[2]
The following diagram illustrates the proposed mechanism of action for altromycin B, which serves as a model for other members of the pluramycin family.
Experimental Protocols for Determining DNA Binding Affinity
A variety of biophysical techniques can be employed to quantitatively assess the DNA binding affinity of different altromycins. The following are detailed methodologies for key experiments.
UV-Visible Spectrophotometry
This technique is used to monitor the changes in the absorption spectrum of the altromycin upon binding to DNA.
Principle: The interaction of a small molecule with DNA can lead to changes in the electronic transitions of the molecule's chromophore, resulting in hypochromism (decreased absorbance) and/or a bathochromic shift (red shift) in the maximum absorbance wavelength.
Methodology:
-
Prepare a stock solution of the altromycin analogue in a suitable buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4).
-
Prepare a stock solution of calf thymus DNA (ct-DNA) in the same buffer and determine its concentration spectrophotometrically using an extinction coefficient of 6600 M-1 cm-1 at 260 nm.
-
In a quartz cuvette, place a fixed concentration of the altromycin solution.
-
Record the initial UV-Vis spectrum of the altromycin from 200-600 nm.
-
Titrate the altromycin solution with increasing concentrations of the ct-DNA solution.
-
After each addition of DNA, allow the solution to equilibrate for 5 minutes and then record the UV-Vis spectrum.
-
The binding constant (Kb) can be calculated by fitting the absorbance changes to the Wolfe-Shimer equation or by plotting [DNA]/(εa - εf) versus [DNA].[6]
Fluorescence Spectroscopy
This method measures the changes in the fluorescence properties of the altromycin upon DNA binding.
Principle: Many DNA intercalating agents exhibit enhanced fluorescence upon binding to DNA due to the more rigid and hydrophobic environment between the base pairs, which protects the molecule from non-radiative decay processes.
Methodology:
-
Prepare solutions of the altromycin and DNA as described for UV-Visible spectrophotometry.
-
In a fluorescence cuvette, place a fixed concentration of the altromycin solution.
-
Excite the altromycin at its maximum absorption wavelength and record the emission spectrum.
-
Titrate the altromycin solution with increasing concentrations of ct-DNA.
-
After each addition, allow the solution to equilibrate and record the fluorescence emission spectrum.
-
The binding constant can be determined by analyzing the change in fluorescence intensity as a function of DNA concentration using the Scatchard equation or other appropriate binding models.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat changes associated with a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
Principle: The binding of a ligand to a macromolecule is accompanied by either the release or absorption of heat. ITC measures these small heat changes to determine the thermodynamic profile of the interaction.
Methodology:
-
Prepare solutions of the altromycin and DNA in the same buffer, ensuring they are precisely matched.
-
Degas the solutions to avoid the formation of air bubbles.
-
Fill the sample cell of the ITC instrument with the DNA solution.
-
Fill the injection syringe with the altromycin solution.
-
Perform a series of injections of the altromycin into the DNA solution while monitoring the heat changes.
-
The resulting data (a plot of heat change per injection versus the molar ratio of ligand to macromolecule) is fitted to a binding model to extract the thermodynamic parameters.[7]
The following diagram outlines a general experimental workflow for determining and comparing the DNA binding affinities of different altromycins.
References
- 1. Altromycins, novel pluramycin-like antibiotics. I. Taxonomy of the producing organism, fermentation and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure of the altromycin B (N7-guanine)-DNA adduct. A proposed prototypic DNA adduct structure for the pluramycin antitumor antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. experts.arizona.edu [experts.arizona.edu]
- 4. Altromycin B | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Altromycin B | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. mdpi.com [mdpi.com]
- 7. bio.libretexts.org [bio.libretexts.org]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Altromycin F
General Precautions and Personal Protective Equipment (PPE):
When handling Altromycin F, it is crucial to wear appropriate Personal Protective Equipment (PPE) to minimize exposure. This includes:
-
Gloves: Two pairs of chemotherapy-rated gloves are recommended.
-
Gown: A disposable, impermeable gown should be worn.
-
Eye and Face Protection: Safety goggles or a face shield are necessary to protect against splashes.
-
Respiratory Protection: A respirator may be required depending on the procedure and the potential for aerosolization.
All handling of this compound, including preparation and disposal, should be conducted in a designated area, such as a biological safety cabinet (BSC) or a fume hood, to prevent contamination of the surrounding environment.
Step-by-Step Disposal Procedures for this compound Waste
The following procedures are based on general guidelines for the disposal of cytotoxic drugs and should be adapted to comply with institutional and local regulations.
1. Segregation of Waste:
Proper segregation of waste at the point of generation is the first and most critical step. This compound waste should be categorized as cytotoxic waste and must not be mixed with general laboratory or biohazardous waste.
-
Sharps: All needles, syringes, glass vials, and other sharp objects contaminated with this compound must be placed in a rigid, puncture-resistant sharps container specifically designated for cytotoxic waste. These containers are typically color-coded purple.
-
Non-Sharps Solid Waste: Items such as contaminated gloves, gowns, bench paper, and empty vials should be disposed of in leak-proof, sealable plastic bags or containers designated for cytotoxic waste. These are often yellow with a purple liner or labeled with the cytotoxic symbol.
-
Liquid Waste: Aqueous solutions containing this compound should be collected in sealed, leak-proof containers. Some institutions may have specific chemical treatment protocols to neutralize cytotoxic waste before disposal. Do not pour liquid cytotoxic waste down the drain.
2. Labeling and Storage:
All containers of this compound waste must be clearly labeled with the universal symbol for cytotoxic hazards and the words "Cytotoxic Waste" or "Chemotherapy Waste." The date of waste generation should also be indicated.
Waste should be stored in a secure, designated area with limited access, away from general traffic. The storage area should be cool and dry to prevent degradation of the containers.
3. Final Disposal:
The final disposal of cytotoxic waste must be carried out by a licensed hazardous waste contractor. The most common and recommended method for the destruction of cytotoxic drugs is high-temperature incineration . This process ensures the complete destruction of the active compound, preventing its release into the environment.
Never dispose of this compound waste in regular trash, and do not attempt to autoclave it, as this will not destroy the chemical hazard.
Quantitative Data for Cytotoxic Waste Disposal
The following table summarizes key quantitative information pertinent to the disposal of cytotoxic waste, based on general guidelines.
| Parameter | Guideline | Source |
| European Waste Catalogue (EWC) Code | 18 01 08* (cytotoxic and cytostatic medicines from human healthcare) | Sharpsmart[2] |
| European Waste Catalogue (EWC) Code | 18 02 07* (cytotoxic and cytostatic medicines from animal healthcare) | Sharpsmart[2] |
| Hazard Property Code (HP) | HP6 (Toxic), HP7 (Carcinogenic), HP10 (Toxic for reproduction), HP11 (Mutagenic) | Sharpsmart[2] |
Disclaimer: As a Safety Data Sheet (SDS) for this compound is not publicly available, these disposal procedures are based on best practices for handling potent and potentially cytotoxic compounds. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to review the supplier's SDS for any particular handling and disposal instructions.
Experimental Protocols
Detailed experimental protocols for the neutralization or degradation of this compound for disposal purposes are not currently available in the public domain. Research in this area would be necessary to establish validated methods. Any such protocol would need to be rigorously tested and approved by regulatory bodies before implementation.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.
References
Personal protective equipment for handling Altromycin F
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Altromycin F, a potent anthraquinone-derived antibiotic. Given the absence of a publicly available, comprehensive Safety Data Sheet (SDS) for this compound, this document compiles inferred safety protocols based on the handling of similar potent antibiotics and anthraquinone-related compounds. It is imperative to supplement these guidelines with your institution's specific safety procedures.
Personal Protective Equipment (PPE)
When handling this compound, a stringent PPE protocol is mandatory to prevent skin and respiratory exposure. As a precaution, treat this compound as a highly potent compound.
Recommended PPE includes:
-
Gloves: Double gloving with nitrile gloves is recommended.[1] The inner glove should be tucked under the cuff of the lab coat, and the outer glove should extend over the cuff.[1] Gloves should be changed regularly or immediately if contaminated, torn, or punctured.[1]
-
Gown: A disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs is required.[1][2]
-
Eye Protection: Safety goggles or a face shield must be worn to protect against splashes and aerosols.[3][4]
-
Respiratory Protection: When handling the powdered form or when aerosols may be generated, a NIOSH-approved respirator is necessary.
Physical and Chemical Properties
The following table summarizes the known physical and chemical properties of this compound and related Altromycin compounds. This data is essential for safe handling and storage.
| Property | This compound | Altromycin B | Altromycin H | Altromycin I |
| Molecular Formula | C47H59NO17[5] | C48H61NO17 | C36H41NO12[6] | C37H43NO12[7] |
| Molecular Weight | 909.97 g/mol [5] | 925.37 g/mol [8] | 679.7 g/mol [6] | 693.7 g/mol [7] |
| Appearance | Solid[5] | - | - | - |
| Storage | Recommended storage at -20°C.[9] | - | Store according to label instructions.[6] | - |
Safe Handling and Operational Plan
A clear and logical workflow is critical to minimize the risk of exposure and contamination when working with this compound.
Preparation and Handling Workflow
The following diagram outlines the recommended workflow for preparing and handling this compound.
Caption: Workflow for Safe Handling of this compound.
Experimental Protocols
Due to the limited publicly available information on specific experimental protocols involving this compound, it is crucial to adapt established protocols for similar potent antibiotics. When developing a protocol, consider the following:
-
Solubility: Prepare stock solutions in an appropriate solvent. For many antibiotics, DMSO is a common choice, followed by dilution in aqueous media.
-
Stability: Be aware of the stability of this compound in solution and under experimental conditions. Some antibiotics are light-sensitive or degrade at certain temperatures.[5]
-
Containment: All work with this compound, especially in its powdered form, should be conducted in a chemical fume hood or other ventilated enclosure.
Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure or spill.
Emergency Response Plan
This diagram outlines the steps to take in an emergency situation.
Caption: Emergency Response Plan for this compound Incidents.
First Aid Measures
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[10] Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[10] Seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and potential exposure.
-
Waste Segregation: All materials that have come into contact with this compound, including pipette tips, tubes, gloves, and gowns, should be treated as hazardous chemical waste.[11]
-
Solid Waste: Collect solid waste in a designated, labeled, and sealed container.
-
Liquid Waste: Collect liquid waste containing this compound in a separate, labeled, and sealed container.[12] Do not pour antibiotic waste down the drain.[12]
-
Disposal Method: All this compound waste should be disposed of through your institution's hazardous waste management program, which will typically involve incineration.[13]
By adhering to these safety and handling guidelines, researchers can minimize the risks associated with working with the potent antibiotic, this compound, ensuring a safe laboratory environment. Always consult your institution's safety office for specific guidance and protocols.
References
- 1. osha.gov [osha.gov]
- 2. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 3. Personal Protective Equipment - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Personal protective equipment: MedlinePlus Medical Encyclopedia [medlineplus.gov]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. Altromycin H | Antitumor Antibiotic | RUO [benchchem.com]
- 7. Altromycin I | C37H43NO12 | CID 5488697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Altromycin B | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. Emergency procedures | Administration and support services | Imperial College London [imperial.ac.uk]
- 10. Advances in Environmental and Engineering Research | Environmental and Human Health Impact of Antibiotics Waste Mismanagement: A Review [lidsen.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. Laboratory waste | Staff Portal [staff.ki.se]
- 13. su.se [su.se]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
